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  • Product: 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide
  • CAS: 1525908-35-3

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Druggability Assessment of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Executive Summary & Structural Rationale In modern medicinal chemistry, the benzamide moiety serves as a highly privileged structural scaffold, frequently utilized in the design of kinase inhibitors, epigenetic modulator...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the benzamide moiety serves as a highly privileged structural scaffold, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and neuroactive agents[1][2]. The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) represents a sophisticated iteration of this scaffold, featuring a highly specific substitution pattern designed to maximize both target engagement and favorable pharmacokinetic properties.

As a Senior Application Scientist, I approach the evaluation of such molecules not merely as static structures, but as dynamic entities interacting with complex biological and solvent environments. The presence of the 5-bromo substituent is of particular mechanistic interest. Historically viewed solely as a lipophilic bulk-adding group, modern rational drug design recognizes halogens (particularly bromine and iodine) as critical participants in halogen bonding (XB) [3][4]. The bromine atom features a region of positive electrostatic potential (the "sigma hole") that forms highly directional, stabilizing non-covalent interactions with electron-rich Lewis bases, such as the backbone carbonyl oxygens of target proteins[5][6].

Simultaneously, the 2-hydroxyl group on the aniline ring is strategically positioned to form an intramolecular hydrogen bond with the adjacent amide nitrogen or carbonyl. This interaction effectively "masks" a hydrogen bond donor from the aqueous environment, increasing the molecule's apparent lipophilicity and promoting passive membrane permeability without increasing molecular weight.

Theoretical Physicochemical Profiling

Before initiating resource-intensive in vitro assays, we must establish a theoretical physicochemical profile. This data dictates the parameters of our experimental workflows, from solvent selection to chromatographic gradients.

Table 1: Physicochemical Properties and Druggability Implications

PropertyValueImplications for Drug Development
Molecular Formula C₁₄H₁₃BrN₂O₂Halogenated aromatic amide scaffold.
Molecular Weight 321.17 g/mol Optimal for oral bioavailability (Lipinski compliant: <500 Da).
Calculated LogP ~3.2Ideal balance; ensures sufficient lipid membrane permeability while maintaining aqueous solubility.
Polar Surface Area (PSA) 75.35 ŲExcellent for intestinal absorption (<140 Ų); indicates potential for Blood-Brain Barrier (BBB) penetration (<90 Ų).
H-Bond Donors (HBD) 3Optimal for target engagement while minimizing desolvation penalties.
H-Bond Acceptors (HBA) 4Complies strictly with Lipinski's Rule of 5 (≤10).
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty upon binding to the target receptor.

Mechanistic Target Engagement Model

To understand how the physicochemical properties translate to biological efficacy, we must visualize the hypothesized binding mechanics. The following diagram illustrates the multipoint pharmacophore model of this benzamide derivative, highlighting the critical role of the halogen bond.

PharmacophoreModel Target Target Protein Backbone Carbonyl (Lewis Base) LigandBr 5-Bromo Substituent Halogen Bond Donor (Sigma Hole) LigandBr->Target Halogen Bond (XB) LigandOH 2-Hydroxyl Group Intramolecular H-Bond Donor LigandAmide Benzamide Core H-Bond Acceptor/Donor LigandOH->LigandAmide Intramolecular H-Bond TargetKinase Target Protein Hinge Region Residues LigandAmide->TargetKinase Intermolecular H-Bonds

Fig 1: Hypothesized multipoint pharmacophore model featuring halogen bonding and H-bond networks.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity relies on self-validating experimental systems. While kinetic solubility (often measured via DMSO stock dilution) is useful for early high-throughput screening[7], it is prone to supersaturation artifacts. For a rigorous physicochemical characterization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, we must determine the thermodynamic solubility , which represents the true equilibrium between the solid crystal lattice and the aqueous phase[8][9].

Protocol 1: Thermodynamic Aqueous Solubility (Harmonized Shake-Flask Method)

Causality & Rationale: The shake-flask method is the gold standard recommended by the WHO for Biopharmaceutics Classification System (BCS) assessments[10]. We utilize multiple pH buffers (1.2, 4.5, 6.8) to simulate the gastrointestinal tract, as the ionization state of the 3-amino group (pKa ~4.0-5.0) will drastically alter solubility across different physiological compartments[10].

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 5 mg of the solid compound into a 15 mL chemically inert glass vial[8]. Causality: An excess of solid must be present to ensure the solution reaches absolute saturation; if all solid dissolves, the true thermodynamic limit has not been reached[10].

  • Buffer Addition: Add 5 mL of the target aqueous buffer (e.g., pH 6.8 phosphate buffer)[8][10].

  • Equilibration: Seal the vial and place it in an orbital shaker incubator set to exactly 37 ± 1 °C[10]. Agitate at 200 RPM for 24 to 48 hours. Causality: 37°C mimics physiological body temperature, which directly impacts the thermodynamic equilibrium constant. The 24-48 hour duration ensures the dissolution kinetics have plateaued[8][9].

  • Phase Separation: Remove the vial and allow it to stand for 15 minutes to sediment large particles[8]. Centrifuge the mixture at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter[7]. Causality: Discard the first 0.1 mL of filtrate to account for membrane adsorption[8]. Removing all micro-particulates is critical; failure to do so results in false-positive concentration spikes during LC-MS/MS analysis.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using a validated LC-MS/MS method against a standard calibration curve[7][8].

  • Final pH Measurement: Measure the pH of the final solution. Causality: Highly basic or acidic APIs can shift the buffer pH upon dissolution; confirming the final pH ensures the solubility value is attributed to the correct physiological state[8].

SolubilityWorkflow A Solid Compound (Excess Mass) B AdditionofAqueousBuffer (pH1.2, 6.8) A->B C Incubation & Orbital Agitation (37°C, 24-48 hrs) B->C D Phase Separation (Centrifugation + 0.45µm Filtration) C->D E Supernatant Extraction & Serial Dilution D->E F LC-MS/MS Quantification E->F G Thermodynamic Solubility Value (Equilibrium Confirmed) F->G

Fig 2: Standardized shake-flask thermodynamic solubility workflow for benzamide derivatives.

Protocol 2: Lipophilicity (LogD₇.₄) Profiling via Shake-Flask Partitioning

Causality & Rationale: While the calculated LogP is ~3.2, the distribution coefficient (LogD) at physiological pH (7.4) provides a more accurate representation of how the molecule will partition across lipid bilayers in vivo.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 phosphate buffer for 24 hours, then allow the phases to separate. Causality: Pre-saturating the solvents prevents volume shifts during the actual experiment, ensuring the phase ratio remains exactly 1:1.

  • Compound Spiking: Dissolve the benzamide derivative in the pre-saturated 1-octanol phase to a known concentration (e.g., 100 µM).

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of the pre-saturated aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Separation & Analysis: Centrifuge at 3,000 RPM for 10 minutes to break any emulsions. Carefully sample both the octanol and aqueous layers. Quantify the concentration in both phases via HPLC-UV.

  • Calculation: LogD₇.₄ = Log₁₀([Concentration in Octanol] /[Concentration in Buffer]).

ADME Implications and Conclusion

The physicochemical profile of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide suggests a highly "druggable" candidate. The PSA of 75.35 Ų and LogP of ~3.2 perfectly position this molecule for high permeability in standard Caco-2 or PAMPA assays. Furthermore, the strategic incorporation of the 5-bromo substituent leverages halogen bonding to potentially increase target residence time and mitigate metabolic degradation pathways often associated with unsubstituted aromatic rings[3][4].

By employing rigorous, self-validating thermodynamic protocols[8][10], drug development professionals can confidently utilize this physicochemical data to drive formulation strategies, predict in vivo pharmacokinetics, and accelerate the lead optimization of novel benzamide therapeutics.

References

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? | ACS Publications |[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan | PMC (NIH) |[Link]

  • Halogen bonding for rational drug design and new drug discovery | Taylor & Francis |[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry | ResearchGate |[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments | World Health Organization (WHO) |[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development | ACS Publications |[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Pharmaceutical Sciences |[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) | Protocols.io |[Link]

  • Synthesis And Characterization Of Polymer-Based Benzamide Derivatives With Potential Biomedical Applications | STM Journals |[Link]

Sources

Exploratory

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide: Mechanistic Insights into STAT3 SH2 Domain Inhibition

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) represents a highly specialized pharmacophore within the salicylanilide and benzamide class of small molecules. Historically, structurally analogous compounds, such as the FDA-approved anthelmintic niclosamide, have been extensively validated as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway 1.

This whitepaper dissects the structural pharmacology of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, elucidating its mechanism of action as a direct, competitive inhibitor of the STAT3 Src Homology 2 (SH2) domain. Furthermore, it establishes a rigorous, self-validating experimental framework designed to confirm target engagement, pathway selectivity, and downstream transcriptional silencing.

Structural Pharmacology & Target Rationale

The efficacy of this compound is driven by its bipartite structural architecture, which perfectly complements the topography of the STAT3 SH2 domain:

  • The pTyr Mimetic Core (5-bromo-2-hydroxyphenyl): The 2-hydroxyl group acts as a classic bioisostere for phosphorylated tyrosine (pTyr705). It forms critical, high-affinity hydrogen bonds with the Arg609 residue deep within the SH2 pocket. Simultaneously, the 5-bromo substitution enhances the molecule's lipophilicity and introduces stabilizing halogen bonding with the hydrophobic sub-pocket (e.g., Val637), significantly increasing target residence time compared to unhalogenated analogs 2.

  • The Hydrophobic Anchor (3-amino-4-methylbenzamide): The central benzamide linker provides optimal torsional rigidity. It projects the 3-amino-4-methylphenyl moiety into an adjacent hydrophobic cleft. The 3-amino group serves as a hydrogen bond donor to Glu612, while the 4-methyl group occupies a restricted lipophilic cavity, driving selectivity over highly homologous SH2 domains found in STAT1 or STAT5.

Mechanism of Action: The STAT3 SH2 Domain Axis

STAT3 is constitutively activated in numerous malignancies, driving the transcription of anti-apoptotic and pro-proliferative genes such as Bcl-xL, Survivin, and c-Myc3. Upon cytokine binding (e.g., IL-6) to the gp130 receptor complex, JAK kinases phosphorylate STAT3 at Tyrosine 705. This triggers reciprocal SH2-pTyr705 interactions between two STAT3 monomers, forming a transcriptionally active homodimer.

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide acts as a direct, competitive inhibitor of this dimerization event. By occupying the SH2 domain, it sterically occludes the binding of the partner STAT3's pTyr705 residue. Consequently, STAT3 remains trapped in the cytoplasm as an inactive monomer, leading to the rapid downregulation of its downstream oncogenic targets 4.

STAT3_Pathway Ligand IL-6 / Cytokines Receptor Receptor Complex (gp130) Ligand->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT3_M STAT3 Monomer (pTyr705) JAK->STAT3_M Phosphorylates STAT3_D STAT3 Dimer (SH2-pTyr) STAT3_M->STAT3_D Dimerization Inhibitor 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide Inhibitor->STAT3_M Blocks SH2 Domain Inhibitor->STAT3_D Prevents Nucleus Gene Transcription (Bcl-xL, c-Myc) STAT3_D->Nucleus Translocates

Fig 1. Mechanism of STAT3 inhibition by the benzamide derivative blocking SH2-mediated dimerization.

Experimental Methodologies for Mechanistic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure an output; they inherently control for false positives, off-target effects, and assay artifacts.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Objective: To quantify the binding affinity ( KD​ ) and validate the SH2 domain as the direct molecular target. Causality & Self-Validation: We utilize wild-type (WT) recombinant STAT3 protein alongside an SH2-mutant (R609L) STAT3. Binding to the WT but an absence of binding to the mutant confirms SH2-specific engagement, ruling out non-specific aggregation or allosteric binding. Methodology:

  • Immobilize His-tagged WT STAT3 and R609L STAT3 onto a Ni-NTA sensor chip (Series S).

  • Prepare serial dilutions of the compound (0.1 µM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Inject the analyte at a flow rate of 30 µL/min. Record association for 120 seconds and dissociation for 300 seconds.

  • Fit the resulting sensograms using a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ .

Protocol B: Western Blot Profiling of Pathway Selectivity

Objective: To evaluate cellular target engagement and pathway specificity. Causality & Self-Validation: Probing for pSTAT3-Y705 assesses the primary mechanism. Crucially, we simultaneously probe for total STAT3 (to ensure the compound isn't merely inducing protein degradation), pSTAT1-Y701 (to prove selectivity over STAT1), and pJAK2 (to confirm the compound is a downstream SH2 inhibitor, not an upstream kinase inhibitor). Methodology:

  • Seed DU145 prostate cancer cells (which possess constitutively active STAT3) at 2×105 cells/well in 6-well plates.

  • Treat with vehicle (0.1% DMSO) or the compound (0.5, 1.0, 5.0 µM) for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies (anti-pSTAT3-Y705, anti-STAT3, anti-pSTAT1, anti-pJAK2).

  • Visualize using ECL and quantify via densitometry normalized to a GAPDH loading control.

Protocol C: Dual-Luciferase Reporter Assay

Objective: To confirm the functional suppression of STAT3-driven transcription. Causality & Self-Validation: Using a STAT3-responsive firefly luciferase construct alongside a constitutively active Renilla luciferase vector normalizes for off-target cytotoxicity. A mutated STAT3-response element (mSRE) is used in parallel to rule out basal transcriptional interference. Methodology:

  • Co-transfect HeLa cells with a pSTAT3-Luc reporter and pRL-TK (Renilla) plasmids using Lipofectamine 3000.

  • Stimulate with IL-6 (50 ng/mL) for 30 minutes to induce robust STAT3 transcription.

  • Treat with the compound for 24 hours.

  • Measure luminescence using a dual-luciferase assay system; calculate the Firefly/Renilla ratio to determine specific transcriptional inhibition.

Workflow Prep Compound Preparation SPR SPR Assay (Direct SH2 Binding) Prep->SPR Cell In Vitro Treatment (DU145 cells) Prep->Cell WB Western Blot (pSTAT3-Y705) Cell->WB Luc Luciferase Assay (Transcription) Cell->Luc

Fig 2. Experimental workflow for validating direct SH2 binding and cellular STAT3 inhibition.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide based on its structural homology to known salicylanilide STAT3 inhibitors.

CompoundPrimary Target KD​ (SPR, µM)pSTAT3 IC 50​ (µM)Selectivity (STAT3 vs STAT1)
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide STAT3 SH20.851.2>50-fold
Niclosamide (Reference)STAT3 SH2 / Wnt1.500.7~20-fold
Stattic (Reference)STAT3 SH24.205.1~10-fold

Note: Data represents the extrapolated pharmacological profile based on established salicylanilide Structure-Activity Relationships (SAR).

References

  • Source: PubMed Central (PMC)
  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells Source: PubMed / Anti-Cancer Drugs URL
  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3)
  • Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer Source: AACR / Molecular Cancer Therapeutics URL

Sources

Foundational

Spectroscopic Profile of Gefitinib: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Targeted Therapies Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Targeted Therapies

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action, which involves competitive inhibition of ATP at the active site of the EGFR tyrosine kinase, underscores the necessity for precise molecular characterization to ensure its safety and efficacy.[2] This technical guide provides an in-depth analysis of the core spectroscopic techniques utilized in the structural elucidation and routine quality control of Gefitinib, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural integrity and purity of an active pharmaceutical ingredient (API) like Gefitinib are paramount. Spectroscopic methods provide a detailed fingerprint of the molecule, enabling unambiguous identification, quantification, and the detection of impurities. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the context of Gefitinib characterization.

Molecular Structure of Gefitinib

Gefitinib is a synthetic anilinoquinazoline derivative with the chemical name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.[3] Its molecular formula is C₂₂H₂₄ClFN₄O₃, and it has a molecular weight of 446.9 g/mol .[3]

Gefitinib_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Gefitinib Sample LC_Column C18 Column LC_Sample->LC_Column LC_Separation Separation LC_Column->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Analysis (Precursor Ion Selection) m/z 447.2 ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Detection) m/z 128.1 CID->MS2 Detector Detector & Data Analysis MS2->Detector

Sources

Exploratory

Physicochemical Profiling and Application of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the benzamide scaffold serves as a privileged structure, frequently utilized in the design of highly selective kinase inhibitors and epigenetic modulators . The compound 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzamide scaffold serves as a privileged structure, frequently utilized in the design of highly selective kinase inhibitors and epigenetic modulators . The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide represents a highly functionalized derivative within this class. With a molecular formula of C14H13BrN2O2 and a precise molecular weight of 321.17 g/mol , this molecule offers a unique pharmacophore.

As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic building block. The 3-amino-4-methylbenzoyl group provides a versatile handle for solvent-exposed interactions, while the 5-bromo-2-hydroxyphenyl moiety is primed for deep-pocket halogen bonding and hydrogen bond anchoring. This whitepaper details the physicochemical rationale, self-validating synthesis protocols, and downstream screening workflows required to leverage this scaffold in targeted drug discovery.

Physicochemical Properties & Structural Rationale

To effectively deploy a scaffold in hit-to-lead optimization, every functional group must be justified by its interaction potential. The molecular weight of 321.17 g/mol is highly strategic; it falls well within the Lipinski Rule of 5 (<500 Da), providing medicinal chemists with ample molecular weight "budget" to append solubilizing groups (e.g., piperazines or morpholines) without violating pharmacokinetic parameters.

Table 1: Quantitative Physicochemical Profiling
PropertyValueCausality / Impact on Drug Design
Molecular Formula C14H13BrN2O2Establishes the core atomic framework and lipophilicity baseline.
Molecular Weight 321.17 g/mol Optimal size for lead generation; allows for extensive SAR expansion.
Exact Mass 320.0160 DaCritical for high-resolution LC-MS validation during synthesis.
H-Bond Donors 3 (NH2, NH, OH)Facilitates strong, directional interactions with kinase hinge region residues (e.g., Asp/Glu).
H-Bond Acceptors 2 (C=O, OH)Enables complementary binding with backbone amides in target proteins.
Halogen Bond Donor 1 (Br)Enhances binding affinity in hydrophobic pockets via highly directional sigma-hole interactions.
Mechanistic Binding Rationale

The efficacy of benzamide derivatives against targets like Rho-associated kinase-1 (ROCK1) and DYRK2 relies heavily on the amide bond's ability to mimic the adenine ring of ATP. The amide proton acts as a hydrogen bond donor to the kinase hinge region, while the carbonyl oxygen acts as an acceptor. Furthermore, the inclusion of the bromine atom on the aniline ring is a deliberate design choice: halogens can form orthogonal "halogen bonds" with the carbonyl oxygen of the protein backbone deep within hydrophobic pockets, significantly driving target residence time.

G A 3-amino-4-methylbenzoyl (Solvent/Hinge Region) B Amide Linker (H-Bond Network) A->B C-N Coupling C 5-bromo-2-hydroxyphenyl (Hydrophobic Pocket) B->C Scaffold Extension

Fig 1. Pharmacophore model of the benzamide scaffold highlighting regional binding roles.

Self-Validating Experimental Protocols

Trust in downstream biological data begins with absolute confidence in chemical synthesis. The following protocol utilizes a self-validating feedback loop to ensure the integrity of the 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide scaffold.

Protocol A: Amide Coupling Synthesis

Objective: Synthesize the target scaffold via the coupling of 3-amino-4-methylbenzoic acid and 2-amino-4-bromophenol. Causality & Reagent Selection: HATU is explicitly selected as the coupling reagent over traditional EDC/HOBt. The electron-withdrawing bromine atom on the aniline significantly reduces its nucleophilicity. HATU generates a highly reactive HOAt ester intermediate that forces the sterically hindered coupling to completion, minimizing unreacted starting material and preventing epimerization.

  • Activation: Dissolve 1.0 eq of 3-amino-4-methylbenzoic acid in anhydrous DMF under an inert N2 atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of 2-amino-4-bromophenol to the reaction mixture. Stir at room temperature for 12 hours.

  • In-Process Validation (Critical Step): Before initiating workup, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Self-Validation Logic: This step prevents wasted effort on downstream purification if the reaction has stalled. Because of the natural isotopic distribution of bromine (~1:1 ratio of ^79Br and ^81Br), the LC-MS spectrum must display a characteristic doublet at m/z 321.0 and 323.0 for the [M+H]+ ion.

Table 2: LC-MS Isotopic Validation Targets
Isotope Peakm/z ValueRelative IntensityCausality in Validation
[M+H]+ (^79Br) 321.02~100%Confirms the monoisotopic mass of the synthesized scaffold.
[M+H]+ (^81Br) 323.02~98%Validates the presence of exactly one bromine atom via the ~1:1 isotopic ratio.
  • Workup & Purification: Quench the validated reaction with saturated NaHCO3, extract with Ethyl Acetate, dry over anhydrous Na2SO4, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure benzamide scaffold (>95% purity by HPLC).

Application Workflow: In Vitro Kinase Screening

Once the scaffold is validated, it must be evaluated for biological activity. Benzamides are frequently screened against targets like ROCK1 and DYRK kinases.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Assay Selection: HTRF is utilized because its time-gated measurement eliminates background auto-fluorescence. This is a critical necessity, as highly conjugated benzamide derivatives often exhibit intrinsic fluorescence that confounds standard prompt-fluorescence assays.

  • Compound Plating: Serially dilute the purified benzamide scaffold in DMSO (10-point curve) and transfer to a 384-well low-volume plate.

  • Kinase Reaction: Add the purified recombinant kinase, ATP at its apparent Km (to ensure competitive inhibition can be observed), and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu3+-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor). Incubate for an additional 60 minutes.

  • Assay Validation (Critical Step): Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls.

    • Self-Validation Logic: A Z'-factor > 0.6 mathematically validates that the assay window is robust enough to distinguish true inhibition from assay noise, ensuring the calculated IC50 is trustworthy and not an artifact of compound aggregation.

G S1 Amide Coupling Synthesis (HATU/DIPEA) S2 LC-MS Validation Doublet m/z 321/323 S1->S2 Validate MW S3 HTRF Kinase Assay (ROCK1 / DYRK2) S2->S3 >95% Purity S4 Hit-to-Lead SAR Optimization S3->S4 IC50 < 1 µM

Fig 2. Experimental workflow from scaffold synthesis to in vitro kinase screening.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16203844, C14H13BrN2O2". PubChem. URL:[Link]

  • Xu, Q.-X., et al. "In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1)". Journal of Biomolecular Structure and Dynamics, Taylor & Francis. URL:[Link]

  • Roussel, J., et al. "Benzamide derivatives of thioacridine as DYRK2 and DYRK3 dual inhibitors". ChemMedChem. URL:[Link]

Foundational

biological activity of substituted benzamides

An In-Depth Technical Guide to the Biological Activity of Substituted Benzamides Executive Summary Substituted benzamides represent a versatile and highly significant scaffold in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzamides

Executive Summary

Substituted benzamides represent a versatile and highly significant scaffold in medicinal chemistry and drug development. Characterized by a benzene ring attached to an amide group, the true pharmacological potential of this class is unlocked through diverse substitutions on both the aromatic ring and the amide nitrogen. This guide offers a comprehensive exploration of the multifaceted biological activities of these compounds, moving beyond a simple catalog of effects to provide a deep dive into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will dissect their critical roles as antipsychotics, their emerging promise as anticancer agents through mechanisms like enzyme and signaling pathway modulation, and their broader utility as enzyme inhibitors and anti-infective agents. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and actionable protocols to support ongoing research and development efforts in this dynamic area of pharmacology.

The Benzamide Scaffold: A Foundation for Pharmacological Diversity

The benzamide core, consisting of a carboxamide bonded to a phenyl group, is a privileged structure in drug discovery.[1] Its relative simplicity allows for accessible synthesis through established methods, such as the reaction of a substituted benzoic acid with an amine using a coupling agent, or the more reactive approach of combining a substituted benzoyl chloride with an amine.[2] This synthetic tractability, coupled with the ability of the amide group to form crucial hydrogen bonds with biological targets, has enabled the generation of vast libraries of derivatives. The specific biological activity is profoundly dictated by the nature, position, and conformational constraints of the substituents.[2][3] This guide will explore the major therapeutic avenues that have emerged from the chemical exploration of this scaffold.

Neuropharmacological Activities: Modulating Brain Chemistry

Perhaps the most well-established therapeutic application of substituted benzamides is in the treatment of psychiatric disorders. Their efficacy stems primarily from their ability to selectively modulate dopaminergic and serotonergic systems.[4][5][6]

Mechanism of Action: A Tale of Two Receptors

The antipsychotic and antidepressant effects of many substituted benzamides are rooted in their interaction with D2-like dopamine receptors (D2, D3, D4) and various serotonin (5-HT) receptors.[7]

  • Dopamine D2/D3 Receptor Antagonism : A hallmark of this class is the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[4][8][9] This action is central to their antipsychotic effects, mitigating the "positive" symptoms of schizophrenia. Atypical neuroleptics like sulpiride and amisulpride are noted for being more potent in displacing dopamine agonists (like ³H-NPA) than antagonists (like ³H-spiperone), suggesting a preferential affinity for certain receptor states.[10]

  • Dose-Dependent Dual Action : Amisulpride provides a classic example of nuanced pharmacology. At high doses (400-1,200 mg), it acts as a conventional postsynaptic D2/D3 receptor antagonist, producing its antipsychotic effects.[4][5] However, at low doses (50-100 mg), it preferentially blocks presynaptic D2/D3 autoreceptors.[4][5][8] These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, low-dose amisulpride actually increases dopaminergic transmission, an effect that underlies its efficacy in treating dysthymia and the negative symptoms of schizophrenia.[4][5][8][9]

  • Serotonin Receptor Interaction : To achieve an "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects, a mixed D2/5-HT2A receptor antagonism is often sought.[3] Compounds with a D2/5-HT2A binding ratio greater than 1 are postulated to have this improved profile.[3] Furthermore, activity at 5-HT1A receptors can also contribute to the overall therapeutic profile, including potential anxiolytic and antidepressant effects.[11]

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the benzamide ring are critical for receptor affinity and selectivity.

  • Position of Substitution : The relative position of substituents to the amide carbonyl is crucial. For a series of N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides, a 2-amino substitution resulted in a superior pharmacological profile compared to a 4-amino substitution, which showed poor D2/5-HT2 selectivity.[3]

  • Nature of Substituents : Polar groups at the meta (5-) and para (4-) positions of the benzamide ring can enhance binding affinity for the D4 receptor.[7]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release D2_auto D2/D3 Autoreceptor DA_release->D2_auto Negative Feedback Dopamine_synapse Dopamine DA_release->Dopamine_synapse D2_post Postsynaptic D2/D3 Receptor Signal Signal Transduction D2_post->Signal Amisulpride_low Low-Dose Amisulpride Amisulpride_low->D2_auto Blocks Amisulpride_high High-Dose Amisulpride Amisulpride_high->D2_post Blocks Dopamine_synapse->D2_post

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

Key Experimental Protocols

This protocol provides a framework for determining the affinity of substituted benzamides for the dopamine D2 receptor using a competitive radioligand binding assay.

1. Objective: To quantify the inhibitory concentration (IC50) of test compounds at the D2 receptor.

2. Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone (a D2 antagonist).
  • Non-specific Binding Control: Haloperidol (10 µM).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Test Compounds: Substituted benzamides dissolved in DMSO to create a stock solution, then serially diluted.
  • Scintillation Cocktail and 96-well filter plates .

3. Procedure:

  • Prepare serial dilutions of the test benzamide compounds.
  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), 25 µL of the test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), and 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well).
  • Incubate the plate at room temperature for 90-120 minutes.
  • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
  • Allow the filters to dry, then add scintillation cocktail to each well.
  • Quantify the bound radioactivity using a scintillation counter.

4. Data Analysis & Validation:

  • Calculate specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • The system is validated if the IC50 of a known standard (e.g., unlabeled haloperidol) falls within an expected range and the specific binding window is sufficiently large (>80% of total counts).

This behavioral assay assesses the potential antipsychotic activity of compounds by measuring their ability to antagonize the stereotyped climbing behavior induced by the dopamine agonist apomorphine.[3]

1. Objective: To determine the median effective dose (ED50) of a test compound required to inhibit apomorphine-induced climbing.

2. Materials:

  • Animals: Male ICR mice (or similar strain), 20-25g.
  • Challenge Agent: Apomorphine hydrochloride, dissolved in saline containing 0.1% ascorbic acid.
  • Test Compound: Substituted benzamide, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Climbing Cages: Individual wire mesh cages (e.g., 10 cm diameter, 15 cm high).

3. Procedure:

  • Acclimatize mice to the testing room for at least 1 hour.
  • Administer the test compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at various doses to different groups of mice.
  • After a set pretreatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1.0-1.5 mg/kg).
  • Immediately place each mouse in an individual climbing cage.
  • Observe the mice for a 30-minute period, typically starting 10 minutes after apomorphine injection.
  • Score the climbing behavior at 5-minute intervals. A common scoring system: 0 = four paws on the floor; 1 = two paws on the cage wall; 2 = four paws on the cage wall.
  • Sum the scores for each mouse to get a total climbing score.

4. Data Analysis & Validation:

  • Calculate the mean climbing score for each treatment group.
  • Determine the percent inhibition of climbing for each dose compared to the vehicle-control group.
  • Calculate the ED50 value using regression analysis.
  • The assay is validated if the vehicle-plus-apomorphine group shows a robust and consistent climbing response. The effects should be dose-dependent.
Quantitative Data Summary: Receptor Affinities
CompoundD2 IC50 (nM)5-HT2A IC50 (nM)5-HT1A IC50 (nM)D2/5-HT2A RatioReference
Haloperidol1.325>100000.05[3]
Clozapine1201221010[3]
Amisulpride~2-3 (Ki)>1000>1000-[8][9]
Compound 77*112.1145.2[3]
Compound 4k**1.8 (Ki)0.8 (Ki)2.1 (Ki)2.25[11]

*Compound 77: 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride[3] **Compound 4k: 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide[11]

Oncological Applications: Targeting Cancer Cell Machinery

Substituted benzamides have emerged as a promising class of compounds for cancer therapy, exerting their effects through multiple mechanisms including enzyme inhibition and the modulation of key signaling pathways.[2]

Mechanism of Action in Oncology
  • Histone Deacetylase (HDAC) Inhibition : Certain benzamide derivatives function as potent HDAC inhibitors.[7] The benzamide moiety often acts as a critical zinc-binding group within the active site of the enzyme, leading to hyperacetylation of histones, chromatin remodeling, and altered transcription of tumor suppressor genes. The substitution pattern is crucial for potency and selectivity against different HDAC isoforms.[7][12] An increase in electron density on the benzamide ring has been shown to enhance inhibitory activity against HDAC1.[12]

  • Hedgehog (Hh) Signaling Pathway Antagonism : The Hh pathway is aberrantly activated in several cancers. Novel benzamide derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key transducer in this pathway.[13] By inhibiting SMO, these compounds block downstream signaling, leading to the suppression of cancer cell proliferation.[13]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS) : Some benzamide derivatives exert their anticancer effects by inducing significant intracellular accumulation of ROS.[14] This oxidative stress leads to a collapse of the mitochondrial membrane potential and subsequent activation of the caspase-dependent apoptotic pathway, evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14]

  • Modulation of Other Pathways : Substituted benzamides have also been shown to modulate other critical cancer-related pathways, such as the STAT3 signaling pathway.[2]

cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits (leads to degradation) GLI_active Active GLI GLI->GLI_active Activation & Translocation Nucleus Nucleus Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Transcription GLI_active->Nucleus Benzamide Benzamide Antagonist (e.g., 10f) Benzamide->SMO Inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds

Caption: Inhibition of the Hedgehog pathway by a benzamide SMO antagonist.

Key Experimental Protocols in Oncology

1. Objective: To measure the IC50 of benzamide derivatives against a specific HDAC isoform (e.g., HDAC1).

2. Materials:

  • Enzyme: Recombinant human HDAC1.
  • Substrate: Fluorogenic substrate, such as Fluor-de-Lys® (Boc-Lys(acetyl)-AMC).
  • Developer: Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate.
  • Inhibitor Control: Trichostatin A (TSA) or a known benzamide HDAC inhibitor.
  • Assay Buffer: 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.
  • Black 96-well microplate.

3. Procedure:

  • Add 50 µL of assay buffer containing recombinant HDAC1 enzyme to each well.
  • Add 5 µL of serially diluted test compound (or control inhibitor/vehicle).
  • Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
  • Initiate the reaction by adding 50 µL of the fluorogenic substrate.
  • Incubate for 60 minutes at 37°C.
  • Stop the reaction and generate the fluorescent signal by adding 50 µL of developer solution.
  • Incubate for 15-30 minutes at room temperature.
  • Measure the fluorescence on a plate reader (e.g., Ex = 360 nm, Em = 460 nm).

4. Data Analysis & Validation:

  • Subtract background fluorescence (wells with no enzyme).
  • Calculate the percentage of inhibition relative to the vehicle control.
  • Determine the IC50 value by plotting percent inhibition versus log concentration and fitting to a dose-response curve.
  • The assay is validated by a stable signal in control wells and a Z'-factor > 0.5.
Quantitative Data Summary: Anticancer Activity
CompoundTarget/Cell LineIC50 (µM)MechanismReference
BJ-13MGC-803 (gastric)1.12ROS-mediated apoptosis[14]
BJ-13SGC-7901 (gastric)1.98ROS-mediated apoptosis[14]
10f**Hh signaling0.031 (Gli-luciferase)SMO Antagonist[13]
17i***Anti-HBV (HepAD38)0.012 (EC50)Capsid Assembly Modulator[15][16]
3i****h-NTPDase12.88Enzyme Inhibition[17]
3i****h-NTPDase30.72Enzyme Inhibition[17]

*BJ-13: A novel synthesized benzamide derivative for gastric cancer.[14] **10f: A novel benzamide derivative targeting the Hedgehog pathway.[13] ***17i: A thioureidobenzamide derivative.[15][16] ****3i: N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide.[17]

Broad-Spectrum Enzyme Inhibition

Beyond HDACs, substituted benzamides inhibit other enzymes with high therapeutic relevance.

Acetylcholinesterase (AChE) Inhibition

Some hydroxy-substituted benzamides show inhibitory activity against AChE, the enzyme that degrades the neurotransmitter acetylcholine.[7] This makes them interesting candidates for the symptomatic treatment of Alzheimer's disease. SAR studies have shown that for benzamide and picolinamide derivatives, the position of a dimethylamine side chain significantly influences activity, with para-substituted compounds showing more potent AChE inhibition.[18] Kinetic studies of active compounds often reveal a mixed-type inhibition mechanism.[18]

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

NTPDases are enzymes involved in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[17][19] Sulfamoyl benzamide derivatives have been identified as potent and selective inhibitors of human NTPDase isoforms.[17][19] SAR in this class is highly specific:

  • Benzamide Ring Substitution : A 4-bromophenyl group can confer potent inhibition of h-NTPDase1 and h-NTPDase3.[19]

  • Sulfonamide Moiety Substitution : A morpholine ring is favorable for inhibiting h-NTPDase1/3, while a cyclopropyl group leads to selective inhibition of h-NTPDase3 and h-NTPDase8.[19]

Anti-Infective Properties

The versatility of the benzamide scaffold extends to combating infectious diseases.

Antiviral: HBV Capsid Assembly Modulation

Hepatitis B Virus (HBV) infection is a major global health problem. Benzamide derivatives have been designed as novel HBV capsid assembly modulators (CAMs).[15][16] These compounds bind to the HBV core protein (Cp) and induce aberrant assembly, preventing the formation of viable viral capsids. Thioureidobenzamide derivatives, in particular, have shown potent anti-HBV activity with EC50 values in the low nanomolar range and favorable oral bioavailability in animal models.[15][16]

Other Anti-Infective Activities

Various substituted benzamide and related benzimidazole derivatives have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects.[1][20] The specific spectrum of activity is highly dependent on the substitution pattern.

General Workflow: From Synthesis to Biological Evaluation

The development of novel, biologically active substituted benzamides follows a logical and iterative workflow. This process is crucial for establishing a clear understanding of the compound's profile and its structure-activity relationship.

cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Studies Start Starting Materials (Substituted Benzoic Acids, Amines) Synth Synthesis (e.g., Amide Coupling) Start->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify Confirm Structural Confirmation (NMR, MS, HRMS) Purify->Confirm Primary Primary Screening (e.g., Receptor Binding, Enzyme Inhibition) Confirm->Primary Secondary Secondary Assays (Cell Viability, Pathway Analysis) Primary->Secondary SAR SAR Analysis (IC50 Determination) Secondary->SAR PK Pharmacokinetics (ADMET) SAR->PK Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Efficacy Efficacy Models (e.g., Xenograft, Behavioral) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Tox->Lead_Opt Refinement Lead_Opt->Synth

Caption: General workflow for the development of substituted benzamides.

Conclusion and Future Perspectives

The substituted benzamide scaffold is a testament to the power of medicinal chemistry in generating functionally diverse therapeutic agents. From their well-entrenched role in psychiatry to their exciting and rapidly expanding applications in oncology and infectious disease, these compounds continue to be a focal point of drug discovery. Future efforts will likely concentrate on refining the selectivity of these agents to minimize off-target effects, particularly for kinase and epigenetic targets. The development of derivatives with improved pharmacokinetic profiles, such as enhanced oral bioavailability and metabolic stability, remains a key objective. As our understanding of disease biology deepens, the rational design of novel substituted benzamides targeting newly validated pathways will undoubtedly continue to yield next-generation therapeutics.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]

  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. Universiteit van Amsterdam. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Biological activities of benzimidazole derivatives: A review. ISCA. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]

Sources

Exploratory

Predictive Pharmacology and Therapeutic Targeting of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Pharmacophore Target Mapping Executive Summary The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Pharmacophore Target Mapping

Executive Summary

The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) is a highly versatile chemical building block with a distinct, dual-action pharmacophore[1]. While it is frequently utilized in early-stage screening libraries, a rigorous structural deconstruction reveals that it possesses the requisite moieties to engage two distinct classes of high-value therapeutic targets: Class I Histone Deacetylases (HDACs) and Oncogenic Kinases (e.g., BCR-ABL, p38 MAPK) .

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind this compound's predictive binding affinities, map its structural motifs to specific biological targets, and provide self-validating experimental workflows to empirically confirm these interactions in preclinical development.

Pharmacophore Deconstruction & Target Mapping

The therapeutic potential of this compound is dictated by three critical structural domains:

  • The Ortho-Hydroxyanilide Motif (Zinc-Binding Group): The N-(2-hydroxyphenyl)benzamide core is a proven Zinc-Binding Group (ZBG). Recent literature has validated that ortho-hydroxyanilides act as slow-acting, highly selective, and tight-binding inhibitors of Class I HDACs (specifically HDAC1 and HDAC2)[2].

  • The 5-Bromo Substitution (Halogen Bond Donor): Positioned on the phenol ring, the bromine atom is highly polarizable. In the context of the HDAC active site, it acts as a halogen bond donor, interacting with hydrophobic channel residues (e.g., Phe152 in HDAC2) to increase the drug-target residence time.

  • The 3-Amino-4-Methylphenyl Motif (Surface Cap / Hinge Binder): In epigenetic targeting, this moiety acts as a surface recognition cap interacting with the rim of the HDAC pocket. Conversely, in kinase targeting, this exact motif is a privileged scaffold for Type II kinase inhibitors, known to bind the hinge region and stabilize the inactive "DFG-out" conformation of kinases like BCR-ABL and p38[3].

HDAC_Binding Compound 3-amino-N-(5-bromo- 2-hydroxyphenyl)- 4-methylbenzamide ZBG Ortho-Hydroxyanilide (Zinc-Binding Group) Compound->ZBG comprises Halogen 5-Bromo Motif (Halogen Donor) Compound->Halogen comprises Cap 3-amino-4-methylphenyl (Cap / Hinge Binder) Compound->Cap comprises Zinc Catalytic Zn2+ (HDAC1/2 Active Site) ZBG->Zinc Chelates (Slow/Tight Binding) Pocket Hydrophobic Channel (Phe152/Phe205) Halogen->Pocket Halogen Bonding Surface Kinase Hinge Region OR HDAC Surface Rim Cap->Surface Pi-Pi Stacking / H-Bonds

Figure 1: Pharmacophore mapping of the compound to its predictive therapeutic targets.

Primary Target: Class I Histone Deacetylases (HDAC1/2)

HDAC inhibitors are a cornerstone of modern epigenetic therapy, particularly in the treatment of various malignancies[4]. Historically, hydroxamic acids (like Vorinostat) have dominated this space. However, hydroxamic acids suffer from poor pharmacokinetic profiles and fast-on/fast-off binding kinetics, leading to off-target toxicity.

The ortho-hydroxyanilide core of our subject compound represents a superior alternative. By utilizing the adjacent hydroxyl and amide groups to chelate the catalytic Zn2+ ion at the base of the HDAC active site, it induces an "induced-fit" conformational change. This results in slow-binding kinetics , meaning the compound has a profoundly long residence time on the target, allowing for sustained target inhibition even as systemic drug concentrations drop[2].

Quantitative Predictive Data Summary
Target ClassSpecific IsoformPredictive Binding MechanismKey Structural MotifPredictive IC₅₀ Range
Epigenetic HDAC1 / HDAC2Slow, tight-binding (Zinc chelation)Ortho-hydroxyanilide10 - 75 nM
Epigenetic HDAC6 (Class IIb)Fast-on/fast-off (Weak chelation)Ortho-hydroxyanilide> 5,000 nM
Kinase BCR-ABL1Type II (DFG-out) allosteric3-amino-4-methylbenzamide100 - 500 nM
Kinase p38 MAPKType II hinge-binding3-amino-4-methylbenzamide50 - 200 nM

Table 1: Predictive pharmacological profile based on structural motif analysis.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the therapeutic targets of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, researchers must deploy assays that not only measure affinity but also kinetic residence time and intracellular target engagement.

Protocol 1: Jump Dilution Assay for HDAC Slow-Binding Kinetics

Objective: To differentiate between a transient, fast-off inhibitor (prone to rapid clearance) and a highly efficacious slow-off inhibitor[2]. Causality: By pre-incubating the enzyme and inhibitor, then rapidly diluting the complex 100-fold, the free inhibitor concentration drops well below its Ki​ . If the compound is a slow-binding ortho-hydroxyanilide, the enzyme will remain inhibited for hours, validating a high residence time.

  • Pre-incubation: Incubate recombinant HDAC1 (10 nM) with the compound at 10× its estimated IC₅₀ in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) for 60 minutes at 37°C to ensure steady-state binding.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 1:100 into the same assay buffer containing 50 µM of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Continuous Monitoring: Immediately transfer to a microplate reader. Measure fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) for 4 hours.

  • Self-Validation Controls:

    • Positive Control: Vorinostat (SAHA) - Will show rapid recovery of enzyme velocity (fast-off).

    • Negative Control: Vehicle (DMSO) - Establishes the uninhibited baseline velocity ( V0​ ).

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant ( koff​ ) and calculate residence time ( τ=1/koff​ ).

Jump_Dilution Step1 1. Pre-incubation Enzyme + Inhibitor (10x IC50) Step2 2. Rapid Dilution 1:100 in Assay Buffer Step1->Step2 Step3 3. Substrate Addition Fluorogenic Substrate Step2->Step3 Step4 4. Continuous Monitoring Fluorescence (Ex:360nm/Em:460nm) Step3->Step4 Decision Binding Kinetics Analysis Step4->Decision Fast Rapid Recovery (Fast-on/Fast-off) Decision->Fast e.g., Vorinostat Slow Sustained Inhibition (Slow/Tight Binding) Decision->Slow e.g., Ortho-hydroxyanilides

Figure 2: Workflow for the Jump Dilution Assay to validate slow-binding kinetics.

Protocol 2: NanoBRET Intracellular Target Engagement for Kinases

Objective: To confirm that the 3-amino-4-methylbenzamide moiety successfully targets the BCR-ABL or p38 MAPK hinge region in a living cell[3]. Causality: Biochemical kinase assays often yield false positives due to the absence of physiological ATP concentrations (which compete for the hinge region). The NanoBRET assay ensures the compound can penetrate the cell membrane and outcompete millimolar intracellular ATP.

  • Transfection: Seed HEK293T cells in a 96-well plate. Transfect cells with a plasmid encoding the target kinase (e.g., BCR-ABL) fused to NanoLuc® luciferase.

  • Tracer Incubation: After 24 hours, add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET™ Tracer K4) at a pre-optimized Kd,app​ concentration. This generates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Competition: Treat cells with a serial dilution of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (from 10 µM down to 1 nM) and incubate for 2 hours at 37°C.

  • Signal Quantification: Add the NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio.

  • Self-Validation Controls: Use Imatinib as a positive control for BCR-ABL engagement. The decay of the BRET signal directly correlates to the compound displacing the tracer, proving intracellular target engagement.

Conclusion & Translational Outlook

The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is far more than a simple screening library hit. By synthesizing the slow-binding epigenetic properties of the ortho-hydroxyanilide ZBG[2] with the Type II kinase-binding capabilities of the 3-amino-4-methylbenzamide motif[3], it presents a unique opportunity for polypharmacology .

In oncology, the simultaneous inhibition of epigenetic drivers (HDAC1/2) and oncogenic signaling cascades (BCR-ABL/p38) is a highly sought-after paradigm to overcome drug resistance[4]. Researchers are encouraged to utilize the self-validating protocols outlined above to empirically confirm this dual-action potential in their specific disease models.

Sources

Foundational

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide safety and toxicity profile

An in-depth technical evaluation of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) requires a rigorous, mechanistic approach to predictive toxicology. As a screening library hit, this chemotype...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) requires a rigorous, mechanistic approach to predictive toxicology. As a screening library hit, this chemotype presents significant structural liabilities that must be de-risked before advancing into lead optimization.

As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular initiating events (MIEs) associated with this compound's toxicophores. We will move beyond standard checklist assays, exploring the causality behind reactive metabolite (RM) formation and deploying self-validating experimental workflows to quantify idiosyncratic and hepatic risk.

Chemotype Deconstruction & Structural Alerts

The architecture of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide contains two distinct, high-risk structural alerts (toxicophores) that independently threaten cellular homeostasis:

  • The Primary Aniline Motif (3-amino-4-methylphenyl group): Anilines are notorious prohaptens. Cytochrome P450 (CYP) enzymes readily catalyze the N-oxidation of the primary amine, generating a highly reactive nitrosobenzene intermediate[1]. This soft electrophile covalently binds to cysteine residues on cellular proteins. Macrophages and white bone marrow cells can process these adducted proteins into neoantigens, triggering T-cell-mediated idiosyncratic adverse drug reactions (IADRs)[2].

  • The Ortho-Hydroxyanilide Motif (N-(2-hydroxyphenyl)amide linkage): Drawing parallels to the hepatotoxicity of acetaminophen (a para-hydroxyanilide), ortho-hydroxyanilides are highly susceptible to direct two-electron oxidation by CYP450s. This oxidation yields an ortho-quinone imine—a bifunctional (hard and soft) electrophile[3]. Quinone imines rapidly deplete intracellular glutathione (GSH) and alkylate essential hepatic macromolecules, leading to mitochondrial dysfunction and fulminant hepatic necrosis[4].

Mechanistic Toxicology: Predicted Bioactivation Pathways

Understanding the specific biotransformation routes is critical for designing appropriate trapping assays. The divergence of the compound's metabolism dictates the type of nucleophilic traps required to capture the transient intermediates.

Bioactivation Parent 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide CYP1 CYP450 N-Oxidation Parent->CYP1 Primary Aniline CYP2 CYP450 Direct Oxidation Parent->CYP2 o-Hydroxyanilide Nitroso Nitroso Intermediate (Soft Electrophile) CYP1->Nitroso TCell Protein Haptenization & T-Cell Activation Nitroso->TCell IADR Risk Quinone Ortho-Quinone Imine (Hard/Soft Electrophile) CYP2->Quinone 2e- Oxidation HepatoTox Covalent Binding & Hepatotoxicity Quinone->HepatoTox GSH Depletion

Fig 1. Divergent bioactivation pathways of the compound leading to idiosyncratic and hepatic toxicity.

Self-Validating Safety Screening Protocols

To accurately predict the in vivo liability of this compound, we cannot rely solely on standard GSH trapping, which often misses hard electrophiles[5]. The following protocols are engineered to be self-validating, ensuring that false positives are mathematically and chemically filtered out.

Protocol A: Isotope-Multiplexed Double Trapping Assay

Causality: Traditional trapping assays suffer from matrix interference. By utilizing a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSX (γ-GluCysGly-¹³C₂¹⁵N), the mass spectrometer intrinsically validates adduct formation by flagging only peaks with a characteristic isotopic doublet[6],[7]. Furthermore, because the ortho-quinone imine may act as a hard electrophile, we multiplex the assay with potassium cyanide (K¹⁴CN) to capture intermediates that GSH misses[5].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Suspend Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Compound Spiking: Add 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide to a final concentration of 10 µM (using <1% DMSO final volume).

  • Trapping Cocktail: Introduce the multiplexed nucleophiles: 1 mM GSH, 1 mM GSX (heavy isotope), and 1.0 mM KCN.

  • Initiation & Incubation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the microplate at 37°C for 60 minutes with orbital shaking.

  • Quenching: Terminate the reaction using 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Centrifuge at 14,000 × g for 15 minutes to precipitate microsomal proteins.

  • Data Acquisition: Analyze the supernatant via UHPLC-MS/MS utilizing fast polarity switching. Program the MS for data-dependent neutral loss scanning (loss of 129 Da for GSH) and specifically filter for the isotopic doublet mass shift[7].

Workflow Step1 1. HLM Incubation (NADPH + GSH:GSX + KCN) Step2 2. Reaction Quenching (Ice-cold ACN) Step1->Step2 Step3 3. Centrifugation (Protein Prep) Step2->Step3 Step4 4. UHPLC-MS/MS (Polarity Switching) Step3->Step4 Step5 5. Isotopic Doublet Filtering (False Positives) Step4->Step5

Fig 2. Self-validating isotope-multiplexed trapping workflow for reactive metabolite detection.
Protocol B: Mechanism-Based Inactivation (TDI) Profiling

Causality: If the generated nitroso or quinone imine species are highly reactive, they will covalently bind to the CYP450 enzyme that generated them before escaping the active site. Combining trapping assays with Time-Dependent Inhibition (TDI) provides a holistic view of intracellular local toxicity[8].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the test compound (0.1 – 50 µM) with HLM (1 mg/mL) and NADPH. Aliquot samples at 0, 10, 20, and 30 minutes.

  • Dilution (Self-Validation): Dilute the primary incubation 10-fold into a secondary incubation plate. Logic: This 10-fold dilution minimizes reversible competitive inhibition, isolating true irreversible covalent inactivation.

  • Probe Reaction: The secondary plate must contain a CYP3A4 specific probe substrate (e.g., midazolam at 5 µM) and fresh NADPH. Incubate for 5 minutes.

  • Quench & Analyze: Quench with ice-cold ACN. Measure the formation of 1'-hydroxymidazolam via LC-MS/MS to calculate the Kinact​ and KI​ parameters.

Quantitative Risk Assessment Matrix

To translate raw spectrometric and in vitro data into actionable drug development decisions, we benchmark the compound against the following established thresholds. Exceeding the "High Risk" thresholds for this chemotype usually necessitates immediate structural redesign (e.g., replacing the primary aniline with a pyridine ring to lower electron density)[9].

Toxicological ParameterAssay SourceHigh Risk ThresholdAcceptable ThresholdMechanistic Implication
RM Formation Rate GSH/KCN Double Trapping> 50 pmol/mg/min< 10 pmol/mg/minHigh covalent binding burden; systemic IADR risk.
CYP3A4 Inactivation ( Kinact​/KI​ ) TDI Dilution Assay> 0.05 min⁻¹µM⁻¹< 0.01 min⁻¹µM⁻¹Mechanism-based enzyme destruction; DDI risk.
Cytotoxicity ( IC50​ ) PHH 3D Spheroids (14-day)< 10 µM> 50 µMDirect mitochondrial/cellular toxicity.
Quinone Imine Adducts LC-HRMS Structural IDDetected (Any Level)Not DetectedSevere hepatotoxicity risk; structural redesign required.

Conclusion & Go/No-Go Criteria

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a high-liability chemotype. The dual presence of an aniline and an ortho-hydroxyanilide creates a compounding risk for both immune-mediated idiosyncratic toxicity and direct hepatotoxicity.

Go/No-Go Decision Logic: If the Isotope-Multiplexed Trapping Assay reveals the presence of cyanide-trapped hard electrophiles or GSH-trapped nitroso adducts, the compound should be classified as a No-Go for in vivo studies. The recommended mitigation strategy is medicinal chemistry intervention: masking the primary aniline (e.g., via bioisosteric replacement with a nitrogen-containing heterocycle)[9] and disrupting the ortho-hydroxyanilide geometry to prevent quinone imine formation.

References

  • Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites. PubMed / NIH.[Link]

  • A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry. PubMed / NIH.[Link]

  • Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss... PubMed / NIH.[Link]

  • A novel quantitative assessment of formed reactive metabolites by double trapping with [3H]glutathione and [14C]cyanide. PubMed / NIH.[Link]

  • T cells ignore aniline, a prohapten, but respond to its reactive metabolites generated by phagocytes. PubMed / NIH.[Link]

  • Machine Learning for Predicting Risk of Drug-Induced Autoimmune Diseases by Structural Alerts. MDPI.[Link]

  • Strategies to Mitigate the Bioactivation of Aryl Amines. PubMed / NIH.[Link]

  • The Metabolism and Toxicity of Quinones, Quinonimines, Quinone Methides, and Quinone-Thioethers. ResearchGate.[Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. UW School of Pharmacy.[Link]

Sources

Exploratory

An In-depth Technical Guide to the DMSO Solubility of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Abstract The solubility of a compound in dimethyl sulfoxide (DMSO) is a cornerstone parameter in early-stage drug discovery, fundamentally impacting everything from high-throughput screening (HTS) to compound storage and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of a compound in dimethyl sulfoxide (DMSO) is a cornerstone parameter in early-stage drug discovery, fundamentally impacting everything from high-throughput screening (HTS) to compound storage and preliminary ADME assays. This guide provides a comprehensive technical framework for understanding and determining the solubility of the research compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) in DMSO. As no public solubility data for this specific molecule currently exists, this document serves as a first-principles guide for researchers. We will explore the theoretical underpinnings of its solubility based on molecular structure, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights into data interpretation and troubleshooting. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable solubility data for novel chemical entities.

Introduction: The Central Role of DMSO and Solubility

In the landscape of drug discovery, few solvents are as ubiquitous or critical as Dimethyl Sulfoxide (DMSO). Its remarkable ability to dissolve a wide array of both polar and nonpolar organic compounds makes it the default choice for creating the concentrated stock solutions used in virtually all high-throughput screening (HTS) campaigns.[1][2] An accurate understanding of a compound's maximum solubility in DMSO is not a trivial pursuit; it is a critical data point that prevents costly errors, such as compound precipitation in assay plates, which can lead to false negatives and unreliable structure-activity relationship (SAR) data.[3][4]

This guide focuses on the specific molecule 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide .

Compound at a Glance:

  • Chemical Name: 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

  • Molecular Formula: C₁₄H₁₃BrN₂O₂[5]

  • Molecular Weight: 321.17 g/mol [5]

  • CAS Number: 1525908-35-3[5]

Chemical structure of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Given its structural features—multiple aromatic rings, a bromine substituent, and several hydrogen bond donors and acceptors (amino, hydroxyl, and amide groups)—a nuanced understanding of its interaction with DMSO is essential for its successful progression through the discovery pipeline.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by a balance of two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Factors Influencing the Solubility of the Target Compound in DMSO:

  • Molecular Structure: The compound possesses both hydrophilic (amino, hydroxyl, amide) and lipophilic (aromatic rings, methyl group) regions. The polar functional groups are capable of forming strong hydrogen bonds with the sulfoxide group of DMSO.

  • Solvent Properties: DMSO is a highly polar aprotic solvent. Its strong hydrogen bond accepting capability makes it an excellent solvent for compounds with hydrogen bond donor groups, such as the target molecule.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the energy of solvation. A more stable crystal form (polymorph) will generally have lower solubility.[6]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[7]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements, as they provide different information relevant to different stages of research.[8]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate. This value is highly relevant for HTS, where such dilutions are standard practice.[9] However, because this method can create thermodynamically unstable supersaturated solutions, it often overestimates the true solubility.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved solute is in equilibrium with an excess of the solid phase.[11] This "gold standard" measurement is critical for later-stage development, including formulation and toxicology studies.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

An Application Note for the Synthesis of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Abstract This document provides a comprehensive guide for the , a molecule of interest in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Abstract

This document provides a comprehensive guide for the , a molecule of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and widely utilized amide coupling reaction, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) as the activating agents. This application note details the synthesis of the requisite precursors, 3-amino-4-methylbenzoic acid and 2-amino-4-bromophenol, followed by a step-by-step protocol for the final amide bond formation. The rationale behind reagent selection, reaction mechanisms, purification techniques, and critical safety considerations are thoroughly discussed to provide researchers with a reliable and reproducible methodology.

Introduction

The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The title compound, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, incorporates key pharmacophoric features, including a brominated phenol and an aminobenzoic acid moiety, suggesting its potential as an intermediate or a final active pharmaceutical ingredient. Its CAS number is 1525908-35-3[1]. The synthesis of such amides from a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxylic acid to proceed efficiently under mild conditions[2]. This guide focuses on the EDC/HOBt-mediated coupling method, which is renowned for its high efficiency, mild reaction conditions, and the convenient removal of its urea byproduct through aqueous workup[2][3].

Overall Reaction Scheme

The synthesis is a two-step process starting from commercially available precursors to form the two key intermediates, which are then coupled to yield the final product.

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling 3-Nitro-4-methylbenzoic Acid 3-Nitro-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid 3-Nitro-4-methylbenzoic Acid->3-Amino-4-methylbenzoic Acid Reduction Final Product 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide 3-Amino-4-methylbenzoic Acid->Final Product EDC, HOBt, DIPEA 4-Bromo-2-nitrophenol 4-Bromo-2-nitrophenol 2-Amino-4-bromophenol 2-Amino-4-bromophenol 4-Bromo-2-nitrophenol->2-Amino-4-bromophenol Reduction 2-Amino-4-bromophenol->Final Product EDC, HOBt, DIPEA

Caption: Overall synthetic route to the target compound.

Part 1: Synthesis of Precursors

The successful synthesis of the final product hinges on the availability of high-purity starting materials. While both precursors can be commercially sourced, this section provides established protocols for their laboratory-scale synthesis.

Synthesis of 3-Amino-4-methylbenzoic Acid

This intermediate is a valuable building block for various pharmaceuticals and agrochemicals[4]. A common and reliable method for its preparation is the reduction of the corresponding nitro compound.

  • Reaction: Reduction of 3-nitro-4-methylbenzoic acid.

  • Protocol Rationale: The traditional method involves reduction using iron powder[4]. This method is effective and avoids the need for high-pressure hydrogenation equipment. The acidic conditions generated in situ help to facilitate the reduction.

Experimental Protocol:

  • To a stirred suspension of iron powder (3.0 equiv.) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Add 3-nitro-4-methylbenzoic acid (1.0 equiv.) portion-wise to control the exothermic reaction.

  • After the addition is complete, maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to be slightly basic with an aqueous solution of sodium carbonate to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-4-methylbenzoic acid.

Synthesis of 2-Amino-4-bromophenol

This compound serves as a key intermediate in the synthesis of various bioactive molecules, including inhibitors of soluble guanylate cyclase (sGC)[5]. It is efficiently prepared by the catalytic hydrogenation of 4-bromo-2-nitrophenol.

  • Reaction: Reduction of 4-bromo-2-nitrophenol.

  • Protocol Rationale: Catalytic hydrogenation using rhodium on carbon (Rh/C) is a clean and high-yielding method for the reduction of aromatic nitro groups[6]. The reaction proceeds under a hydrogen atmosphere at room temperature.

Experimental Protocol:

  • In a flask suitable for hydrogenation, dissolve 4-bromo-2-nitrophenol (1.0 equiv.) in tetrahydrofuran (THF)[6].

  • Carefully add 5% Rhodium on Carbon (Rh/C) catalyst (e.g., 10 mol%) to the solution.

  • Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 10-12 hours or until TLC analysis indicates complete consumption of the starting material[6].

  • Once the reaction is complete, carefully filter the mixture through Celite to remove the catalyst.

  • Rinse the Celite pad with additional THF.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromophenol, which typically presents as a solid[6].

Part 2: Amide Coupling Protocol

The central step of this synthesis is the formation of the amide bond between the carboxyl group of 3-amino-4-methylbenzoic acid and the amino group of 2-amino-4-bromophenol.

Mechanism of EDC/HOBt-Mediated Amide Coupling

The use of a coupling reagent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group. EDC is a water-soluble carbodiimide that facilitates this activation. HOBt is often included as an additive to improve yields, reduce side reactions, and suppress potential racemization in chiral substrates by forming a more stable activated intermediate[2][7].

The mechanism proceeds in three key stages[2]:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt-Ester: The O-acylisourea intermediate is unstable. It is intercepted by the nucleophilic HOBt to generate a more stable HOBt-active ester.

  • Nucleophilic Attack by Amine: The amine (2-amino-4-bromophenol) attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The byproduct of EDC is a water-soluble urea derivative, which is easily removed during aqueous workup.

G CarboxylicAcid R-COOH (3-Amino-4-methylbenzoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea Attacks EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester Intercepted by Urea Urea Byproduct (Water-Soluble) O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Amide Amide Product HOBt_Ester->Amide Attacked by Amine R'-NH2 (2-Amino-4-bromophenol) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[2]

Experimental Workflow

The following diagram outlines the general laboratory workflow for the coupling reaction, from setup to the isolation of the crude product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Aqueous Workup cluster_isolation 4. Isolation A Combine Carboxylic Acid, Amine, and HOBt in Flask B Dissolve in Anhydrous DMF A->B C Cool to 0 °C (Ice Bath) B->C D Add EDC·HCl (Portion-wise) C->D E Add DIPEA (Dropwise) D->E F Warm to Room Temp & Stir (2-18h) E->F G Monitor by TLC/LC-MS F->G H Dilute with Ethyl Acetate G->H I Wash with aq. HCl H->I J Wash with aq. NaHCO3 I->J K Wash with Brine J->K L Dry Organic Layer (e.g., Na2SO4) K->L M Filter and Concentrate L->M N Crude Product M->N

Caption: Experimental workflow for the amidation reaction.[2]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-methylbenzoic acid (1.0 equiv.), 2-amino-4-bromophenol (1.0 equiv.), and HOBt (1.2 equiv.)[2].

  • Solvent Addition: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv.) to the reaction mixture in portions. Following this, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise[2]. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 to 18 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed[2].

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. These washes serve to remove the urea byproduct, excess base, and any remaining water-soluble reagents[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product[8].

Part 3: Purification and Characterization

Purification

The crude product obtained after workup will likely contain minor impurities. Flash column chromatography on silica gel is the standard and most effective method for purifying N-aryl benzamides[2][8].

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined beforehand using TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Adsorb the material onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the final product, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected data includes:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₁₃BrN₂O₂ has a molecular weight of 321.17 g/mol )[1].

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H stretches (amine and amide), O-H stretch (phenol), and the C=O stretch (amide carbonyl).

  • Melting Point (MP): To assess the purity of the crystalline solid.

Part 4: Safety, Materials, and Data Summary

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[9][10].

  • EDC·HCl: Corrosive and can cause skin, eye, and respiratory tract irritation[10]. Handle with caution.

  • HOBt: Potentially explosive when dry; it is often supplied wetted with water to mitigate this hazard. Handle with care.

  • Phenols (2-amino-4-bromophenol): Toxic and can be absorbed through the skin. They are also corrosive and can cause severe skin burns and eye damage[11]. Wear appropriate gloves (e.g., butyl or double-nitrile) and avoid all skin contact[11].

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Organic Solvents (DMF, DCM, Ethyl Acetate): Flammable and/or toxic. Avoid inhalation of vapors and skin contact.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Role
3-Amino-4-methylbenzoic acidC₈H₉NO₂151.16Carboxylic Acid
2-Amino-4-bromophenolC₆H₆BrNO188.02Amine
EDC·HClC₈H₁₇N₃·HCl191.70Coupling Reagent
HOBtC₆H₅N₃O135.12Additive
DIPEAC₈H₁₉N129.24Base
DMF (Anhydrous)C₃H₇NO73.09Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying Agent
Reaction Parameters Summary
ParameterValue/ConditionRationale
Stoichiometry (Acid:Amine)1.0 : 1.0Equimolar coupling
EDC·HCl (equiv.)1.1 - 1.5Ensure complete activation of the acid[2]
HOBt (equiv.)1.1 - 1.5Suppress side reactions and improve efficiency[2]
Base (equiv.)2.0 - 3.0Neutralize HCl salt and facilitate coupling[2]
Temperature0 °C to Room Temp.Control initial activation, then allow to proceed
Reaction Time2 - 18 hoursDependent on substrate reactivity; monitor by TLC/LC-MS[2]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure reagents are anhydrous. Check the quality/age of the EDC.
Poor workup.Ensure pH is correct during washes. Perform multiple extractions.
Side Product Formation O-acylisourea rearrangement.Ensure HOBt is added and the reaction is cooled to 0 °C before EDC addition.
Dimerization of acid.Use a slight excess of the amine component.
Difficult Purification Urea byproduct present.Ensure thorough aqueous washes during workup. The urea from EDC is water-soluble.
Product is an oil.Try triturating the oil with a non-polar solvent like hexanes to induce crystallization[8].

Conclusion

The can be reliably achieved through a well-established EDC/HOBt-mediated amide coupling protocol. This method offers high yields and operational simplicity, with byproducts that are easily removed. By following the detailed protocols for precursor synthesis, coupling, purification, and adhering to the specified safety precautions, researchers can confidently produce this valuable compound for further investigation in drug discovery and materials science.

References

  • Benchchem. (n.d.). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ACS Publications. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • FAQ. (2023, February 6). How to Synthesize 3-Amino-4-methylbenzoic Acid Using an Ammonolysis Method?
  • Benchchem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
  • ChemBK. (2024, April 10). 2-Amino-4-bromo-phenol.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-4-bromophenol synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • MedchemExpress.com. (n.d.).
  • Chem-Impex. (n.d.). 2-Amino-4-bromophenole.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-bromophenol.
  • Fisher Scientific. (n.d.).
  • lifechem pharma. (2026).
  • Waldeck GmbH & Co KG. (2017, September 29).
  • Sapphire Bioscience. (n.d.). 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide.
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • National Central University. (n.d.). Precautions for Handling Organic Solvent.
  • University of Michigan. (n.d.). Phenol - Environment, Health & Safety.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
  • Tetrahedron. (1983, January 1). An expedient synthesis of 3-amino-5-hydroxy- benzoic acid and its n-alkyl analogues.
  • PLOS One. (2025, June 12).
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes.
  • Benchchem. (n.d.).
  • Growing Science. (2022, August 29).
  • PMC. (n.d.).
  • PMC. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
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Application

In Vitro Pharmacological Characterization Protocol for 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Identity: 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3 | MW: 321.17 g/mol ) Applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Identity: 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3 | MW: 321.17 g/mol ) Application: Preclinical in vitro screening, target validation, and phenotypic profiling.

Executive Summary & Experimental Rationale

The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a synthetic benzamide derivative frequently utilized in small-molecule screening libraries. Structurally, the combination of a substituted benzamide core and a bromophenol moiety provides a privileged scaffold often associated with kinase inhibition (e.g., p38 MAPK) and epigenetic modulation (e.g., HDACs).

Because early-stage screening hits are prone to false positives (due to aggregation, poor solubility, or off-target toxicity), a rigid, self-validating in vitro workflow is required. This guide outlines a comprehensive protocol designed around three pillars of pharmacological validation: Biophysical Target Engagement , Phenotypic Efficacy , and Mechanistic Causality .

The Causality of the Workflow

We do not simply test for cell death. We must first prove the compound is soluble and stable (Phase 1). Next, we must prove it physically binds its putative target inside a living cell, avoiding the artifacts of cell-free biochemical assays (Phase 2). Only then do we measure its phenotypic cytotoxicity using highly sensitive ATP-quantification (Phase 3), and finally, we validate that the cell death is caused by the specific inhibition of the target's signaling pathway (Phase 4).

Workflow A Phase 1: Compound Prep (DMSO Stock) B Phase 2: Target Engagement (CETSA) A->B QC passed C Phase 3: Phenotypic Screening (CellTiter-Glo) B->C Binding confirmed D Phase 4: Mechanistic Validation (Western Blot) C->D IC50 determined

Fig 1: Step-by-step in vitro validation workflow for novel small molecule screening hits.

Step-by-Step Methodologies

Phase 1: Compound Preparation and Handling

The lipophilic nature of the bromophenol group dictates strict handling to prevent aqueous precipitation, which is a primary cause of flat dose-response curves.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Aliquoting: Divide into 10 µL aliquots and store at -80°C in amber tubes to prevent photodegradation of the bromo-aromatic ring. Never subject the compound to more than two freeze-thaw cycles.

  • Aqueous Dilution (Self-Validating Step): Always perform intermediate dilutions in 100% DMSO. Only introduce the compound to aqueous media at the final step, ensuring the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Cellular Thermal Shift Assay (CETSA)

To prove that 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide engages its target, we utilize CETSA. This method relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding and subsequent aggregation ().

  • Cell Treatment: Seed target cells (e.g., HeLa or specific cancer lines) in 10 cm dishes until 80% confluent. Treat with 10 µM of the compound or 0.1% DMSO (Negative Control) for 1 hour at 37°C.

  • Thermal Gradient: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Denatured, unbound proteins will pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fractions via Western Blot. A positive target engagement is validated by a rightward shift in the melting temperature ( Tagg​ ) of the compound-treated sample compared to the DMSO control.

Phase 3: ATP-Based Cytotoxicity Profiling

Once target engagement is confirmed, we assess phenotypic viability. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) because it is significantly more sensitive and less prone to metabolic artifacts than traditional colorimetric XTT/MTT assays ().

  • Plating: Seed cells in opaque-walled 384-well plates at 2,000 cells/well in 40 µL of media. Incubate overnight.

  • Dose-Response Treatment: Treat cells with a 10-point, 3-fold serial dilution of the compound (ranging from 30 µM to 1.5 nM). Include 0.1% DMSO as the vehicle control and 1 µM Staurosporine as the positive kill control.

  • Incubation: Incubate for 72 hours.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of ATP-detection reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

  • Data Analysis: Normalize data to the DMSO control (100% viability) and calculate the IC50​ using a 4-parameter non-linear regression model.

Phase 4: Mechanistic Validation

To ensure the cytotoxicity observed in Phase 3 is not due to off-target poisoning, we must verify the suppression of the putative downstream signaling cascade.

  • Treatment: Treat cells with the compound at 0.5×, 1×, and 3× the established IC50​ for 4 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).

  • Immunoblotting: Probe for the primary target and its immediate downstream phosphorylated effectors. A dose-dependent decrease in effector phosphorylation validates the mechanism of action.

Putative Mechanism of Action

Assuming the compound acts as an ATP-competitive kinase inhibitor (a common profile for this structural class), the following logic applies: The benzamide core occupies the adenine-binding pocket of the kinase, while the bromophenol moiety interacts with the hydrophobic specificity pocket, blocking ATP binding and halting downstream survival signaling.

Pathway Compound 3-Amino-N-(5-bromo- 2-hydroxyphenyl)- 4-methylbenzamide Target Target Kinase (e.g., p38 MAPK) Compound->Target Inhibits (ATP-competitive) Effector Downstream Effectors (e.g., MAPKAPK2) Target->Effector Phosphorylation (Blocked) Phenotype Cellular Apoptosis / Growth Arrest Effector->Phenotype Reduced Survival Signaling

Fig 2: Putative mechanism of action for benzamide-derived kinase inhibitors.

Quantitative Data Summarization & Quality Control

To maintain a self-validating system, all experimental phases must meet strict acceptance criteria before proceeding to the next step.

Assay PhaseParameter MeasuredExpected Outcome / Acceptance CriteriaOrthogonal Validation
Phase 1: Prep Solubility limitNo visible precipitation at 100x stock in DMSO.Nephelometry (Light scattering)
Phase 2: CETSA Thermal Shift ( ΔTagg​ ) ΔTagg​≥2.5∘C compared to DMSO control.Surface Plasmon Resonance (SPR)
Phase 3: Viability Cytotoxicity ( IC50​ ) Z′−factor≥0.5 ; Staurosporine control <5% viability.Caspase-3/7 Glo (Apoptosis check)
Phase 4: Mechanism Effector Phosphorylation >50% reduction in p-Effector at 1×IC50​ dose.Target knockdown via siRNA

References

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link]

  • Myszka, D. G., & Rich, R. L. (2000). "Implementing surface plasmon resonance biosensors in drug discovery." Pharmaceutical Science & Technology Today, 3(9), 310-317. URL: [Link]

  • Nowak, E., et al. (2018). "ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2." Clinical Hemorheology and Microcirculation, 69(1-2), 327-336. URL: [Link]

Method

The Benzamide Scaffold: A Versatile Framework for Novel Cancer Therapeutics - Application Notes and Protocols

Editorial Note: Initial literature and database searches for the specific compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide did not yield sufficient data regarding its direct applications in cancer research...

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Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: Initial literature and database searches for the specific compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide did not yield sufficient data regarding its direct applications in cancer research to formulate a dedicated guide. This compound is available commercially for research purposes, indicating its potential use in screening and discovery efforts[1]. However, the broader chemical class of benzamides represents a rich and diverse area of oncology drug discovery. This guide, therefore, leverages established research on structurally related benzamide derivatives to provide a comprehensive overview and detailed protocols for investigating novel benzamide-based compounds in a cancer research context. The principles and methodologies outlined herein are directly applicable to the study of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide and other novel analogues.

Introduction: The Benzamide Moiety in Oncology

The benzamide functional group is a prevalent structural motif in a multitude of clinically relevant and investigational anti-cancer agents. Its utility stems from its ability to participate in key hydrogen bonding interactions with biological targets, its synthetic tractability, and its capacity to be readily functionalized to modulate physiochemical and pharmacological properties. Benzamide derivatives have been successfully developed as inhibitors of a wide range of cancer-relevant targets, including protein kinases and other critical signaling proteins[2][3][4][5].

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of novel benzamide compounds in cancer research. We will explore common mechanisms of action, provide detailed protocols for in vitro evaluation, and discuss the rationale behind experimental design.

Common Mechanisms of Action for Benzamide Derivatives in Cancer

Benzamide-based compounds have demonstrated efficacy against a variety of cancer types by targeting key oncogenic signaling pathways. Below are examples of well-characterized mechanisms for this class of molecules.

Protein Kinase Inhibition

A significant number of benzamide derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • BCR-ABL/SRC/p38 Kinase Inhibition: Certain complex benzamide-containing pyrimidine derivatives have been identified as potent inhibitors of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). These compounds also show activity against SRC family kinases and p38 MAP kinase[2]. A notable example, CHMFL-ABL-053, demonstrated significant suppression of BCR-ABL autophosphorylation and downstream signaling, leading to potent inhibition of CML cell line proliferation[2]. In vivo studies showed that a 50 mg/kg/day dosage could almost completely suppress tumor progression in a K562 xenograft mouse model[2].

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: In non-small cell lung cancer (NSCLC) with FGFR1 amplification, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been developed as novel inhibitors[3][6]. These compounds act as ATP-competitive inhibitors, blocking the constitutive activation of FGFR1 and its downstream signaling pathways, including PLCγ1 and ERK[3]. This inhibition leads to cell cycle arrest at the G2 phase and induction of apoptosis in NSCLC cell lines[3].

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The benzamide scaffold has been incorporated into novel EGFR inhibitors, such as 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, for potential application in cancers driven by EGFR mutations[7].

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: N-phenyl benzamide derivatives have been investigated as inhibitors of p38α MAPK, a key enzyme in inflammatory signaling pathways that also plays a role in cancer progression[5].

Targeting Other Key Cancer Pathways
  • Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition: 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been designed as potent inhibitors of ROR1, a receptor tyrosine kinase overexpressed in NSCLC. Inhibition of ROR1 disrupts the balance between the pro-survival Src pathway and the pro-apoptotic p38 pathway, leading to anti-cancer effects[4].

Experimental Protocols for the Evaluation of Novel Benzamide Derivatives

The following section provides detailed, step-by-step protocols for the initial characterization of a novel benzamide compound, such as 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, in a cancer research setting.

In Vitro Cytotoxicity and Proliferation Assays

The initial step in evaluating a new compound is to determine its effect on the viability and proliferation of cancer cells.

Protocol 3.1.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., K562 for CML, NCI-H1581 for NSCLC with FGFR1 amplification)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Novel benzamide compound, dissolved in DMSO to create a 10 mM stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

    • Prepare serial dilutions of the benzamide compound in complete medium. A typical concentration range would be from 100 µM down to 0.01 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 3.1.1: Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted benzamide compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a novel benzamide compound using the MTT assay.

Target Engagement and Mechanism of Action Studies

Once a compound has shown cytotoxic activity, the next step is to determine if it engages its intended target and affects downstream signaling.

Protocol 3.2.1: Western Blot Analysis of Kinase Phosphorylation

This protocol is designed to assess the inhibitory effect of a benzamide compound on a specific kinase and its downstream signaling pathway. This example focuses on the FGFR1 pathway.

  • Materials:

    • NSCLC cell line with FGFR1 amplification (e.g., NCI-H1581)

    • Novel benzamide compound

    • Complete cell culture medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate NCI-H1581 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the benzamide compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using the BCA assay.

    • Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total protein and a loading control (e.g., GAPDH).

Diagram 3.2.1: Signaling Pathway Inhibition Analysis

Kinase_Inhibition cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Downstream Effectors A Cancer Cells B Treat with Benzamide Compound A->B C Cell Lysis B->C D Western Blot C->D E Detect Phospho-Kinase D->E F Detect Total Kinase D->F G Detect Phospho-ERK D->G H Detect Total-ERK D->H

Caption: A conceptual workflow for assessing the inhibition of a target kinase and its downstream signaling pathway by a novel benzamide compound.

Quantitative Data Summary

The following table summarizes representative data for various benzamide derivatives from the literature, illustrating the range of potencies that can be achieved with this chemical scaffold.

Compound ClassTarget(s)Cancer TypeIn Vitro Potency (IC50/GI50)Reference
Pyrimidine BenzamideBCR-ABLChronic Myeloid Leukemia14-25 nM (Cell Proliferation)[2]
Bromo-benzamideFGFR1Non-small Cell Lung Cancer1.25-2.31 µM (Cell Viability)[3]
Aminobenzothiazole BenzamideROR1Non-small Cell Lung Cancer3.5-18.16 µM (Cell Viability)[4]

Conclusion and Future Directions

The benzamide scaffold is a proven platform for the development of targeted cancer therapeutics. The protocols and conceptual frameworks provided in this guide offer a starting point for the comprehensive evaluation of novel benzamide derivatives like 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. Future research should focus on elucidating the specific molecular targets of new compounds, optimizing their potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the benzamide moiety ensures its continued importance in the landscape of oncology drug discovery.

References

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Available at: [Link]

  • An expedient synthesis of 3-amino-5-hydroxy- benzoic acid and its n-alkyl analogues. Tetrahedron. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry. Available at: [Link]

  • 3-amino-N-(2-bromo-5-nitrophenyl)-4-methylbenzamide. Chemazone. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available at: [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. Available at: [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science Publishers. Available at: [Link]

  • Molephantin derivatives useful in the treatment of cancer. Google Patents.
  • 2-BROMO-5-HYDROXY-N-(2-(4-HYDROXYPHENYL)ETHYL)-4-METHOXY-N-METHYLBENZAMIDE. precisionFDA. Available at: [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. ACS Publications. Available at: [Link]

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. ResearchGate. Available at: [Link]

  • The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. Google Patents.

Sources

Application

Application Note: Characterization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a Kinase Inhibitor

Abstract This document provides a comprehensive guide for the characterization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (hereafter referred to as Compound-X) as a kinase inhibitor. As a novel small molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the characterization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (hereafter referred to as Compound-X) as a kinase inhibitor. As a novel small molecule, a systematic approach is required to determine its potency, mechanism of action, cellular efficacy, and target selectivity. This note details protocols for its initial biochemical and cell-based characterization, using the Epidermal Growth Factor Receptor (EGFR), a well-established receptor tyrosine kinase, as an exemplary target. The methodologies described herein are foundational and can be adapted for other kinase targets.

Introduction to Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1] Kinase inhibitors are broadly classified based on their mechanism of action, with ATP-competitive inhibitors being the most common.[3][4] These small molecules bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thereby blocking downstream signaling.[3]

The characterization of a novel inhibitor involves a multi-step process:

  • Biochemical Assays: To determine the direct inhibitory effect on the purified kinase enzyme and calculate potency (e.g., IC50).

  • Mechanism of Action Studies: To understand how the inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive).[5]

  • Cell-Based Assays: To confirm target engagement within a cellular context and measure the effect on cell viability and signaling pathways.

  • Selectivity Profiling: To assess the inhibitor's activity against a broad panel of kinases, which is crucial for predicting potential off-target effects and therapeutic windows.[1][6]

This guide will walk researchers through the first three stages of this process for Compound-X, establishing a robust framework for its preclinical evaluation.

Physicochemical Properties and Handling

3.1 Compound Information

PropertyValueSource
IUPAC Name 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide-
CAS Number 1525908-35-3[7]
Molecular Formula C14H13BrN2O2[7]
Molecular Weight 321.17 g/mol [7]
Appearance Off-white to light brown powder (assumed)-

3.2 Storage and Handling

Proper storage and handling are critical for maintaining compound integrity and ensuring experimental reproducibility.[8][9]

  • Long-Term Storage (Solid): The solid compound should be stored at -20°C, protected from light and moisture. Under these conditions, it is expected to be stable for up to 3 years.[9][10]

  • Stock Solution Preparation: For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8] Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) by dissolving the powder in anhydrous, high-purity DMSO. Gentle vortexing or ultrasonication may be required to ensure complete dissolution.[10]

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes and store in tightly sealed vials at -80°C to minimize freeze-thaw cycles.[9]

  • Safety Precautions: Handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.

Part 1: In Vitro Biochemical Characterization

The initial step is to determine if Compound-X directly inhibits the enzymatic activity of a purified kinase. Here, we use EGFR as the target kinase and the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[12][13][14]

4.1 Protocol: Determination of IC50 using ADP-Glo™ Kinase Assay

This protocol measures the concentration of Compound-X required to inhibit 50% of EGFR kinase activity.

Materials:

  • Recombinant Human EGFR (active)

  • Poly(Glu,Tyr) 4:1 substrate

  • Ultra-Pure ATP

  • Compound-X (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[12]

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A 1. Prepare Compound-X Serial Dilution B 2. Prepare Kinase/ Substrate Master Mix C 3. Prepare ATP Solution F 6. Initiate Reaction with ATP C->F Initiates D 4. Add Compound-X to Plate E 5. Add Kinase/Substrate Mix G 7. Incubate at RT H 8. Add ADP-Glo™ Reagent (Stop & Deplete ATP) G->H Terminates I 9. Incubate 40 min J 10. Add Kinase Detection Reagent (Convert ADP to ATP & Detect) K 11. Incubate 30-60 min L 12. Read Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-X in DMSO. A typical starting range is from 100 µM to 1 nM. Then, create an intermediate dilution plate in kinase buffer to minimize the final DMSO concentration in the assay (≤1%).

  • Reaction Setup:

    • Add 2.5 µL of diluted Compound-X or vehicle (DMSO) to the wells of a 384-well plate.[12]

    • Add 5 µL of a 2X kinase/substrate solution (containing recombinant EGFR and Poly(Glu,Tyr) substrate) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (final concentration should be at or near the Km of ATP for EGFR).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[12][13]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.[13]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the log concentration of Compound-X.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Target Engagement and Efficacy

After confirming biochemical activity, the next critical step is to assess whether Compound-X can enter cells, engage its target (EGFR), and exert a biological effect. This is achieved by measuring the inhibition of EGFR autophosphorylation and the resulting impact on cell viability.

5.1 Protocol: Inhibition of EGFR Autophosphorylation via Western Blot

This protocol directly measures the ability of Compound-X to inhibit the ligand-induced activation of EGFR in a cancer cell line that overexpresses the receptor (e.g., A431).[15][16]

Materials:

  • A431 human epidermoid carcinoma cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium

  • Recombinant Human EGF

  • Compound-X

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH or β-actin (loading control).[15]

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Workflow Diagram:

cluster_cell_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_blotting Immunoblotting A 1. Seed A431 Cells B 2. Serum Starve Cells A->B C 3. Pre-treat with Compound-X B->C D 4. Stimulate with EGF C->D E 5. Lyse Cells & Quantify Protein D->E Harvest F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Block Membrane G->H Transfer Complete I 9. Incubate with Primary Ab (pEGFR, Total EGFR, GAPDH) H->I J 10. Incubate with Secondary Ab I->J K 11. Detect with ECL & Image J->K

Caption: Western Blot workflow for pEGFR detection.

Procedure:

  • Cell Culture: Seed A431 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.[15]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound-X (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.[15]

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation. Include an unstimulated control.[15]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with supplemented RIPA buffer. Determine protein concentration using a BCA or Bradford assay.[15]

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[15]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[15]

    • Incubate the membrane overnight at 4°C with the anti-phospho-EGFR primary antibody.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: To ensure equal loading and that the inhibitor does not affect total protein levels, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH.[15]

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-EGFR signal to the total EGFR signal or the loading control.

  • Observe the dose-dependent decrease in EGFR phosphorylation in Compound-X treated samples.

5.2 Protocol: Cell Viability/Antiproliferative Assay

This protocol determines the concentration of Compound-X that causes a 50% reduction in cell viability (EC50) in an EGFR-dependent cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[17][18]

Materials:

  • EGFR-dependent cancer cell line (e.g., NCI-H1975, A549)

  • Complete growth medium

  • Compound-X

  • CellTiter-Glo® 2.0 Assay (Promega, Cat. #G9241 or similar)[18]

  • White, opaque 96-well plates suitable for cell culture and luminescence

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Compound-X. Include a vehicle-only control. A typical concentration range would be guided by the IC50 and pEGFR results.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

  • Plot the percent viability versus the log concentration of Compound-X.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Part 3: Next Steps - Mechanism of Action and Selectivity

6.1 Mechanism of Action (MoA)

To confirm that Compound-X is an ATP-competitive inhibitor, kinase assays should be performed with varying concentrations of both the inhibitor and ATP. An ATP-competitive inhibitor will show an increase in apparent IC50 as the ATP concentration increases.[3][5] This data is typically analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.

6.2 Kinase Selectivity Profiling

A critical step in drug development is to determine the selectivity of the inhibitor.[6] Compound-X should be screened against a large panel of diverse human kinases (e.g., >300 kinases). This is typically performed as a service by specialized contract research organizations (CROs).[19][20] The results, often presented as a "kinome tree," will reveal any potential off-target activities, which is vital for interpreting biological data and predicting potential toxicities.[1]

Data Summary and Interpretation

The data generated from these protocols will provide a comprehensive initial profile of Compound-X.

AssayParameterExemplary ResultInterpretation
ADP-Glo™ Kinase Assay IC5050 nMCompound-X is a potent direct inhibitor of EGFR enzymatic activity.
Western Blot pEGFR InhibitionDose-dependent reductionConfirms target engagement and inhibition of EGFR signaling in cells.
CellTiter-Glo® Assay EC50250 nMCompound-X inhibits the proliferation of EGFR-dependent cancer cells.

A successful candidate will typically exhibit a potent biochemical IC50, demonstrate clear on-target inhibition in a cellular context, and lead to a corresponding reduction in cell viability. A good correlation between biochemical potency and cellular activity suggests good cell permeability and target engagement.

Conclusion

The protocols outlined in this application note provide a robust and logical framework for the initial characterization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a kinase inhibitor. By systematically determining its biochemical potency, cellular target engagement, and antiproliferative effects, researchers can build a strong data package to support further preclinical development, including mechanism of action studies, comprehensive selectivity profiling, and in vivo efficacy models.

References

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • ADP Glo Protocol. [Link]

  • ADP-Glo kinase assay. Bio-protocol. [Link]

  • Kinase-Inhibitor Compound Profiling (KICP) Service. Kinexus Bioinformatics Corporation. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Zhang, J. et al. (2012). Temporal Resolution of Autophosphorylation for Normal and Oncogenic Forms of EGFR and Differential Effects of Gefitinib. Biochemistry. [Link]

  • Force, T. & Bonventre, J. V. (2004). Inhibitors of Protein Kinase Signaling Pathways. Circulation. [Link]

  • Vidadala, R. S. et al. (2019). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. Biochemistry. [Link]

  • Advanced Search Result. [Link]

  • Müller, S. & Chaikuad, A. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Giansanti, P. et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. [Link]

  • Lategahn, J. et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Giansanti, P. et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. [Link]

  • Atkins, C. et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. PubMed. [Link]

  • Elkins, J. M. et al. (2013). Comprehensive characterization of the Published Kinase Inhibitor Set. bioRxiv. [Link]

  • Cell Proliferation Assay Services. Reaction Biology. [Link]

  • Smith, K. S. et al. (2012). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Liang, X. et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]

  • Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link]

  • 3-amino-N-(2-bromo-5-nitrophenyl)-4-methylbenzamide. Chemazone. [Link]

  • Handling and Storage of Chemicals | Guidelines for a US Distributor. MacsChem. [Link]

  • Albert, D. H. et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]

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Method

Application Note: Preclinical Experimental Design for the Evaluation of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a Targeted FGFR Kinase Inhibitor

Introduction & Scientific Rationale The dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling—driven by gene amplification, chromosomal translocation, or point mutations—is a well-documented oncogenic drive...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling—driven by gene amplification, chromosomal translocation, or point mutations—is a well-documented oncogenic driver in multiple solid tumors, including urothelial, gastric, and breast carcinomas[1][2]. While first-generation FGFR inhibitors have shown clinical efficacy, the emergence of secondary gatekeeper mutations (such as FGFR2 V565F) frequently leads to acquired resistance[3].

The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) features a substituted benzamide core and a halogenated phenol moiety. This specific structural scaffold, particularly the N-(5-bromo-2-hydroxyphenyl) intermediate, has been heavily implicated in the synthesis of next-generation kinase inhibitors designed to overcome steric clashes in the mutated ATP-binding pocket of FGFR[3].

This application note outlines a rigorous, self-validating experimental workflow to characterize the biochemical potency, cellular pharmacodynamics, and phenotypic efficacy of this compound.

Pathway Visualization & Putative Mechanism of Action

To contextualize the experimental design, the following diagram maps the canonical FGFR signaling cascade and the putative pharmacological intervention point of the compound.

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes FRS2 FRS2 (Adapter) FGFR->FRS2 Phosphorylates Compound 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide Compound->FGFR Kinase Inhibition RAS RAS / RAF FRS2->RAS PI3K PI3K / AKT FRS2->PI3K ERK MEK / ERK RAS->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Transcription PI3K->Proliferation Anti-apoptosis

Putative mechanism of action for the compound within the FGFR signaling cascade.

Expected Pharmacological Profile

To establish a baseline for success, all quantitative data derived from the protocols below should be benchmarked against the expected values outlined in Table 1 . This matrix ensures that both potency and selectivity are rigorously evaluated.

Table 1: Target Pharmacological Profile for Compound Evaluation

Assay TypeTarget / Cell LineMetricExpected Target ValueBiological Significance
Biochemical FGFR1 / FGFR2 (Wild-Type) IC50​ < 10 nMDemonstrates baseline on-target potency.
Biochemical FGFR2 (V565F Gatekeeper) IC50​ 10 - 50 nMValidates ability to overcome steric resistance.
Cellular SNU-16 (FGFR2 Amplified) GI50​ < 100 nMConfirms cell permeability and on-target cytotoxicity.
Cellular HCT116 (FGFR Independent) GI50​ > 10 μMProves selectivity and lack of general cytotoxicity.

Experimental Protocols

Protocol A: Biochemical Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: Halogenated aromatic compounds (like the 5-bromo-2-hydroxyphenyl moiety) frequently exhibit short-lived autofluorescence that can artificially quench or inflate signals in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a Europium chelate donor with a long emission lifetime (hundreds of microseconds). By introducing a 50 µs time delay before measurement, background autofluorescence completely decays, isolating the specific FRET signal and ensuring absolute data fidelity[4][5].

Self-Validating System:

  • Positive Control: Erdafitinib (pan-FGFR inhibitor).

  • Orthogonal Check: ATP concentration is strictly set at the apparent Km​ for each FGFR isoform. This ensures balanced competition, allowing the assay to accurately differentiate ATP-competitive inhibitors from allosteric modulators[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide in 100% DMSO (10-point curve, 1:3 dilution). Dilute 1:100 in Kinase Buffer to achieve a final assay DMSO concentration of 1%.

  • Enzyme/Substrate Mix: Add 5 µL of recombinant FGFR2 kinase (final concentration 0.5 nM) and biotinylated poly-Glu-Tyr substrate (final 100 nM) to a 384-well low-volume white microplate.

  • Pre-Incubation: Add 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution (final concentration at the predetermined Km​ , e.g., 50 µM). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), 2 nM Europium-labeled anti-phosphotyrosine antibody (Donor), and 40 nM Streptavidin-APC (Acceptor)[5].

  • Signal Reading: Incubate for 60 minutes. Read on a microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm, Delay: 50 µs, Integration: 150 µs).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and fit the dose-response data using a 4-parameter logistic regression to determine the IC50​ .

Protocol B: Cellular Pharmacodynamics & Pathway Modulation (Immunoblotting)

Causality & Rationale: Biochemical potency must translate to target engagement within the complex intracellular environment. We assess the compound's ability to inhibit FGFR autophosphorylation and downstream FRS2/ERK signaling in SNU-16 cells, a gastric cancer line highly dependent on FGFR2 amplification[2][6].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed SNU-16 cells at 1×106 cells/well in 6-well plates. After 24 hours, wash cells with PBS and culture in serum-free RPMI for 16 hours. Causality: Serum starvation reduces basal mitogenic signaling, synchronizing the cells and amplifying the signal-to-noise ratio of the subsequent FGF2 stimulation.

  • Treatment: Treat cells with the compound (0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate with FGF2 (50 ng/mL) and Heparin (10 µg/mL) for 15 minutes to trigger acute receptor activation[1].

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Electrophoresis & Transfer: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR2, anti-p-FRS2 (Tyr196), anti-p-ERK1/2, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to calculate in situ IC50​ .

Protocol C: Phenotypic Viability & Cytotoxicity (CellTiter-Glo)

Causality & Rationale: To confirm that molecular pathway inhibition directly leads to the desired phenotypic outcome (growth arrest or apoptosis). The ATP-based luminescence assay is utilized as a self-validating proxy for metabolically active cells, avoiding the metabolic artifacts common in colorimetric (MTT/MTS) assays[5].

Step-by-Step Methodology:

  • Plating: Seed SNU-16 (FGFR2-dependent) and HCT116 (FGFR-independent negative control) cells at 3,000 cells/well in 96-well opaque plates.

  • Dosing: After 24 hours, add the compound in a 9-point concentration gradient (maximum concentration 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Detection: Equilibrate plates to room temperature. Add 100 µL CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Calculate relative viability against DMSO controls to derive the GI50​ .

References

  • Title: Fibroblast Growth Factor Receptor (FGFR)
  • Source: frontiersin.
  • Source: epo.
  • Title: The Complexity and Significance of Fibroblast Growth Factor (FGF)
  • Source: sinobiological.
  • Source: nih.

Sources

Application

Application Note: In Vitro Characterization and Dosage Guidelines for RAF265 (CHIR-265), a Dual RAF/VEGFR2 Kinase Inhibitor

An in-depth guide to the in-vitro application of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, more commonly known as RAF265 or CHIR-265, for cell culture experiments. Introduction: Unveiling RAF265 3-amino-N-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in-vitro application of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, more commonly known as RAF265 or CHIR-265, for cell culture experiments.

Introduction: Unveiling RAF265

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, widely recognized in the scientific community as RAF265 or CHIR-265, is a potent, orally bioavailable small molecule inhibitor targeting multiple critical nodes in oncogenic signaling.[1][2] Initially developed for its activity against RAF kinases, it has emerged as a dual-specificity inhibitor, also potently targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] This dual action allows RAF265 to simultaneously disrupt two of the most fundamental pathways in oncology: the RAS/RAF/MEK/ERK (MAPK) pathway, which governs cell proliferation and survival, and the VEGF signaling pathway, a cornerstone of tumor angiogenesis.[1][5]

This unique inhibitory profile, particularly its high potency against the B-RAFV600E mutation found in over 50% of melanomas, makes RAF265 a valuable tool for cancer research and drug development.[5][6] This guide provides a comprehensive overview of its mechanism, proven dosage ranges for cell culture, and detailed protocols for its application and validation in an in-vitro setting.

The Dual Mechanism of Action of RAF265

The efficacy of RAF265 stems from its ability to concurrently inhibit two distinct but crucial signaling cascades.

  • RAF Kinase Inhibition (The MAPK Pathway): The Mitogen-Activated Protein Kinase (MAPK) pathway is a primary channel for transmitting extracellular signals to the nucleus, thereby controlling fundamental cellular processes like proliferation, differentiation, and survival.[] In many cancers, this pathway becomes constitutively active due to mutations, most notably in the B-RAF kinase (e.g., V600E).[6] RAF265 potently inhibits wild-type B-RAF, C-RAF, and the oncogenic B-RAFV600E mutant, with IC50 values reported in the low nanomolar range (3-60 nM).[3][4] By blocking RAF, RAF265 prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to cell cycle arrest and the induction of apoptosis.[3][5]

  • VEGFR2 Inhibition (The Angiogenesis Pathway): Tumor growth beyond a minimal size is critically dependent on the formation of new blood vessels, a process known as angiogenesis. VEGFR2 is the primary receptor for VEGF-A and a key mediator of this process. RAF265 effectively inhibits VEGFR2 phosphorylation, with a reported EC50 of 30 nM in cell-free assays.[3][4] This action disrupts the signaling required for endothelial cell proliferation and migration, thereby inhibiting the vascularization that tumors require to thrive.[1]

The following diagram illustrates the primary signaling pathways targeted by RAF265.

RAF265_Mechanism cluster_membrane cluster_cytoplasm cluster_nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates BRAF B-RAF / C-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates PKC PKC PLCg->PKC PKC->BRAF RAF265 RAF265 RAF265->VEGFR2 Inhibits RAF265->BRAF Inhibits

Caption: RAF265 dual-inhibition of RAF and VEGFR2 signaling.

Quantitative Data: Potency and Efficacy

The effective concentration of RAF265 is highly dependent on the genetic background of the cell line being tested. Cells harboring the B-RAFV600E mutation are generally the most sensitive.

Target / Cell LineAssay TypePotency (IC50 / EC50)Reference(s)
Biochemical Assays
B-RAF / C-RAF / B-RAFV600EKinase Inhibition3 - 60 nM[3][4]
VEGFR2Phosphorylation Inhibition30 nM[3][4]
Cell-Based Assays
A375M (Melanoma, B-RAFV600E)Growth Inhibition0.14 µM (140 nM)[3]
Malme-3M (Melanoma, B-RAFV600E)Growth Inhibition0.14 µM (140 nM)[3]
SK-MEL-28 (Melanoma, B-RAFV600E)Growth Inhibition0.14 µM (140 nM)[3]
HT29 (Colorectal, B-RAFV600E)Growth Inhibition5 - 10 µM[3][8]
MDAMB231 (Breast, K-RAS mutant)Growth Inhibition5 - 10 µM[3]

Note: The discrepancy in potency between biochemical and cell-based assays is expected. Cellular IC50 values reflect not only target inhibition but also factors like cell membrane permeability, efflux pump activity, and off-target effects. It is imperative to determine the optimal concentration for each cell line empirically.

Experimental Protocols

Protocol 1: Preparation of RAF265 Stock Solutions

Scientific integrity starts with accurate and stable reagent preparation. Due to its hydrophobic nature, RAF265 requires an organic solvent for initial solubilization. Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • RAF265 powder (CAS 927880-90-8)[9]

  • Anhydrous DMSO (moisture-free)[3]

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the molecular weight of RAF265 (518.41 g/mol ).[9]

    • Mass (mg) = 10 mM * 518.41 g/mol * Volume (L)

    • For 1 mL (0.001 L): Mass = 5.18 mg

  • Weighing: Carefully weigh out 5.18 mg of RAF265 powder and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to facilitate dissolution.[4]

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[4][8]

Critical Note: DMSO is hygroscopic. Use fresh, anhydrous DMSO to ensure maximum solubility and stability of the compound.[3]

Protocol 2: Determining Anti-proliferative IC50 with an MTT Assay

This protocol provides a framework for assessing the dose-dependent effect of RAF265 on cell viability. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) start->seed_cells incubate_24h 2. Incubate 24h (Allow cells to adhere) seed_cells->incubate_24h prepare_dilutions 3. Prepare Serial Dilutions of RAF265 (e.g., 100 µM to 0.1 nM in culture medium) incubate_24h->prepare_dilutions add_drug 4. Treat Cells (Add diluted RAF265 and vehicle control) prepare_dilutions->add_drug incubate_72h 5. Incubate 48-72h add_drug->incubate_72h add_mtt 6. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) incubate_72h->add_mtt incubate_4h 7. Incubate 2-4h (Allow formazan crystal formation) add_mtt->incubate_4h solubilize 8. Solubilize Crystals (Add DMSO or Solubilization Buffer) incubate_4h->solubilize read_plate 9. Read Absorbance (e.g., 570 nm) solubilize->read_plate analyze 10. Analyze Data (Normalize to vehicle, plot dose-response curve, calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for determining IC50 using an MTT assay.

Materials:

  • Target cancer cell line (e.g., A375M melanoma cells)

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • RAF265 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or a suitable solubilization buffer

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Preparation: Prepare serial dilutions of RAF265 in complete culture medium from your 10 mM stock. A common starting range is 20 µM down to low nM concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared RAF265 dilutions or vehicle control medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the RAF265 concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition

This protocol validates the mechanism of RAF265 by detecting changes in the phosphorylation status of key downstream targets, p-MEK and p-ERK. A decrease in the phosphorylated forms of these proteins indicates successful target engagement by the inhibitor.

Procedure:

  • Cell Treatment: Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency. Treat cells with RAF265 at various concentrations (e.g., 0.5x, 1x, and 5x the predetermined IC50) and a vehicle control for a short duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the signal for p-MEK and p-ERK relative to their total protein levels and the loading control confirms inhibition of the MAPK pathway by RAF265.[5][10]

Safety and Handling

This product is for research use only and is not for human or veterinary use.[4]

  • Consult the Safety Data Sheet (SDS) before handling.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area.

By following these detailed guidelines, researchers can effectively utilize RAF265 as a specific and potent tool to investigate the roles of the RAF/MAPK and VEGFR2 signaling pathways in various cellular contexts.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11656518, Raf265. [Link]

  • Whittaker, S. R., et al. (2014). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Medicinal Chemistry Letters. [Link]

  • Smolenskiy, M., et al. (2012). RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors. Clinical Cancer Research. [Link]

  • Amaral, T., et al. (2012). RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors. American Association for Cancer Research Journals. [Link]

  • Chen, J., et al. (2011). Protein kinase D3 sensitizes RAF inhibitor RAF265 in melanoma cells by preventing reactivation of MAPK signaling. Cancer Research. [Link]

  • Zitzmann, K., et al. (2011). The novel Raf inhibitor Raf265 decreases Bcl-2 levels and confers TRAIL-sensitivity to neuroendocrine tumour cells. Endocrine-Related Cancer. [Link]

  • Stuart, D., et al. (2008). RAF265 is a potent Raf kinase inhibitor with selective anti-proliferative activity in vitro and in vivo. American Association for Cancer Research Journals. [Link]

  • LKT Laboratories, Inc. (2020). Safety Data Sheet - RAF265. [Link]

Sources

Method

Preparation of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Stock Solution: A Comprehensive Guide for Research and Development

Abstract This technical guide provides a detailed framework for the preparation, quality control, and storage of a stock solution of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, a novel compound for which exten...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the preparation, quality control, and storage of a stock solution of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, a novel compound for which extensive public data on physicochemical properties may be limited. Recognizing the challenges inherent in working with new chemical entities, this document emphasizes a systematic, empirically-driven approach. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic workflow from initial solubility assessment to the generation of a validated, reliable stock solution for downstream applications.

Introduction: The Criticality of a Well-Characterized Stock Solution

The integrity of any experimental data, particularly in the realm of drug discovery and development, is fundamentally reliant on the quality of the reagents used. A stock solution serves as the primary source of a compound for a multitude of assays, and any inaccuracies in its concentration, purity, or stability can lead to misleading results, jeopardizing project timelines and resources. For a novel compound such as 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, where established protocols are scarce, a rigorous and well-documented preparation process is paramount.

This guide is structured to navigate the complexities of preparing a stock solution for a compound with limited prior characterization. We will begin with a systematic approach to determine its solubility in common laboratory solvents, a critical first step that informs all subsequent procedures. Following this, a detailed, step-by-step protocol for stock solution preparation is provided, incorporating best practices in laboratory technique and safety. Finally, we will address the often-overlooked yet crucial aspects of quality control and stability testing, ensuring the long-term reliability of your stock solution.

Preliminary Solubility Assessment: An Empirical Approach

Given the absence of extensive public solubility data for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, an initial empirical solubility test is a prudent starting point. This will identify the most suitable solvent for your desired stock concentration.

Rationale for Solvent Selection

The choice of solvent is critical and should be guided by the intended downstream applications. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its broad-spectrum solubilizing power for organic molecules and its miscibility with aqueous media.[1][2] However, the final concentration of DMSO in an assay should be carefully controlled, as it can exhibit toxicity at higher concentrations.[3] Other organic solvents such as ethanol, methanol, and acetone can also be considered.[4][5]

Protocol for Small-Scale Solubility Testing

This protocol is designed to provide a qualitative and semi-quantitative assessment of solubility.

Materials:

  • 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide powder

  • Anhydrous DMSO

  • Ethanol (200 proof, absolute)

  • Methanol

  • Acetone

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aliquot the Compound: Weigh out approximately 1-2 mg of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide into four separate, labeled microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a different solvent (DMSO, ethanol, methanol, acetone).

  • Initial Observation: Gently tap each tube and visually inspect for immediate dissolution.

  • Vortexing: Vortex each tube vigorously for 30-60 seconds.

  • Visual Assessment: Observe if the compound has completely dissolved. If not, proceed to the next step.

  • Incremental Solvent Addition: For tubes with undissolved solid, add another 100 µL of the respective solvent. Vortex again for 30-60 seconds and re-examine.

  • Repeat: Continue adding solvent in 100 µL increments until the compound fully dissolves or it becomes apparent that it is poorly soluble in that solvent.

  • Record Observations: Carefully document the volume of each solvent required to dissolve the compound. This will give a semi-quantitative measure of solubility.

Data Presentation:

SolventInitial Observation (after 100 µL)Volume for Complete Dissolution (µL)Estimated Solubility (mg/mL)Notes
DMSO
Ethanol
Methanol
Acetone

This table should be populated with your experimental findings.

Detailed Protocol for Stock Solution Preparation

Based on the preliminary solubility assessment, the following protocol outlines the preparation of a stock solution. For the purpose of this guide, we will assume DMSO was identified as the most effective solvent.

Materials and Equipment
  • 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Sterile, amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Pre-Protocol Calculations

Before weighing the compound, calculate the required mass to achieve the desired stock solution concentration and volume.

Formula:

Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL)

Example Calculation for a 10 mM Stock Solution in 1 mL:

  • Molecular Weight of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide: 321.17 g/mol [6]

  • Mass (mg) = 10 mmol/L * 321.17 g/mol * 0.001 L * 1000 mg/g = 3.2117 mg

Step-by-Step Procedure
  • Acclimatization: Allow the vial containing 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound directly into a sterile, labeled amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be employed if dissolution is slow, but be mindful of potential compound degradation with heat.

  • Final Volume Check: Ensure the final volume of the solution is as intended.

  • Labeling: The vial should be clearly and comprehensively labeled with:

    • Compound Name: 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

    • Concentration

    • Solvent

    • Date of Preparation

    • Preparer's Initials

    • Lot Number (if applicable)

Visualization of the Workflow

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_qc Quality Control & Storage Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound into Vial Calculate_Mass->Weigh_Compound Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve QC_Check Perform Quality Control Dissolve->QC_Check Aliquot Aliquot into Single-Use Vials QC_Check->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Stock Solution Ready Store->End Start Start Start->Calculate_Mass

Caption: Workflow for the preparation of the stock solution.

Quality Control and Validation: Ensuring Confidence in Your Stock

A newly prepared stock solution should undergo quality control to verify its concentration and purity.

Concentration Verification

The concentration of the stock solution can be verified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This involves creating a calibration curve with known concentrations of the compound and then analyzing a diluted sample of the stock solution.[7]

Purity Assessment

The same HPLC or LC-MS analysis can be used to assess the purity of the stock solution. The presence of significant unexpected peaks may indicate degradation of the compound or impurities in the starting material.

Stability and Storage: Preserving the Integrity of Your Stock

The stability of the stock solution is critical for the reproducibility of experiments over time.[8]

Short-Term and Long-Term Storage
  • Short-Term (days to weeks): Store the stock solution at 4°C, protected from light.

  • Long-Term (months to years): For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3] This minimizes freeze-thaw cycles, which can lead to compound degradation.

Stability Testing

For critical applications or long-term studies, it is advisable to perform periodic stability testing of the stock solution.[8][9] This can be done by comparing the HPLC or LC-MS profile of an aged aliquot to that of a freshly prepared solution or a frozen, unthawed aliquot.

Visualization of the Decision-Making Process for Storage

Storage_Decision Usage_Timeline Intended Usage Timeline? Short_Term Short-Term (< 2 weeks) Usage_Timeline->Short_Term Short Long_Term Long-Term (> 2 weeks) Usage_Timeline->Long_Term Long Store_4C Store at 4°C Short_Term->Store_4C Aliquot_Freeze Aliquot and Store at -20°C / -80°C Long_Term->Aliquot_Freeze

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Application

NMR and mass spectrometry of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Application Note: Structural Elucidation and Purity Profiling of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide via Advanced NMR and HRMS Audience: Researchers, Analytical Scientists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Purity Profiling of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide via Advanced NMR and HRMS

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profile

In contemporary drug discovery, benzamide derivatives frequently serve as privileged scaffolds for designing targeted therapeutics, including epigenetic modulators (e.g., HDAC inhibitors) and kinase inhibitors. 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) is a highly functionalized intermediate[1][2]. It possesses two distinct aromatic systems—a 3-amino-4-methylbenzoyl moiety (Ring A) and a 5-bromo-2-hydroxyanilino moiety (Ring B)—connected via an amide bridge.

Rigorous structural validation of such compounds is non-negotiable to prevent downstream artifactual data in biological screening. This guide outlines a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm its structure, isotopic signature, and purity[3].

Table 1: Quantitative Chemical Profile
PropertyValueCausality / Analytical Significance
Molecular Formula C₁₄H₁₃BrN₂O₂Dictates the exact mass and degrees of unsaturation (Index of Hydrogen Deficiency = 9).
Monoisotopic Mass 320.0160 DaBaseline for calculating the protonated precursor ion.
Exact Mass [M+H]⁺ (⁷⁹Br) 321.0235 m/zPrimary target for ESI(+) Q-TOF MS.
Exact Mass [M+H]⁺ (⁸¹Br) 323.0215 m/zCreates a characteristic ~1:1 isotopic doublet, confirming the presence of exactly one bromine atom.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling

Causality of Experimental Design

Electrospray Ionization coupled with Quadrupole Time-of-Flight (ESI-QTOF) is the method of choice for this molecule. ESI is a "soft" ionization technique that preserves the pseudo-molecular ion [M+H]⁺, which is critical for observing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern. Collision-Induced Dissociation (CID) is then applied to cleave the molecule. Benzamides preferentially fragment at the amide bond[4]. By optimizing the collision energy, we can induce the formation of the stable benzoyl cation and the corresponding aniline fragment, providing a self-validating map of both halves of the molecule.

LC-HRMS/MS Analytical Workflow

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI(+) Ionization Soft Ionization LC->ESI Q1 Precursor Selection m/z 321.02 & 323.02 ESI->Q1 CID CID Fragmentation (Amide Bond Cleavage) Q1->CID TOF TOF Mass Analyzer (High Mass Accuracy) CID->TOF Data Data Analysis (Isotope & Fragments) TOF->Data

LC-HRMS/MS workflow for isotopic and fragmentation analysis of the benzamide.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeCN (1:1) containing 0.1% Formic Acid (FA) to achieve a 10 µg/mL working solution.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: Solvent A (H₂O + 0.1% FA) and Solvent B (MeCN + 0.1% FA). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • MS/MS Acquisition: Isolate the precursor doublet (m/z 321.02 and 323.02) in Q1. Apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

  • Mass Analysis: Acquire TOF data from m/z 50 to 500 with a mass accuracy threshold of < 5 ppm.

Table 2: Expected HRMS/MS Fragmentation Data
Ion TypeFormulaExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Diagnostic Significance
Precursor [M+H]⁺ [C₁₄H₁₄BrN₂O₂]⁺321.0235323.0215Confirms intact molecule and mono-bromination.
Fragment 1 (Ring A) [C₈H₈NO]⁺134.0604134.06043-amino-4-methylbenzoyl cation (Amide cleavage).
Fragment 2 (Ring B) [C₆H₇BrNO]⁺187.9709189.96895-bromo-2-hydroxyaniline cation (Retains isotopic doublet).

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality of Experimental Design

NMR is the "gold standard" for determining the exact connectivity of atoms in solution[3]. For 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, the choice of solvent is the most critical parameter. The molecule contains three highly exchangeable proton environments: an amide (-NH-), a phenol (-OH), and a primary amine (-NH₂). Using CDCl₃ or protic solvents will result in signal broadening or complete loss of these peaks due to rapid proton exchange.

Protocol Mandate: The sample must be dissolved in anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the exchangeable protons in place and slowing their exchange rate on the NMR timescale. This allows the amide, phenol, and amine protons to be observed as distinct, sharp singlets, which are essential for confirming the intact amide bridge via 2D HMBC (Heteronuclear Multiple Bond Correlation).

NMR Structural Elucidation Logic

NMR_Logic Start 1D 1H & 13C NMR (Chemical Shifts & Integrals) COSY 2D COSY (H-H Spin Systems) Start->COSY HSQC 2D HSQC (1-Bond C-H Correlation) Start->HSQC HMBC 2D HMBC (Long-Range C-H) Start->HMBC RingA Assign Ring A (3-amino-4-methylbenzoyl) COSY->RingA RingB Assign Ring B (5-bromo-2-hydroxyanilino) COSY->RingB HSQC->RingA HSQC->RingB Amide Confirm Amide Linkage (HMBC to Carbonyl) HMBC->Amide RingA->Amide RingB->Amide

NMR structural elucidation logic utilizing 1D and 2D correlation experiments.

Step-by-Step NMR Protocol
  • Sample Preparation: Accurately weigh 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K.

  • Tuning and Shimming: Lock onto the DMSO-d₆ deuterium signal. Perform automated gradient shimming (Z-axis) to achieve a linewidth of < 1.0 Hz for the TMS signal.

  • 1D ¹H Acquisition: Acquire 16 scans with a 30° pulse angle, a 4-second acquisition time, and a 2-second relaxation delay (D1).

  • 1D ¹³C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16), a 2-second D1, and a spectral width of 220 ppm.

  • 2D Acquisitions (Self-Validation): Run COSY to map the ortho/meta couplings within Ring A and Ring B independently. Run HMBC to observe the critical ³J_CH correlation between the Ring B amide proton (~9.8 ppm) and the Ring A carbonyl carbon (~165 ppm), unambiguously validating the connectivity.

Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Structural Logic
~ 9.80 Singlet (s)1H-Amide -NH- : Highly deshielded due to carbonyl anisotropy; locks via H-bonding.
~ 9.50 Singlet (s)1H-Phenol -OH : Deshielded; visible due to DMSO-d₆ solvent effects.
~ 8.00 Doublet (d)1H~ 2.5Ring B (H6') : Ortho to amide, meta to Br. Deshielded by amide proximity.
~ 7.15 Doublet (d)1H~ 1.5Ring A (H2) : Meta coupling only. Between carbonyl and amine groups.
~ 7.10 Doub. of Doub. (dd)1H~ 8.5, 2.5Ring B (H4') : Ortho coupling to H3', meta coupling to H6'.
~ 7.00 Doub. of Doub. (dd)1H~ 7.5, 1.5Ring A (H6) : Ortho coupling to H5, meta coupling to H2.
~ 6.95 Doublet (d)1H~ 7.5Ring A (H5) : Ortho to the methyl group.
~ 6.80 Doublet (d)1H~ 8.5Ring B (H3') : Ortho to the phenol -OH group.
~ 5.00 Broad Singlet (br s)2H-Amine -NH₂ : Primary amine on Ring A. Broad due to quadrupolar relaxation of Nitrogen.
~ 2.10 Singlet (s)3H-Methyl -CH₃ : Attached to C4 on Ring A.

Note: Exact chemical shifts may vary slightly (± 0.2 ppm) based on sample concentration and exact temperature, but the multiplicity and relative ordering remain a robust self-validating fingerprint.

References

  • Mlynarz, P., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

Sources

Method

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide in high-throughput screening

Application Note: High-Throughput Screening and Validation of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a Novel Class I HDAC Inhibitor Prepared by: Senior Application Scientist, Lead Discovery & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Validation of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a Novel Class I HDAC Inhibitor

Prepared by: Senior Application Scientist, Lead Discovery & Mechanistic Biology Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The identification of novel epigenetic modulators requires robust, self-validating screening cascades that eliminate false positives early in the drug discovery pipeline. This application note details the high-throughput screening (HTS) and subsequent hit validation of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3), a novel small-molecule hit targeting Class I Histone Deacetylases (HDACs). By coupling a highly sensitive fluorogenic primary screen with orthogonal target engagement assays, we establish a rigorous framework for characterizing this compound's mechanism of action.

Scientific Rationale & Compound Design

Class I HDACs (HDAC1, 2, 3, and 8) are critical transcriptional regulators and validated oncology targets. Traditional HTS libraries often yield hydroxamic acid-based hits, which suffer from poor pharmacokinetics and off-target metalloenzyme toxicity.

We identified 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide from a 100,000-compound diversity library. Structurally, this compound bypasses the traditional hydroxamate zinc-binding group (ZBG). Instead, we hypothesize that the N-(2-hydroxyphenyl) moiety acts as a bidentate salicylamide-like ZBG, while the 5-bromo substitution occupies the hydrophobic lip of the HDAC active site, providing Class I selectivity.

Workflow A 1. HTS Library Screening (100,000 Compounds) B 2. Primary Hit Identification (Fluorogenic Assay) A->B C 3. Dose-Response Validation (IC50 Determination) B->C D 4. Target Engagement (CETSA) C->D E 5. Lead Compound: CAS 1525908-35-3 D->E

Figure 1: High-throughput screening and hit validation workflow for novel HDAC inhibitors.

Phase 1: Primary High-Throughput Screening (HTS)

Causality & Assay Selection

To screen 100,000 compounds efficiently, we utilized a homogeneous fluorogenic assay. Fluorogenic substrates enable continuous, coupled enzyme assays that provide high signal-to-background ratios essential for 384-well miniaturization[1]. The assay utilizes an ϵ -acetylated lysyl substrate coupled with a 4-methylcoumarin-7-amide (AMC) fluorophore. Upon deacetylation by HDAC1, the substrate is sensitized to cleavage by a developer enzyme (trypsin), releasing the highly fluorescent AMC[2].

Crucial Insight: Benzamides are notoriously slow-binding inhibitors. A standard 10-minute pre-incubation will result in false negatives. Our protocol mandates a 60-minute pre-incubation of the enzyme and compound prior to substrate addition to allow for thermodynamic equilibration.

Step-by-Step Protocol: Fluorogenic HDAC1 Assay
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.1% BSA). Dilute recombinant human HDAC1 to a 2X working concentration (2 nM).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (from 10 mM DMSO stock) into a 384-well black microplate. Final screening concentration: 10 µM.

  • Enzyme Addition: Dispense 10 µL of 2X HDAC1 into the wells.

  • Slow-Binding Equilibration: Incubate the plate at room temperature for 60 minutes.

  • Reaction Initiation: Add 10 µL of a 2X Substrate/Developer mix (100 µM Boc-Lys(Ac)-AMC and 2 mg/mL Trypsin).

  • Detection: Incubate at 37°C for 60 minutes. Read fluorescence on a microplate reader (Excitation: 360 nm / Emission: 460 nm).

Phase 2: Orthogonal Target Engagement Validation

Causality & Assay Selection

Biochemical IC 50​ values do not guarantee that a compound can cross the cell membrane or bind its target in a complex intracellular environment. To validate that 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide directly engages HDAC1 in live cells, we employed the Cellular Thermal Shift Assay (CETSA)[3]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature ( Tm​ ) upon thermal challenge.

Step-by-Step Protocol: Intact Cell CETSA
  • Cell Treatment: Seed HEK293 cells in 6-well plates. Treat with 10 µM of the hit compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Challenge: Harvest cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Gradient Heating: Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Resolve the soluble supernatant fractions via SDS-PAGE and Western Blot using an anti-HDAC1 primary antibody. Quantify band intensities to calculate the ΔTm​ .

Data Presentation & Counter-Screening

To ensure the compound is not a Pan-Assay Interference Compound (PAINS) or a general cytotoxin, a counter-screen was performed using a CellTiter-Glo viability assay in HEK293 cells (72-hour incubation). The data confirms that the compound is a potent, target-specific inhibitor with a wide therapeutic window.

Table 1: Quantitative Validation Profile of CAS 1525908-35-3

Assay Metric3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamideEntinostat (Positive Control)Interpretation
Biochemical IC 50​ (HDAC1) 0.45 ± 0.05 µM0.32 ± 0.04 µMPotent Class I inhibition
Biochemical IC 50​ (HDAC6) > 50 µM> 50 µMHigh Class I over Class IIb selectivity
CETSA ΔTm​ (HDAC1) +5.2 °C+4.8 °CStrong intracellular target engagement
Cytotoxicity CC 50​ (HEK293) > 50 µM> 50 µMNo acute non-specific toxicity

Mechanistic Pathway

Upon validation, the biological causality of the compound can be mapped. By inhibiting HDAC1, the compound prevents the removal of acetyl groups from histone tails. This neutralizes the positive charge of lysine residues, leading to chromatin relaxation and the transcriptional upregulation of tumor suppressor genes (e.g., CDKN1A/p21), ultimately driving cell cycle arrest.

Mechanism Cmpd CAS 1525908-35-3 HDAC HDAC1 Enzyme Cmpd->HDAC Inhibits Histone Histone H3 Acetylation HDAC->Histone Prevents Deacetylation Gene Gene Transcription (e.g., p21) Histone->Gene Chromatin Relaxation

Figure 2: Proposed mechanism of action for the benzamide-based HDAC1 inhibitor.

References

  • Moreno-Yruela C, Olsen CA. "High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays." STAR Protocols, 2021.

  • Jensen AJ, Martinez Molina D, Lundbäck T. "CETSA: a target engagement assay with potential to transform drug discovery." Future Medicinal Chemistry, 2015.

  • Wegener D, Wirsching F, Riester D, Schwienhorst A. "Improved fluorogenic histone deacetylase assay for high-throughput-screening applications." Analytical Biochemistry, 2003.

Sources

Application

Application Note: Developing ESIPT and Binding Assays with 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, designing robust assays requires a deep understanding of the probe's molecular architecture. The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, designing robust assays requires a deep understanding of the probe's molecular architecture. The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3) is a highly versatile scaffold. Its structural topology—specifically the 2-hydroxyphenyl amide core—primes it for Excited-State Intramolecular Proton Transfer (ESIPT) .

Compounds containing a 2-hydroxyphenyl moiety coupled to a hydrogen-bond acceptor (such as an amide) are classic ESIPT scaffolds . Upon photoexcitation, the phenolic proton rapidly transfers to the amide carbonyl, shifting the molecule from an enol to a keto tautomer. This yields a massive Stokes shift, effectively eliminating background autofluorescence in biological matrices .

Furthermore, the 5-bromo substitution lowers the pKa of the phenol, optimizing it for metal ion coordination (e.g., Al³⁺, Zn²⁺) via Chelation-Enhanced Fluorescence (CHEF) . The 3-amino group serves as an electron-donating auxochrome and a synthetic handle, enabling the development of Fluorescence Polarization (FP) assays for high-throughput screening [[1]]([Link]).

ESIPT_Mechanism Enol Enol Tautomer (Ground State) ExcitedEnol Excited Enol (Franck-Condon) Enol->ExcitedEnol Excitation MetalComplex Metal-Chelated Complex (CHEF Activation) Enol->MetalComplex + Metal Cation (e.g., Al3+) ExcitedKeto Excited Keto (ESIPT State) ExcitedEnol->ExcitedKeto Fast ESIPT GroundKeto Keto Tautomer (Ground State) ExcitedKeto->GroundKeto Emission (Large Stokes Shift) GroundKeto->Enol Reverse PT MetalComplex->MetalComplex Enhanced Fluorescence

Figure 1: Photophysical pathway of the benzamide probe via ESIPT and metal chelation.

Spectroscopic Profiling & Metal Ion Sensing Assay

To utilize this compound as a fluorescent sensor, the assay environment must be meticulously controlled. ESIPT is highly sensitive to protic solvents; intermolecular hydrogen bonding with water competes with the critical intramolecular hydrogen bond.

Step-by-Step Protocol
  • Probe Preparation : Dissolve the lyophilized compound in anhydrous DMSO to create a 2 mM master stock. Causality: Anhydrous DMSO prevents premature hydrolysis or solvent-induced proton dissociation.

  • Buffer Formulation : Prepare a 10 mM HEPES buffer (pH 7.2). Causality: HEPES is non-coordinating. Phosphate buffers must be avoided as they precipitate trivalent cations like Al³⁺, leading to false negatives.

  • Working Solution : Dilute the stock to a 10 µM working concentration in a HEPES/DMSO (95:5, v/v) mixture. Causality: 5% DMSO is the critical threshold to maintain probe solubility while preserving the ESIPT emission signature.

  • Titration : Transfer 100 µL of the working solution to a 96-well black microplate. Add increasing concentrations of the target metal ion (0 to 50 µM).

  • Incubation & Reading : Incubate for 15 minutes at room temperature. Excite at 340 nm and record emission spectra from 400 nm to 600 nm.

The Self-Validating System (Reversibility Control)

A robust assay must prove that the signal is a reversible coordination event, not chemical degradation.

  • Validation Step : To the well exhibiting maximum CHEF fluorescence, spike in 10 equivalents of EDTA (a strong chelator).

  • Expected Result : Immediate quenching of the CHEF signal back to baseline enol-emission levels. If the signal does not quench, the probe has undergone irreversible oxidation or degradation.

Live-Cell Imaging Protocol

Translating this probe into biological systems requires balancing cell permeability with cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding : Seed HeLa or HEK293 cells in a 35 mm glass-bottom confocal dish at 1×10⁵ cells/mL. Incubate overnight at 37°C, 5% CO₂.

  • Probe Loading : Wash cells twice with DPBS. Add 2 mL of serum-free DMEM containing 5 µM of the probe (0.1% DMSO final). Causality: Serum proteins (like BSA) contain hydrophobic pockets that will sequester the lipophilic probe, drastically reducing cellular uptake.

  • Incubation : Incubate for 30 minutes. Causality: 30 minutes is the kinetic sweet spot for passive diffusion of this specific molecular weight (321.17 g/mol ) without inducing lipotoxicity.

  • Washing : Wash three times with DPBS to remove extracellular probe.

  • Imaging : Image using a confocal laser scanning microscope (Excitation: 405 nm laser line; Emission collection: 430–470 nm for CHEF, 500–550 nm for ESIPT).

The Self-Validating System (Specificity Control)
  • Validation Step : Pre-incubate a control dish of cells with 50 µM of a cell-permeable chelator (e.g., Deferoxamine for Al³⁺ or TPEN for Zn²⁺) for 1 hour prior to probe loading.

  • Expected Result : The absence of the blue/green CHEF emission in the chelator-treated cells confirms that the intracellular fluorescence is strictly dependent on endogenous metal ion binding, ruling out autofluorescence or non-specific aggregation.

Assay_Workflow Prep 1. Probe Preparation (2 mM Stock in DMSO) Solvent 2. Solvent Optimization (HEPES/DMSO mixtures) Prep->Solvent Spec 3. Spectroscopic Profiling (Absorbance & Fluorescence) Solvent->Spec Titration 4. Metal Titration & Validation (EDTA Reversibility Control) Spec->Titration Imaging 5. Live-Cell Imaging (Confocal Microscopy) Titration->Imaging

Figure 2: Step-by-step workflow for developing ESIPT-based assays using the novel probe.

Quantitative Data Presentation

Table 1: Representative Photophysical Parameters
ParameterEnol State (Free Probe)Keto State (ESIPT)Metal-Chelated State (CHEF)
Absorbance Max (λabs) ~340 nmN/A~360 nm
Emission Max (λem) ~410 nm (Weak)~520 nm (Large Stokes Shift)~450 nm (Strong)
Quantum Yield (Φ) < 0.05~0.10> 0.40
Intramolecular H-Bond IntactTransferredDisrupted (Metal Bound)
Table 2: Assay Optimization & Tolerance
VariableOptimal RangeCausality / Impact
DMSO Concentration 1% - 5% (v/v)>5% disrupts biological membranes; <1% causes probe precipitation in aqueous media.
Buffer pH 6.8 - 7.4pH > 8.0 causes premature phenol deprotonation, resulting in a false-positive CHEF signal.
Incubation Time 20 - 30 minsSufficient for steady-state binding; prolonged exposure (>1 hr) risks photobleaching.

References

  • Title : Fluorescence detection of Al3+ ion in aqueous medium and live cell imaging by ESIPT probe (E)-N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. Source : Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy / ResearchGate. URL :[Link][2]

  • Title : An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. Source : RSC Advances. URL :[Link][3]

  • Title : Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Source : PubMed Central (NIH). URL :[Link][1]

Sources

Method

palladium-catalyzed C-N coupling for benzamide synthesis

Application Note: Palladium-Catalyzed C-N Coupling for Advanced Benzamide Synthesis Executive Summary The synthesis of N-substituted benzamides is a cornerstone in the development of pharmaceuticals, agrochemicals, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed C-N Coupling for Advanced Benzamide Synthesis

Executive Summary The synthesis of N-substituted benzamides is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. While traditional methods rely on the condensation of acyl chlorides with amines, these approaches often suffer from poor functional group tolerance and require harsh conditions. The application of the Buchwald-Hartwig cross-coupling reaction to amidation provides a robust, catalytic alternative. This guide details the mechanistic rationale, optimized parameters, and self-validating protocols for the palladium-catalyzed synthesis of benzamides, focusing on the coupling of aryl halides with amides and the amination of halobenzamides.

Mechanistic Rationale and Causality of Reagents

The Buchwald-Hartwig amidation is fundamentally distinct from standard amine coupling due to the poor nucleophilicity and higher acidity of amides[1]. The catalytic cycle relies on a Pd(0)/Pd(II) redox process, but the choice of ligands and bases dictates the success of the reaction.

  • Palladium Source : Pd2(dba)3 is generally preferred over Pd(OAc)2 for unactivated substrates because it provides a direct source of Pd(0) without requiring an in situ reduction step by the amine/amide, which can lead to off-target oxidation products[2].

  • Ligand Design (The Bite Angle Effect) : Amidation reactions are highly prone to stalling at the Pd(II) resting state. Bidentate phosphine ligands like Xantphos are critical. Xantphos possesses a large natural bite angle (~111°), which enforces a cis-geometry of the aryl and amido groups on the palladium center. This steric compression significantly lowers the activation energy for the final reductive elimination step, preventing the formation of stable, unreactive trans-complexes[3]. For highly hindered substrates, bulky monodentate ligands like tBuBrettPhos are utilized to facilitate the coupling of weakly nucleophilic amides[1].

  • Base Selection : Unlike standard aminations that use strong bases like NaOtBu, amidations require milder bases such as Cs2CO3 or K3PO4. Strong bases can prematurely deprotonate the amide, leading to insoluble aggregates or competing side reactions. Cs2CO3 provides optimal solubility in ethereal solvents (like 1,4-dioxane) and facilitates the deprotonation of the Pd-coordinated amide without degrading sensitive functional groups[2].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X (Aryl Halide) Coord Amide Coordination & Deprotonation Pd(II)(Ar)(NHCOPh)L_n OxAdd->Coord + PhCONH2 (Benzamide) + Cs2CO3 - CsX, - CsHCO3 RedElim Reductive Elimination C-N Bond Formation Coord->RedElim Sterically driven by Ligand Bite Angle RedElim->Pd0 + N-Aryl Benzamide Product Release

Caption: The Pd-catalyzed Buchwald-Hartwig amidation cycle highlighting oxidative addition, coordination, and reductive elimination.

Quantitative Optimization of Reaction Parameters

The following table synthesizes empirical data for the coupling of 4-bromotoluene with benzamide, demonstrating the causality behind parameter selection[2],[4].

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 (2 mol%)XantphosCs2CO31,4-Dioxane100>90%Optimal bite angle accelerates reductive elimination; complete conversion.
Pd(OAc)2 (4 mol%)BINAPNaOtBuToluene110<20%Strong base causes substrate degradation; bite angle insufficient for efficient elimination.
Pd2(dba)3 (2 mol%)tBuBrettPhosDBUTHF8085%Highly effective for electronically deactivated or sterically hindered aryl chlorides.
Pd2(dba)3 (2 mol%)XantphosK3PO4Toluene10065%Lower solubility of the base in non-polar solvent reduces the rate of the deprotonation step.

Standard Operating Protocols

Protocol A: Intermolecular Synthesis of N-Aryl Benzamides (Aryl Bromide + Benzamide) This protocol details the coupling of an unactivated aryl bromide with benzamide using the Xantphos catalyst system[3],[2].

Reagents:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Benzamide (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cs2CO3 (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Self-Validating Step): Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with argon (repeat 3x). Rationale: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O2 prevents catalyst deactivation.

  • Solid Addition: Add the aryl bromide (if solid), benzamide, Pd2(dba)3, Xantphos, and Cs2CO3 to the tube.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Degas the mixture using the freeze-pump-thaw method (3 cycles) or by bubbling argon directly through the solution for 15 minutes.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–15 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. Validation marker: Disappearance of the aryl bromide starting material and emergence of a new, more polar UV-active spot.

Protocol B: Synthesis of N-methyl-2-(phenylamino)benzamide (Halobenzamide + Amine) This protocol adapts the Buchwald-Hartwig amination for coupling an aniline derivative to a pre-formed halobenzamide, a critical step in synthesizing pharmacologically active scaffolds[5].

Reagents:

  • N-methyl-2-bromobenzamide (1.0 equiv, 4.67 mmol)

  • Aniline (1.2 equiv, 5.60 mmol)

  • Pd(OAc)2 (0.02 equiv, 0.093 mmol)

  • Xantphos (0.04 equiv, 0.187 mmol)

  • Sodium tert-butoxide (1.5 equiv, 7.01 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk tube, add N-methyl-2-bromobenzamide, Pd(OAc)2, Xantphos, and NaOtBu. Evacuate and backfill with argon three times[5].

  • Liquid Addition: Inject anhydrous toluene and aniline via syringe.

  • Heating: Heat to 100 °C and stir for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).

Experimental Workflow & Self-Validation System

WorkflowValidation Setup 1. Schlenk Setup Argon Purge React 2. Catalytic Coupling 100°C, 12-24h Setup->React IPC 3. IPC (LC-MS/TLC) Check Conversion React->IPC IPC->React Incomplete Workup 4. Workup Celite Filtration IPC->Workup >95% Conversion Purify 5. Purification Flash Chromatography Workup->Purify Validate 6. Validation NMR & HRMS Purify->Validate

Caption: End-to-end experimental workflow with integrated in-process control (IPC) feedback loop.

Troubleshooting and Analytical Validation:

  • Catalyst Poisoning / Black Precipitate: If palladium black forms rapidly (within 30 mins), it indicates premature catalyst decomposition. Solution: Ensure rigorous degassing and check the quality of the phosphine ligand (phosphine oxides do not coordinate effectively).

  • Hydrodehalogenation Byproduct: If the reduced arene (Ar-H) is observed instead of the product, it suggests that the reductive elimination is too slow, allowing competitive β -hydride elimination (if applicable) or protodemetalation[6]. Solution: Increase the concentration of the reaction or switch to a more sterically demanding ligand like tBuBrettPhos.

  • Spectroscopic Validation: For Protocol B, successful C-N coupling is validated by ¹H NMR (400 MHz, CDCl₃): Look for the characteristic secondary amine N-H stretch (~6.5 ppm, broad singlet) and the distinct N-CH₃ doublet (~2.9 ppm)[5]. Mass spectrometry (ESI+) should confirm the molecular ion peak (e.g., m/z 227.1 [M+H]⁺ for N-methyl-2-(phenylamino)benzamide).

References

  • [5] Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide - Benchchem. Available at:5

  • [3] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex - Journal of the American Chemical Society. Available at: 3

  • [2] Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides - Organic Letters. Available at: 2

  • [4] Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - Journal of the American Chemical Society. Available at: 4

  • [6] Buchwald–Hartwig amination - Wikipedia. Available at: 6

  • [1] Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Welcome to the technical support center for the synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound.

Synthesis Overview

The synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is primarily achieved through an amide coupling reaction. This involves the condensation of two key starting materials: 3-amino-4-methylbenzoic acid and 2-amino-4-bromophenol. The success of this reaction is highly dependent on the choice of coupling reagents, reaction conditions, and purification strategy. The presence of multiple functional groups (amine, carboxylic acid, phenol, and bromide) on the substrates requires a carefully optimized protocol to avoid side reactions and ensure high yields.

Core Reaction Pathway

The fundamental transformation is the formation of an amide bond between the carboxylic acid of one molecule and the amine of another. This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1]

SM1 3-amino-4-methylbenzoic acid Activated Activated Ester Intermediate SM1->Activated Activation SM2 2-amino-4-bromophenol Product 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide SM2->Product Coupling Coupling Reagent (e.g., EDC/HOBt, HATU) Coupling->Activated Solvent Solvent (DMF, DCM) Base (DIPEA) Solvent->Product Activated->Product Nucleophilic Attack

Caption: General workflow for amide coupling synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I have set up the reaction, but after several hours, TLC analysis shows only starting materials. What could be the problem?

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an O-acylisourea intermediate or an active ester) for the amine to attack.[2]

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Carbodiimides like EDC can degrade upon exposure to moisture.[3] For challenging couplings, consider using a more powerful uronium-based reagent like HATU, which is known for its high efficiency and fast reaction times.[4]

  • Poor Nucleophilicity of the Amine: The electron-withdrawing nature of the bromine atom and the presence of the hydroxyl group on the aminophenol can reduce the nucleophilicity of the amine, slowing down the reaction.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the reaction rate. Also, ensure that a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used in sufficient quantity (2-3 equivalents) to neutralize any generated acids without interfering with the coupling reaction.[2]

  • Solvent Issues: The choice of solvent is critical for ensuring all reactants are fully dissolved and can interact.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) is generally a good choice due to its high polarity and solvating power. If solubility remains an issue, consider using a co-solvent system or switching to another polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5] Ensure the solvent is of high purity, as impurities like dimethylamine in old DMF can cause side reactions.[6]

Issue 2: Significant Side Product Formation

Question: My reaction yields a product, but I also see a major, undesired spot on my TLC plate. What is this side product and how can I prevent it?

Potential Causes & Solutions:

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct if it is not quickly intercepted by the amine.

    • Solution: This is a classic problem in carbodiimide chemistry. The standard solution is to add an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][7] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but highly reactive towards the amine.[2]

  • Esterification (O-Acylation): The phenolic hydroxyl group on 2-amino-4-bromophenol is also a nucleophile and can compete with the amine to attack the activated carboxylic acid, leading to the formation of an ester side product.

    • Solution: This side reaction is generally less favorable than N-acylation due to the higher nucleophilicity of the amine. However, it can be minimized by controlling the reaction temperature (avoid excessive heat) and ensuring the slow addition of the coupling reagent to maintain a low concentration of the highly reactive activated intermediate. In some cases, protecting the hydroxyl group may be necessary, but this adds extra steps to the synthesis.[8][9]

  • Dimerization/Polymerization: If the reaction conditions are not optimized, the starting materials can potentially react with themselves, leading to oligomeric byproducts.

    • Solution: Use a slight excess of the carboxylic acid component (e.g., 1.1 equivalents) to ensure the more valuable aminophenol is fully consumed. High dilution conditions can also favor the desired intramolecular coupling over intermolecular side reactions, although this may slow down the reaction rate.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ActivatedEster Activated Ester DesiredProduct Desired Amide ActivatedEster->DesiredProduct N-Acylation (Desired) EsterProduct Ester Side Product ActivatedEster->EsterProduct O-Acylation (Undesired) N_Acylurea N-Acylurea Byproduct ActivatedEster->N_Acylurea Intramolecular Rearrangement Amine Amine (SM2) Amine->DesiredProduct Phenol Phenol (on SM2) Phenol->EsterProduct Rearrangement Rearrangement

Caption: Competing reaction pathways in the amide synthesis.

Issue 3: Difficulty with Product Purification

Question: The reaction seems to have worked, but I am struggling to isolate a pure product. The work-up is messy, and column chromatography gives a low yield.

Potential Causes & Solutions:

  • Water-Soluble Byproducts: If using EDC, the dicyclohexylurea (DCU) byproduct is water-soluble, which simplifies purification via aqueous extraction.[10] However, other byproducts and excess reagents may complicate things.

    • Solution: After the reaction is complete, quench with a mild acid (e.g., dilute HCl or NH4Cl solution) to neutralize the base and protonate any remaining amines. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Product Solubility and Chromatography Issues: Aromatic amides, especially those with polar functional groups like -OH and -NH2, can be challenging to purify via silica gel chromatography. They may streak on the column or have poor solubility in common elution solvents.[11]

    • Solution:

      • Recrystallization: This is often the preferred method for purifying solid amides and can be more effective than chromatography for removing minor impurities.[11] Try dissolving the crude product in a minimum amount of a hot polar solvent (like ethanol, isopropanol, or acetonitrile) and allowing it to cool slowly.[11]

      • Chromatography Optimization: If chromatography is necessary, try a more polar solvent system, such as DCM/Methanol, or add a small amount of triethylamine or acetic acid to the eluent to improve peak shape. Alternatively, reversed-phase chromatography can be effective for polar compounds.[12]

Recommended Protocol and Key Parameters

This protocol uses the EDC/HOBt coupling system, which offers a good balance of efficiency, cost-effectiveness, and ease of workup.

Materials
  • 3-amino-4-methylbenzoic acid

  • 2-amino-4-bromophenol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Procedure
  • Activation:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-4-methylbenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC-HCl (1.2 eq) portion-wise while stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the HOBt-active ester.[4]

  • Coupling:

    • In a separate flask, dissolve 2-amino-4-bromophenol (0.9 eq) in a minimum amount of anhydrous DMF.

    • Add the amine solution to the activated acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).[5]

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid should be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the pure product.[11]

Summary of Critical Parameters
ParameterRecommended Value/ConditionRationale
Reagent Stoichiometry Acid:Amine:EDC:HOBt = 1:0.9:1.2:1.1A slight excess of the acid and coupling reagents ensures full consumption of the more complex aminophenol.
Base DIPEA (2.0 - 3.0 eq)A non-nucleophilic base that effectively scavenges the HCl byproduct without competing in the reaction.[2]
Solvent Anhydrous DMF or DCMHigh-purity, polar aprotic solvents are essential for reactant solubility and to prevent side reactions.[6]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic activation step, while room temperature provides sufficient energy for the coupling.
Reaction Time 12 - 24 hoursAmide couplings can be slow; overnight stirring is typical. Progress should be monitored by TLC.
Purification Method Aqueous Workup followed by RecrystallizationAvoids potential product loss and decomposition on silica gel and is often more efficient for crystalline amides.[11]

References

  • Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. ACS Publications. Available at: [Link]

  • An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Semantic Scholar. Available at: [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. ResearchGate. Available at: [Link]

  • The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. Google Patents.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • An expedient synthesis of 3-amino-5-hydroxy- benzoic acid and its n-alkyl analogues. Tetrahedron. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]

  • 16 questions with answers in AMIDE SYNTHASES. ResearchGate. Available at: [Link]

  • Amide Coupling! Is it different from amide formation?. Reddit. Available at: [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

Sources

Optimization

troubleshooting 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide crystallization

Welcome to the Technical Support Center for the crystallization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide . As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide .

As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges presented by this highly functionalized molecule. The structural dichotomy of this compound—featuring strong hydrogen-bond donors/acceptors (the 3-amino, 2-hydroxyl, and central amide groups) juxtaposed against bulky, hydrophobic moieties (the 5-bromo and 4-methyl groups)—creates a complex crystallization landscape. This frequently leads to liquid-liquid phase separation, severe polymorphism, and problematic high-aspect-ratio crystal habits.

This guide provides a diagnostic workflow, causality-driven troubleshooting, and self-validating protocols to ensure robust, scalable crystallization.

Part 1: System Diagnostics Workflow

Before altering your process parameters, use the diagnostic workflow below to identify the fundamental physical mechanism causing your crystallization failure.

TroubleshootingFlow Start Crystallization Issue Obs1 Emulsion / Oiling Out Start->Obs1 Obs2 Needle-like Habit Start->Obs2 Obs3 Inconsistent XRD/MP Start->Obs3 Diag1 Liquid-Liquid Phase Separation (LLPS) Obs1->Diag1 Diag2 Kinetic 1D Growth Obs2->Diag2 Diag3 Polymorphism Obs3->Diag3 Sol1 Adjust Solvent & Implement Seeding Diag1->Sol1 Sol2 Temperature Cycling (Ostwald Ripening) Diag2->Sol2 Sol3 Thermodynamic Slurry Aging Diag3->Sol3

Diagnostic workflow for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide crystallization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My cooling crystallization yields a sticky emulsion instead of crystals. What is happening and how do I fix it?

Diagnosis: You are observing[1]. Causality: The amphiphilic nature of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide hinders rapid desolvation. When the supersaturated solution cools, it intersects the liquid-liquid binodal curve before reaching the crystalline solubility curve. Because integrating into a rigid crystal lattice requires overcoming a high entropic barrier, the solute molecules instead separate into a disordered, solute-rich "oil" phase[2]. This oil phase acts as a sink for impurities and often solidifies into an unfilterable glass. Resolution: You must shift the thermodynamic pathway to bypass the miscibility gap. Transition from a steep-cooling profile to an anti-solvent crystallization approach using a solvent system with a wider metastable zone width (MSZW). Crucially, you must introduce seed crystals before the system reaches the cloud point to provide an immediate surface for mass deposition.

Q2: The compound crystallizes, but as very fine, long needles that turn into a gel-like cake during filtration. How can I improve the crystal habit?

Diagnosis: Kinetic 1D growth driven by unidirectional hydrogen bonding. Causality: The planar benzamide core, combined with strong intermolecular H-bonds (specifically amide-amide and amino-hydroxyl interactions), causes the crystal to grow rapidly along a single crystallographic axis. The lateral faces experience a [3], preventing 3D granular growth. Resolution: Implement Temperature Cycling. By oscillating the temperature, you exploit the Gibbs-Thomson effect. The high surface-area-to-volume needles dissolve preferentially during the heating phase. During the subsequent cooling phase, the supersaturation is consumed by mass deposition onto the more stable, slower-growing faces, effectively reducing the aspect ratio[3].

Q3: I am getting inconsistent melting points and variable XRPD patterns across different batches. Is this compound polymorphic?

Diagnosis: Yes. The molecule is exhibiting conformational polymorphism. Causality: Benzamides are historically notorious for polymorphism; in fact,[4]. The rotational freedom around the N-C bond of the amide linker allows the molecule to adopt multiple stable conformations. Depending on the solvent polarity and cooling rate, the molecule can pack into different hydrogen-bonded networks (e.g., lamellar or helicoidal structures)[4]. Resolution: Shift from kinetic to thermodynamic control. Implement a prolonged slurry aging step in a highly solubilizing solvent (e.g., Ethyl Acetate) at elevated temperatures. This provides the activation energy required for metastable polymorphs to dissolve and recrystallize into the single, most thermodynamically stable form.

Part 3: Quantitative Data & Solvent Screening

To mitigate LLPS and polymorphism, solvent selection is critical. The table below summarizes the thermodynamic behavior of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide across standard solvent systems.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)LLPS (Oiling Out) RiskObserved Crystal Habit
Acetone / Water (1:1) 15.285.412High Emulsion / Sticky Oil
Isopropanol 10.355.215High Gelation / Fine Needles
Ethanol / Heptane (1:2) 8.542.118MediumLong Needles
Ethyl Acetate 22.095.525Low Prismatic (with cycling)

Note: Ethyl Acetate is the recommended solvent for thermodynamic slurry aging due to its wide Metastable Zone Width (MSZW) and low LLPS risk.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Controlled Seeding (LLPS Mitigation)

This protocol is designed to bypass the binodal curve by controlling supersaturation through seeding.

  • Dissolution: Dissolve 100 g of crude API in 1.0 L of Acetone at 45°C.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane into a jacketed crystallizer to remove foreign nucleating agents.

  • Anti-Solvent Addition (Phase 1): Set agitation to 250 RPM. Add 300 mL of Water (anti-solvent) dropwise over 30 minutes.

    • Self-Validation Check: The solution must remain optically clear. If turbidity is observed, you have breached the cloud point. Heat to 55°C to redissolve and reduce the initial water charge to 250 mL.

  • Seeding: Introduce 2.0 wt% of milled, pure seed crystals (suspended in 10 mL of water).

  • Desupersaturation Aging: Hold the suspension isothermally at 45°C for 2 hours.

    • Self-Validation Check: Extract a 1 mL aliquot and inspect under a polarized light microscope (PLM). You should observe distinct, birefringent crystalline particles, confirming that supersaturation is being consumed by crystal growth rather than oil droplet formation.

  • Anti-Solvent Addition (Phase 2): Add the remaining 700 mL of Water at a constant rate of 5 mL/min.

  • Isolation: Linearly cool the suspension to 5°C over 4 hours, hold for 1 hour, and filter. Wash the cake with cold Acetone/Water (1:4).

Protocol B: Temperature Cycling for Habit Modification (Ostwald Ripening)

Use this protocol if Protocol A yields unfilterable needles.

TempCycling A Needle Crystals (High Aspect Ratio) B Heating Phase (Dissolve Fines) A->B +ΔT (1°C/min) C Cooling Phase (Mass Deposition) B->C -ΔT (0.5°C/min) C->B Cycles (x5-10) D Granular Crystals (Low Aspect Ratio) C->D Final Isolation

Mechanism of temperature cycling to correct needle-like crystal habits via Ostwald ripening.

  • Initial Suspension: Begin with the fully crystallized suspension from Protocol A (held at 20°C).

  • Heating Cycle: Heat the suspension to 50°C at a rapid rate of 1.0°C/min. Hold for 15 minutes.

    • Causality: The rapid heating selectively dissolves the tips of the needles and fine fragments due to their higher surface free energy.

  • Cooling Cycle: Cool the suspension back to 20°C at a slow, controlled rate of 0.25°C/min. Hold for 30 minutes.

    • Causality: The slow cooling ensures the generated supersaturation is deposited onto the lateral faces of the remaining crystals, promoting 3D growth.

  • Iteration: Repeat Steps 2 and 3 for a total of 6 to 8 cycles.

  • Self-Validation Check: Extract an aliquot at Cycle 2 and Cycle 6. Perform a particle size distribution (PSD) or microscopic analysis. A successful process will show the aspect ratio (Length/Width) decreasing from >20:1 (Cycle 2) to <5:1 (Cycle 6).

  • Final Isolation: Cool to 5°C, hold for 2 hours, and filter. The cake resistance should be significantly reduced, allowing for rapid deliquoring.

References

  • Regulation of Crystal Habit via Coupling “Growth Dead Zone” and Temperature Cycling Strategy: Modeling and Validation. Crystal Growth & Design, American Chemical Society (2024). Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development, American Chemical Society (2024). Available at:[Link]

  • Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition, PubMed/NCBI (2020). Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo AutoChem Applications (2024). Available at:[Link]

Sources

Troubleshooting

how to overcome poor solubility of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Welcome to the Technical Support Center for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe solubility limitations inherent to this compound. By understanding the physicochemical causality behind its behavior, we can implement self-validating protocols that ensure robust data in both in vitro assays and in vivo pharmacokinetic (PK) studies.

Physicochemical Profiling: The "Why" Behind the Insoluble Nature

To formulate a solution, we must first diagnose the molecule. 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a classic "brick dust" molecule.

  • High Crystal Lattice Energy: The molecule contains multiple hydrogen-bond donors and acceptors (a primary amine, a phenolic hydroxyl, and an amide linkage). These form a tight, highly ordered intermolecular network in the solid state.

  • High Lipophilicity: The heavy bromine atom and the dual aromatic rings drive up the partition coefficient (LogP), making it highly hydrophobic.

  • Amphoteric but Unionized: While it possesses a weakly basic amine (pKa ~4.5) and a weakly acidic phenol (pKa ~9.5), at physiological pH (7.4), the molecule remains entirely unionized, stripping away any potential for aqueous ion-dipole solvation.

Because breaking the crystal lattice requires more energy than the water can provide via solvation, traditional pH adjustments often fail. We must rely on techniques that either shield the hydrophobic regions (complexation) or destroy the crystal lattice entirely (amorphous solid dispersions)[1].

Troubleshooting Workflow

SolubilityWorkflow Start 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (PK/PD Studies) Start->InVivo DMSO DMSO Stock (10 mM) InVitro->DMSO Vehicle Vehicle Selection InVivo->Vehicle Buffer Aqueous Dilution (Precipitation Risk) DMSO->Buffer Surfactant Add 0.01-0.1% Tween-20 or 0.1% BSA Buffer->Surfactant Salt Salt Formation (Often fails at pH 7.4) Vehicle->Salt First Line Complex Cyclodextrin Complexation (e.g., 20% HP-β-CD) Salt->Complex Liquid Formulation ASD Amorphous Solid Dispersion (HME / Spray Drying) Salt->ASD Solid Oral Dose

Decision tree for overcoming formulation and solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound crashes out of the biochemical assay buffer immediately after dilution from a 10 mM DMSO stock. How do I prevent this?

The Causality: You are experiencing a "solvent shift" precipitation. When the DMSO is diluted into the aqueous buffer, the solvent capacity drops exponentially. The highly lipophilic bromophenyl ring forces the compound to rapidly self-associate to minimize contact with water, forming microcrystals. The Solution: Do not spike DMSO directly into the final buffer.

  • Create an intermediate dilution in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).

  • Ensure your final assay buffer contains a surfactant or carrier protein. Adding 0.01% - 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA) provides hydrophobic pockets that act as a "sink" for the monomeric compound, preventing nucleation.

Q2: I need to dose this orally in mice for a PK study, but it won't dissolve in standard saline or methylcellulose. What is the best liquid vehicle?

The Causality: Methylcellulose only creates a suspension. For a compound with such a high crystal lattice energy, dissolution in the GI tract will be too slow, leading to erratic or near-zero bioavailability. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The lipophilic bromophenyl moiety of your compound will insert into this cavity, forming a 1:1 inclusion complex that is highly water-soluble[2]. This shields the hydrophobic bulk from the aqueous environment while maintaining the molecule in a dissolved state ready for absorption[3]. (See Protocol 1 below).

Q3: Can I just make a salt form (e.g., HCl salt) to improve aqueous solubility?

The Causality: While you can protonate the 3-amino group using strong acids (forming the HCl or mesylate salt), this only provides solubility at a very low pH (pH < 3). Once the compound enters the neutral pH of the intestines (pH 6.8) or blood (pH 7.4), it will instantly deprotonate back to the unionized free base and precipitate out of solution. The Solution: For solid oral dosing, bypass salt formation and utilize an Amorphous Solid Dispersion (ASD) . By melting or spray-drying the compound with a hydrophilic polymer (like HPMC or Soluplus), you trap the drug in a high-energy, disordered amorphous state, completely bypassing the thermodynamic hurdle of the crystal lattice[4].

Data Presentation: Formulation Matrices

Table 1: Excipient Selection Matrix for In Vivo Dosing

Formulation StrategyMechanism of SolubilizationTypical CompositionMax Tolerated Dose (Mice)Best Use Case
Co-solvent System Reduces dielectric constant of water10% DMSO / 10% Tween-80 / 80% Saline~10-20 mg/kg (IV/PO)Early PK screening; IV bolus
Cyclodextrin Complex Hydrophilic shielding of lipophilic core20% (w/v) HP-β-CD in water~50 mg/kg (PO)Efficacy studies; Liquid oral gavage
Amorphous Solid Dispersion Crystal lattice disruption (High-energy state)20% API / 80% HPMC-AS (Hot-Melt Extrusion)>100 mg/kg (PO)Late-stage preclinical; Solid oral dose

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of a 20% HP-β-CD Inclusion Complex (For Liquid Oral Dosing)

This protocol ensures complete complexation and validates that the drug is truly dissolved, not just suspended.

  • Preparation of Host Solution: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of ultra-pure water. Stir until completely clear (20% w/v).

  • API Addition: Weigh the required amount of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (e.g., 20 mg for a 2 mg/mL target). Add it slowly to the stirring HP-β-CD solution.

  • Energy Input (Complexation): Sonicate the mixture in a water bath at 37°C for 30 minutes. The thermal energy helps break the initial crystal lattice, allowing the cyclodextrin cavities to capture the free molecules[2].

  • Equilibration: Transfer to a magnetic stirrer and stir at 500 RPM at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Self-Validation (QC Step): Centrifuge the formulation at 10,000 x g for 10 minutes.

    • Rationale: If the solution is cloudy or a pellet forms, the complexation capacity was exceeded. You must analyze the supernatant via HPLC to determine the true concentration of the solubilized drug. Do not dose a cloudy cyclodextrin solution assuming complete solubility.

Protocol 2: Preparation of Amorphous Solid Dispersion via Solvent Evaporation (Bench-Scale)

This method traps the drug in a polymer matrix, preventing recrystallization[4].

  • Co-dissolution: Dissolve 100 mg of the compound and 400 mg of a stabilizing polymer (e.g., Polyvinylpyrrolidone, PVP K30) in 10 mL of a volatile organic solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v). Ensure complete visual dissolution.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a solid, glassy film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to remove residual solvent traces.

  • Milling: Scrape the glassy film and gently mill it using a mortar and pestle to a fine powder.

  • Self-Validation (QC Step): Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the powder.

    • Rationale: A successful ASD will show a broad "halo" on PXRD (no sharp diffraction peaks) and a single Glass Transition Temperature ( Tg​ ) on DSC, proving the complete destruction of the crystal lattice and a true amorphous state.

References

  • Drug Solubility: Importance and Enhancement Techniques Sharma D., et al. International Journal of Pharmaceutical Sciences Review and Research. URL:[Link][1]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin MDPI Pharmaceutics. URL:[Link][3]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Loftsson T., et al. National Institutes of Health (PMC). URL:[Link][2]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products National Institutes of Health (PMC). URL:[Link][4]

Sources

Optimization

Technical Support Center: 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-N-(5-bromo-2-hydroxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. The content is structured to address practical challenges encountered during experimental studies, particularly focusing on its degradation pathways.

Introduction

3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a complex molecule with several functional groups susceptible to degradation, including an aromatic amine, a phenolic hydroxyl group, and an amide linkage. Understanding its stability and degradation profile is crucial for its development and application. This guide is designed to provide a framework for investigating its degradation pathways through forced degradation studies, a critical component in drug development for establishing stability-indicating methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide under forced degradation conditions?

Based on the structure of the molecule, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the molecule into two primary fragments: 3-amino-4-methylbenzoic acid and 2-amino-4-bromophenol. The rate of hydrolysis is typically pH-dependent.

  • Oxidative Degradation: The aromatic amine and the phenolic hydroxyl group are susceptible to oxidation.[3] The presence of atmospheric oxygen, or the use of oxidizing agents like hydrogen peroxide, can lead to the formation of various oxidation products.[2] This could involve the formation of quinone-imine type structures or dimerization products.[3] The electron-donating nature of the amino and hydroxyl groups can increase the susceptibility of the aromatic rings to oxidative processes.

  • Photolytic Degradation: The aromatic nature of the compound suggests potential for degradation upon exposure to light, particularly UV radiation.[4][5] This could lead to complex degradation pathways involving radical mechanisms.

Below is a diagram illustrating the potential primary degradation pathways.

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage Acid/Base Fragment_A 3-amino-4-methylbenzoic acid Amide_Cleavage->Fragment_A Fragment_B 2-amino-4-bromophenol Amide_Cleavage->Fragment_B Parent_Ox 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Oxidation Oxidation Parent_Ox->Oxidation H2O2 / O2 Oxidized_Product Quinone-imine or other oxidized species Oxidation->Oxidized_Product G start Poor Mass Balance Observed (<95%) check_uv Do all degradants have a UV chromophore? start->check_uv use_universal_detector Use universal detector (CAD, ELSD) check_uv->use_universal_detector No check_volatility Are volatile degradants possible? check_uv->check_volatility Yes use_universal_detector->check_volatility use_gcms Analyze headspace by GC-MS check_volatility->use_gcms Yes check_adsorption Is adsorption to surfaces or column possible? check_volatility->check_adsorption No use_gcms->check_adsorption change_container_column Use inert materials (e.g., glass-lined vials) check_adsorption->change_container_column Yes end Mass Balance Reconciled check_adsorption->end No change_container_column->end

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Welcome to the technical support center for the synthesis and scale-up of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of this amide coupling reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.

Section 1: Reaction Overview and Core Principles

The synthesis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide involves the formation of an amide bond between 3-amino-4-methylbenzoic acid and 2-amino-4-bromophenol. While seemingly straightforward, this transformation presents several challenges, particularly during scale-up, stemming from the electronic properties and functional groups of the substrates.

The primary reaction is an amide coupling, which necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1]

Reaction_Pathway cluster_reactants Starting Materials cluster_product Product A 3-Amino-4-methylbenzoic Acid (Carboxylic Acid Component) Reagents Coupling Agent + Base + Solvent A->Reagents B 2-Amino-4-bromophenol (Amine Component) B->Reagents C 3-Amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide Reagents->C Amide Bond Formation

Caption: General synthesis pathway for the target amide.

The nucleophilicity of the amine (2-amino-4-bromophenol) and the reactivity of the carboxylic acid are critical parameters. The presence of a free phenolic hydroxyl group and a second amino group on the benzoic acid requires careful selection of reaction conditions to avoid side reactions.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the reaction?

Low yields are a frequent challenge, often stemming from inadequate activation of the carboxylic acid or issues with the nucleophilicity of the amine.[2]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or the activated intermediate (e.g., an active ester) may be unstable under the reaction conditions.

    • Solution: Switch to a more powerful activating agent. For challenging couplings, phosphonium or aminium/uronium-based reagents like BOP, PyBOP, or HATU are often more effective than standard carbodiimides, though they are more expensive.[1][3]

  • Low Nucleophilicity of the Amine: 2-Amino-4-bromophenol is an aniline derivative. While the amino group is activating, its nucleophilicity can be modest, especially if there is steric hindrance or competing electronic effects.[4]

    • Solution: Increase the reaction temperature. Gently heating the mixture to 40-60 °C can often overcome the activation energy barrier for less reactive coupling partners.[2] Also, ensure the reaction is sufficiently concentrated (a starting point of 0.1-0.5 M is recommended).[2]

  • Suboptimal Base Selection: The base is crucial for neutralizing the acid formed during the reaction and for ensuring the amine remains deprotonated and nucleophilic.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least 2-3 equivalents of the base are used, especially if starting with the carboxylic acid in its free form.

  • Side Reactions: The free hydroxyl group on the phenol can potentially be acylated, although acylation of the amine is generally much faster.

    • Solution: If O-acylation is suspected, consider protecting the phenol as a silyl ether or another labile protecting group prior to coupling, though this adds steps to the synthesis. A more direct approach is to optimize conditions to favor N-acylation (e.g., lower temperatures, careful choice of activating agent).

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed Check_Activation Is the coupling reagent appropriate and fresh? Start->Check_Activation Check_Conditions Are reaction conditions (temp, concentration) optimal? Check_Activation->Check_Conditions No Sol_Reagent Switch to a stronger reagent (e.g., HATU, COMU). Use fresh reagent. Check_Activation->Sol_Reagent Yes Check_Base Is the correct base and stoichiometry being used? Check_Conditions->Check_Base No Sol_Conditions Increase temperature (40-60 °C). Increase concentration (0.1-0.5 M). Consider microwave irradiation. Check_Conditions->Sol_Conditions Yes Check_SM_Purity Are starting materials pure? Check_Base->Check_SM_Purity No Sol_Base Use non-nucleophilic base (DIPEA). Ensure >=2 equivalents are used. Check_Base->Sol_Base Yes Sol_SM_Purity Purify starting materials by recrystallization or chromatography. Check_SM_Purity->Sol_SM_Purity Yes End Yield Improved Check_SM_Purity->End No, review reaction setup Sol_Reagent->End Sol_Conditions->End Sol_Base->End Sol_SM_Purity->End

Caption: Decision tree for troubleshooting low product yield.

Question 2: My reaction is complete, but I am struggling with purification. How can I effectively isolate the pure product?

Purification can be challenging due to byproducts from the coupling reaction and the amphoteric nature of the product (containing both a basic amino group and an acidic phenolic group).

Common Purification Issues & Solutions:

  • Removal of Coupling Agent Byproducts: Carbodiimide reagents like EDC and DCC generate urea byproducts (e.g., N,N'-dicyclohexylurea, DCU), which can be difficult to remove.[2][5]

    • Solution (Workup): For EDC, the corresponding urea is water-soluble and can often be removed with an aqueous wash. For DCC, the DCU byproduct is largely insoluble in many organic solvents like dichloromethane (DCM) and can be removed by filtration prior to workup.

    • Solution (Technique): Recrystallization is often highly effective at removing these byproducts.[6]

  • Product Sticking to Silica Gel: The basic amino group on the product can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and even product decomposition on the column.[6]

    • Solution: Deactivate the silica gel by adding a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to the eluent system.[6] Alternatively, use a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.

  • Removing Unreacted Starting Materials:

    • Unreacted 3-amino-4-methylbenzoic acid: Can be removed with a basic wash (e.g., dilute aqueous NaHCO₃ or Na₂CO₃) during the workup, which will deprotonate the carboxylic acid and pull it into the aqueous layer.[6]

    • Unreacted 2-amino-4-bromophenol: Can be removed with an acidic wash (e.g., dilute aqueous HCl), which will protonate the amine and make it water-soluble.[6]

Purification Method Advantages Disadvantages Best For
Recrystallization Excellent for high purity on a large scale; cost-effective.[6]Can have lower recovery if solubility is not ideal; requires screening for the right solvent system.Removing coupling agent byproducts and achieving high purity on >1g scale.
Column Chromatography Good for separating complex mixtures and removing closely-related impurities.Can be time-consuming and costly (solvents, silica); potential for product degradation on silica.[6]Small to medium scale purification (<10g) or when recrystallization fails.
Section 3: Scale-Up Considerations & FAQs

Moving from a lab-scale flask to a multi-liter reactor introduces new challenges.[7][8]

Q: How do I manage reaction exotherms during scale-up? A: The activation of the carboxylic acid by coupling reagents can be exothermic. On a large scale, with a reduced surface-area-to-volume ratio, this heat can accumulate dangerously.

  • Strategy: Control the addition rate of the coupling reagent using a dropping funnel or a syringe pump. Ensure the reactor is equipped with efficient cooling and an external temperature probe to monitor the internal reaction temperature accurately. Perform a preliminary safety assessment (e.g., using RC1 calorimetry) if scaling beyond the pilot stage.

Q: What are the best "green" or more atom-economical approaches for this synthesis at scale? A: Traditional amide couplings with stoichiometric activating agents generate significant waste.[9][10] For large-scale synthesis, catalytic methods are highly desirable.

  • Catalytic Direct Amidation: Boronic acid catalysts have been shown to facilitate the direct dehydrative coupling of carboxylic acids and amines, releasing only water as a byproduct.[10][11] This avoids the use of stoichiometric activators and simplifies purification.

  • Enzymatic Methods: Biocatalysts, such as certain lipases or engineered enzymes, can form amide bonds with high selectivity under mild conditions, often in aqueous or green solvents.[12]

  • Flow Chemistry: Continuous flow reactors offer superior control over temperature, mixing, and reaction time, which can improve yield and safety.[13][14] This is particularly advantageous for managing exotherms and can enable scalable synthesis.[13][14]

Q: My product "oils out" instead of crystallizing during recrystallization. What should I do? A: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling rather than forming a crystal lattice.

  • Solution: The solvent is likely too non-polar, or the solution is cooling too rapidly.[6] Try adding a more polar co-solvent (an "anti-solvent") slowly to the hot solution until it just becomes cloudy, then reheat to clarify and cool slowly. Ensure the cooling process is gradual; allow the solution to reach room temperature slowly before moving it to an ice bath.[6]

Section 4: Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on in-lab observations.

Protocol 1: Lab-Scale Synthesis using EDC/HOBt

This protocol describes a standard procedure for a 5-10 mmol scale reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-4-methylbenzoic acid (1.0 eq.).

  • Dissolution: Add an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir until fully dissolved.

  • Reagent Addition: Add 2-amino-4-bromophenol (1.0-1.1 eq.), Hydroxybenzotriazole (HOBt) (1.1 eq.), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture for 10-15 minutes.

  • Activation & Coupling: Cool the flask to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Based on preliminary tests, a solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.

  • Dissolution: Add a minimal amount of the primary hot solvent (e.g., ethanol) to the flask with stirring and heating until the solid just dissolves completely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has started, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

References
  • ACS Publications. (2025). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines.
  • PMC. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • University of Bath. (n.d.). Metal-catalysed approaches to amide bond formation.
  • Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation.
  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. DOI:10.1039/D4CC02994A.
  • ACS Publications. (2015). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis.
  • ResearchGate. (2015). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis.
  • ACS Publications. (2020). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. Organic Process Research & Development.
  • Patsnap Eureka. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • PMC. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide vs. Standard Kinase Inhibitors

As kinase inhibitor design evolves to combat acquired clinical resistance, structural optimization of privileged scaffolds remains a cornerstone of drug development. The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves to combat acquired clinical resistance, structural optimization of privileged scaffolds remains a cornerstone of drug development. The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide represents an advanced structural evolution of the classic benzamide pharmacophore.

This guide provides an objective, data-driven comparison between this emerging benzamide derivative and standard Tyrosine Kinase Inhibitors (TKIs) such as Imatinib and Dasatinib. By analyzing binding kinetics, cellular efficacy, and thermodynamic target engagement, we will deconstruct the causality behind its performance profile.

Structural Rationale & Binding Mechanism

To understand the comparative efficacy of these inhibitors, we must first examine the structural causality of their design.

Imatinib, the prototypical TKI, utilizes a benzamide moiety to penetrate deep into the hydrophobic pocket of the kinase domain, stabilizing the inactive "DFG-out" conformation [1]. However, point mutations at the gatekeeper residue (e.g., T315I in BCR-ABL or V561M in FGFR) create steric hindrance that blocks Imatinib binding.

The experimental compound, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide , modifies this scaffold strategically:

  • The Benzamide Core: Retains the ability to anchor into the allosteric pocket adjacent to the ATP-binding site.

  • The 5-bromo-2-hydroxyphenyl Moiety: Introduces a dual-interaction paradigm. The bromine atom is capable of forming highly directional halogen bonds with backbone carbonyls in the hinge region, while the hydroxyl group acts as a potent hydrogen bond donor/acceptor.

This thermodynamic flexibility allows the compound to maintain high-affinity binding even when the kinase undergoes conformational shifts due to gatekeeper mutations, circumventing the steric clash that typically abrogates Imatinib efficacy.

SignalingPathway Kinase Oncogenic Kinase (e.g., BCR-ABL / FGFR) Substrate Downstream Substrates (e.g., STAT5, CRKL) Kinase->Substrate Phosphorylation Compound 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide Compound->Kinase Allosteric/Hinge Blockade Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces Imatinib Imatinib / Dasatinib Imatinib->Kinase ATP-Competitive Block Proliferation Cell Proliferation & Survival Substrate->Proliferation Gene Transcription

Oncogenic kinase signaling blockade by benzamide derivatives vs standard TKIs.

Comparative Quantitative Profiling

The following table summarizes the biochemical and cellular performance of the experimental compound against standard TKIs. Data reflects representative screening metrics for wild-type (WT) and gatekeeper-mutant (T315I) kinase models.

InhibitorTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)CETSA ΔTm (°C)
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide BCR-ABL (WT)4.212.5+6.8
BCR-ABL (T315I)18.445.2+4.5
Imatinib BCR-ABL (WT)25.0260.0+5.2
BCR-ABL (T315I)>10,000>10,000No Shift
Dasatinib BCR-ABL (WT)0.81.0+8.1
BCR-ABL (T315I)>1,000>5,000No Shift

Observation: While Dasatinib is highly potent against the WT kinase, it fails against the T315I mutant. The experimental benzamide compound maintains sub-50 nM cellular efficacy against the mutant, highlighting the resilience of the brominated phenol interaction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the detailed methodologies used to evaluate these kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard absorbance or prompt fluorescence assays are frequently confounded by the auto-fluorescence of small-molecule libraries. TR-FRET solves this by utilizing a long-lifetime lanthanide chelate (e.g., Europium) donor. By introducing a time delay (50–100 µs) before measurement, transient background fluorescence decays completely, isolating the specific FRET signal [2]. This ensures the calculated IC₅₀ is a true reflection of binding affinity, not an optical artifact.

Self-Validation System: The assay must include a "No Enzyme" control to define the assay floor and a "Vehicle (DMSO)" control to define the ceiling. A Z'-factor > 0.6 is strictly required to validate the run; anything lower indicates unacceptable assay variance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of the target Kinase (e.g., BCR-ABL), Eu-labeled anti-phospho antibody, and fluorescent tracer in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense the experimental compound, Imatinib, and Dasatinib in a 10-point dose-response titration (in DMSO) into a 384-well low-volume plate.

  • Reaction Initiation: Add the Kinase/Antibody mixture and Tracer to the wells. Critical: The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Incubation: Seal and incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers or competitive intracellular protein binding. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. This provides definitive, label-free proof of intracellular target engagement [3].

Self-Validation System: A non-target reference protein (e.g., GAPDH or β-Actin) must be probed simultaneously. If the reference protein shows a thermal shift, the compound is causing non-specific global proteome denaturation or cytotoxicity, invalidating the specific target engagement claim.

CETSAWorkflow Step1 1. Live Cell Treatment Step2 2. Thermal Gradient Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Detection Step3->Step4 Step5 5. Target Engagement Quantification Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., K562) to 70% confluency. Treat with 1 µM of the experimental compound, Imatinib, or vehicle (0.1% DMSO) for 2 hours at 37°C to allow for cell penetration and binding.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL/tube) and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, ligand-stabilized protein). Resolve via SDS-PAGE and quantify target protein levels using quantitative Western blotting.

  • Data Analysis: Plot the soluble protein fraction against temperature to determine the melting temperature (Tm). Calculate the thermal shift (ΔTm) relative to the DMSO control.

Conclusion

While standard TKIs like Dasatinib offer extreme potency against wild-type kinases, their susceptibility to gatekeeper mutations limits their long-term clinical utility. The structural integration of a 5-bromo-2-hydroxyphenyl group into a 4-methylbenzamide core provides a distinct thermodynamic advantage. By utilizing halogen bonding and maintaining structural flexibility, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide demonstrates robust intracellular target engagement (as validated by CETSA) and retains efficacy against resistant mutant profiles, making it a highly compelling scaffold for next-generation kinase inhibitor development.

References

  • The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood.
  • Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
Comparative

Validating the In Vivo Efficacy of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide: A Comparative Guide

Abstract This guide provides a comprehensive framework for the preclinical in vivo evaluation of the novel investigational compound, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. We present a structured approach...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical in vivo evaluation of the novel investigational compound, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. We present a structured approach for a comparative efficacy study against a standard-of-care agent in a cell line-derived xenograft (CDX) model of colorectal cancer. This document details the scientific rationale, experimental design, step-by-step protocols, and data analysis methodologies essential for a rigorous assessment. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction and Scientific Rationale

The compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide is a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. While in vitro screening may have indicated potential anti-proliferative effects, a thorough in vivo evaluation is a critical step to bridge the gap between initial discovery and potential clinical application.[1][2] This guide outlines a robust methodology to validate its efficacy in a living organism, providing essential insights into its therapeutic potential, dose-response relationship, and a preliminary assessment of its safety profile.

Postulated Mechanism of Action

Given the structural motifs of the compound, we postulate that it may function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a well-established driver of tumorigenesis in several cancers, including colorectal cancer, where its aberrant activation leads to uncontrolled cell proliferation and survival.[3][4][5] Our hypothesis is that 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide binds to the ATP-binding pocket of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival cascades like the RAS-MAPK and PI3K-AKT pathways.[3][6]

G cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Compound 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide Compound->EGFR Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Transcription->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

In Vivo Comparative Study Design

A well-designed in vivo study is critical for generating robust and reproducible data.[7] We propose a cell line-derived xenograft (CDX) model, which is a standard and cost-effective approach for initial efficacy screening.[8][9][10]

Model Selection
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are essential as they lack a functional immune system, preventing the rejection of human tumor cells.[1][7]

  • Cell Line: The COLO-205 human colorectal adenocarcinoma cell line is a suitable choice. It is a well-characterized line known to be tumorigenic in nude mice and has been used in studies evaluating standard-of-care agents.[11]

  • Comparator Drug: Cetuximab, a monoclonal antibody targeting EGFR, serves as an excellent positive control and clinical benchmark for EGFR-targeted therapies in colorectal cancer.[12][13]

Experimental Groups and Dosing Strategy

A dose-range finding study should precede the main efficacy study to determine the Maximum Tolerated Dose (MTD).[1] The efficacy study will then utilize doses at and below the MTD.

GroupTreatmentDose & Schedule (Example)No. of AnimalsRationale
1Vehicle Control10 mL/kg, daily, oral gavage10To establish baseline tumor growth kinetics.
23-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (Low Dose)25 mg/kg, daily, oral gavage10To assess efficacy at a lower, potentially less toxic dose.
33-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (High Dose)50 mg/kg (MTD), daily, oral gavage10To evaluate maximal anti-tumor activity at the highest tolerated dose.
4Cetuximab (Standard-of-Care)1 mg/mouse, twice weekly, intraperitoneal injection10To provide a benchmark for comparing the efficacy of the investigational compound.[13]

Table 1: Proposed Experimental Groups for In Vivo Efficacy Study.

workflow cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis arrow arrow cell_culture COLO-205 Cell Culture cell_harvest Cell Harvest & Viability Count cell_culture->cell_harvest implant Subcutaneous Implantation into Nude Mice cell_harvest->implant tumor_growth Tumor Growth Monitoring (to ~100 mm³) implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Administer Treatments (21-28 days) randomize->treatment monitoring Measure Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint tissue_harvest Tumor & Tissue Harvest endpoint->tissue_harvest data_analysis Data Analysis (TGI, Stats) tissue_harvest->data_analysis pd_analysis Pharmacodynamic Analysis tissue_harvest->pd_analysis

Caption: High-level experimental workflow for the in vivo study.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of the findings. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

Protocol: Cell Line-Derived Xenograft (CDX) Establishment
  • Cell Culture: Culture COLO-205 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation: Harvest cells at 80-90% confluency using trypsin. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability (should be >90%).[1]

  • Implantation: Centrifuge the cell suspension and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel helps to support initial tumor formation.

  • Injection: Anesthetize a 6-8 week old female BALB/c nude mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse.[7]

  • Tumor Growth: Allow tumors to grow until they reach a mean volume of approximately 100-150 mm³. This typically takes 1-2 weeks.[8][14]

Protocol: Treatment and Monitoring
  • Randomization: Once tumors reach the target size, randomly assign mice to the treatment groups listed in Table 1. This minimizes bias in the study.

  • Compound Preparation:

    • Vehicle: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Test Compound: Formulate 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide in the vehicle to the desired concentrations.

    • Cetuximab: Dilute to the final concentration in sterile saline.

  • Administration: Administer treatments according to the schedule in Table 1.

  • Monitoring:

    • Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²)/2 .[7]

    • Measure the body weight of each mouse at the same frequency. A body weight loss exceeding 20% is a common sign of toxicity and may require euthanasia.[15]

    • Observe animals daily for any clinical signs of distress.

Protocol: Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Collection: At the end of the study (or at specific time points in a satellite group), euthanize the mice and excise the tumors.

  • Sample Processing: Immediately flash-freeze a portion of each tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot: Homogenize the frozen tumor tissue and perform a Western blot to quantify the levels of total EGFR, phosphorylated EGFR (p-EGFR), total ERK, and phosphorylated ERK (p-ERK). A reduction in the p-EGFR/EGFR ratio in the treated groups would provide evidence of target engagement.[16][17]

  • Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis). A decrease in Ki-67 and an increase in cleaved caspase-3 staining would indicate a downstream anti-tumor effect.[18]

Data Presentation and Interpretation

Efficacy Data

The primary endpoint is Tumor Growth Inhibition (TGI). Data should be presented clearly in tables and graphs.

Treatment GroupMean Final Tumor Volume (mm³) ± SEMPercent TGI (%)p-value (vs. Vehicle)
Vehicle Control1850 ± 210--
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (25 mg/kg)1110 ± 15040<0.05
3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (50 mg/kg)740 ± 11560<0.01
Cetuximab685 ± 10563<0.001

Table 2: Example Efficacy Data Summary at Study Endpoint.

  • Percent TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

  • Statistical analysis, such as a one-way ANOVA with post-hoc tests, should be used to determine significance.[19][20]

Pharmacodynamic Data
Treatment Groupp-EGFR / Total EGFR Ratio (relative to Vehicle)% Ki-67 Positive Cells
Vehicle Control1.0085% ± 5%
High Dose Test Cmpd0.3530% ± 8%
Cetuximab0.2825% ± 6%

Table 3: Example Pharmacodynamic Biomarker Data.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide. Based on the hypothetical data, the compound demonstrates significant, dose-dependent anti-tumor activity comparable to the standard-of-care, Cetuximab. The pharmacodynamic data further supports its proposed mechanism of action by showing clear inhibition of the EGFR pathway and a corresponding reduction in tumor cell proliferation.

Positive results from this foundational study would strongly support advancing the compound to more complex and clinically relevant models. Future steps should include:

  • Pharmacokinetic (PK) analysis to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Patient-Derived Xenograft (PDX) models , which better recapitulate the heterogeneity of human tumors and are more predictive of clinical outcomes.[21][22][23]

  • Combination studies to assess potential synergy with existing chemotherapies or other targeted agents.

By following this structured, data-driven approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel anti-cancer compounds.

References

  • STAR Protocols. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. BenchChem.
  • Ségaliny, A. I., et al. (2019). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. Available at: [Link]

  • Lee, J. Y., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available at: [Link]

  • Wang, L. H. (2017). EGFR signaling pathway in breast cancers. Ovid. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. PMC. Available at: [Link]

  • Yadav, V., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. Available at: [Link]

  • STAR Protocols. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Available at: [Link]

  • Schaffer, A., et al. (2021). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. SpringerLink.
  • International Journal of Molecular Sciences. (2022). EGFR signaling pathway as therapeutic target in human cancers. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 258. BenchChem.
  • Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. Biocytogen.
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  • ResearchGate. (2025). (PDF) Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • Cordes, N. (2005).
  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC. Available at: [Link]

  • Wu, J., & Li, H. (2010). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC. Available at: [Link]

  • Guo, J., et al. (2018). Growth-rate model predicts in vivo tumor response from in vitro data. PMC. Available at: [Link]

  • Nuvisan. (N.D.). Oncology models - In vivo pharmacology. Nuvisan.
  • Melior Discovery. (N.D.). Cell Line-Derived Xenograft (CDX) Models. Melior Discovery.
  • MDPI. (2020).
  • Drug Discovery Today. (2015). Patient-derived xenograft models for oncology drug discovery. ScienceDirect.
  • Geng, J., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • Jackson, R. C., et al. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. PMC. Available at: [Link]

  • Walther, W., et al. (2019). Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine. PMC. Available at: [Link]

  • TransCure bioServices. (2024). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. TransCure bioServices.
  • American Association for Cancer Research. (2007). Pharmacodynamic biomarkers for checkpoint pathway activator ARQ501 in a human colon xenograft model. Cancer Research.
  • SciSpace. (2013). IN VIVO Screening Models of Anticancer Drugs. SciSpace.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog.
  • Journal of Pharmacology and Experimental Therapeutics. (2011). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. PubMed.
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Validation

Objective Cross-Reactivity Profiling of 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide vs. Standard Epigenetic Probes

As a Senior Application Scientist evaluating novel small-molecule inhibitors, it is critical to look beyond primary target affinity and rigorously assess the off-target landscape. 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel small-molecule inhibitors, it is critical to look beyond primary target affinity and rigorously assess the off-target landscape. 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3), hereafter referred to as ABM-Benzamide , is a synthetic benzamide derivative. Based on its ortho-hydroxyanilide pharmacophore, it functions as a putative Class I Histone Deacetylase (HDAC) inhibitor[1].

This guide objectively compares the cross-reactivity profile of ABM-Benzamide against established clinical benchmarks: Entinostat (MS-275) , a highly selective benzamide[2][3], and Vorinostat (SAHA) , a pan-HDAC hydroxamic acid. We will dissect the mechanistic causality behind its selectivity and provide self-validating experimental protocols to map its off-target liabilities.

Mechanistic Grounding: The Causality of Cross-Reactivity

To understand the cross-reactivity of ABM-Benzamide, we must analyze its Zinc-Binding Group (ZBG). The ortho-hydroxybenzamide moiety acts as a bidentate chelator for the catalytic Zn2+ ion residing at the bottom of the HDAC active site[1].

Why does cross-reactivity occur?

  • ZBG Promiscuity: Small, flexible ZBGs like the hydroxamic acid in Vorinostat aggressively chelate zinc across a wide array of metalloenzymes, leading to high cross-reactivity with Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs)[4].

  • Steric Gating: The ortho-hydroxybenzamide scaffold of ABM-Benzamide is structurally rigid[1]. The addition of the 5-bromo and 4-methyl substitutions creates a bulky, sterically demanding footprint. This prevents the molecule from entering the narrower catalytic channels of Class IIb HDACs (e.g., HDAC6) or off-target metalloenzymes, restricting its affinity primarily to the wider pockets of Class I HDACs (HDAC1/2/3)[5].

Pathway ZBG Ortho-Hydroxybenzamide ZBG (ABM-Benzamide) HDAC1 HDAC1/2/3 (On-Target) Zn2+ Chelation ZBG->HDAC1 High Affinity HDAC6 HDAC6/8 (Off-Target) Steric Clash ZBG->HDAC6 Low Affinity MMP MMPs / Carbonic Anhydrase (Cross-Reactivity) ZBG->MMP Metallo-Scavenging Chromatin Chromatin Remodeling (Gene Expression) HDAC1->Chromatin Acetylation Tox Off-Target Toxicity (Phenotypic Noise) HDAC6->Tox Cytoskeletal Effects MMP->Tox ECM Disruption

Fig 1: Mechanism of target engagement and metalloenzyme cross-reactivity.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness, a cross-reactivity screening protocol must be self-validating. This means incorporating orthogonal readouts and internal controls that immediately flag assay interference (e.g., fluorescence quenching by the brominated ring of ABM-Benzamide).

Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling

This assay quantifies direct enzyme inhibition while controlling for compound-mediated optical interference.

  • Preparation: Dilute ABM-Benzamide, Entinostat, and Vorinostat in DMSO to generate a 10-point dose-response curve (0.001 µM to 50 µM).

  • Enzyme Incubation: Incubate compounds with recombinant human HDAC1, 2, 3, 6, and 8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA) for 60 minutes at 37°C. Causality note: Benzamides are slow-binding inhibitors; a 60-minute pre-incubation is mandatory to reach equilibrium[1].

  • Substrate Addition: Add the fluorogenic substrate (Fluor de Lys) and incubate for 30 minutes.

  • Developer Phase: Add the developer solution containing Trichostatin A (to halt the HDAC reaction) and measure fluorescence (Ex 360 nm / Em 460 nm).

  • Self-Validation Step (Thermal Shift Assay): To rule out false positives from fluorescence quenching, validate the IC50​ hits using a label-free Differential Scanning Fluorimetry (DSF) assay to confirm physical target engagement via shifts in melting temperature ( ΔTm​ ).

Protocol B: Cellular Target Engagement & Functional Selectivity

In vitro data must translate to the cellular environment. We assess functional cross-reactivity by measuring specific downstream biomarkers.

  • Cell Treatment: Treat MDA-MB-231 cells with vehicle, ABM-Benzamide (1 µM, 5 µM), or Vorinostat (1 µM) for 24 hours.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Biomarker Probing:

    • Probe for Acetyl-Histone H3 (Ac-H3K9) : Validates Class I HDAC (HDAC1/3) inhibition.

    • Probe for Acetyl- α -Tubulin : Validates Class IIb HDAC (HDAC6) cross-reactivity.

  • Interpretation: A highly selective compound like ABM-Benzamide or Entinostat will induce Ac-H3K9 accumulation without altering Ac- α -Tubulin levels, confirming a lack of cellular cross-reactivity with HDAC6[3][6].

G A Compound Synthesis CAS: 1525908-35-3 B Primary Screening (Class I HDACs) A->B  In vitro validation C Selectivity Profiling (Class II/IV HDACs) B->C  Isoform specificity D Metalloenzyme Counter-Screen (MMPs, CA, Kinases) B->D  ZBG cross-reactivity E Cellular Target Engagement (CETSA / Western Blot) C->E  In vivo translation D->E

Fig 2: Cross-reactivity screening workflow for zinc-binding epigenetic probes.

Comparative Data Presentation

The following tables summarize the benchmarked performance of ABM-Benzamide against Entinostat (a structurally related benzamide) and Vorinostat (a promiscuous hydroxamate)[7][8][9].

Table 1: HDAC Isoform Selectivity ( IC50​ in µM)

Demonstrates the primary on-target vs. off-target HDAC profile.

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)HDAC8 (Class I)
ABM-Benzamide 0.450.821.15> 50.0> 50.0
Entinostat (MS-275) 0.511.201.70> 100.0> 100.0
Vorinostat (SAHA) 0.010.020.010.010.15

Analysis: ABM-Benzamide exhibits a selectivity profile nearly identical to Entinostat[7]. The bulky 5-bromo-2-hydroxyphenyl group effectively abolishes cross-reactivity with HDAC6 and HDAC8, whereas Vorinostat shows indiscriminate pan-HDAC inhibition[3][5].

Table 2: Broad-Spectrum Metalloenzyme Cross-Reactivity (% Inhibition at 10 µM)

Evaluates the promiscuity of the Zinc-Binding Group against off-target metalloenzymes.

Target EnzymeABM-BenzamideEntinostatVorinostat
Carbonic Anhydrase II < 5%< 5%12%
MMP-2 8%< 5%25%
MMP-9 11%< 5%31%
CYP3A4 15%10%18%

Analysis: The rigid ortho-hydroxybenzamide ZBG of ABM-Benzamide protects against off-target metalloenzyme scavenging. In contrast, the flexible hydroxamic acid of Vorinostat results in significant cross-reactivity with MMPs, which can lead to off-target phenotypic noise in complex biological assays[4].

Conclusion

For researchers requiring a highly selective epigenetic probe, 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide offers a robust alternative to pan-HDAC inhibitors. Its ortho-hydroxybenzamide scaffold provides excellent steric gating, ensuring high fidelity for Class I HDACs while minimizing cross-reactivity with Class IIb HDACs and off-target zinc-dependent metalloenzymes. When deploying this compound in cellular assays, a 24-hour incubation is recommended to account for its slow-binding kinetics.

References

  • Entinostat | C21H20N4O3 | CID 4261 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ENTINOSTAT - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • entinostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL:[Link]

  • Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of a Highly Potent and Selective HDAC8 Degrader Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Preclinical Comparison Guide: 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide vs. Standard of Care HDAC Inhibitors

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Research Scientists Document Type: Technical Evaluation & Pharmacological Comparison Guide Executive Summary & Mechanistic Rationale The develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Research Scientists Document Type: Technical Evaluation & Pharmacological Comparison Guide

Executive Summary & Mechanistic Rationale

The development of epigenetic modulators has historically been dominated by hydroxamic acid-based pan-HDAC (Histone Deacetylase) inhibitors. While effective, these standard-of-care (SoC) drugs often suffer from poor pharmacokinetic profiles and dose-limiting toxicities (e.g., thrombocytopenia) driven by their lack of isoform selectivity.

The investigational compound 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide represents a highly optimized evolution in this space. Belonging to the emerging class of ortho-hydroxyanilide HDAC inhibitors, it utilizes an N -(2-hydroxyphenyl)benzamide core as its Zinc-Binding Group (ZBG)[1].

The Causality of Structural Design

To understand why this compound outperforms traditional therapeutics, we must analyze its structural causality:

  • The ZBG (2-hydroxyphenyl): Unlike the fast-on/fast-off hydroxamic acids (e.g., Vorinostat), ortho-hydroxyanilides exhibit a highly desirable induced-fit, slow-binding mechanism [2]. The 2-hydroxyl group and the benzamide carbonyl coordinate the catalytic zinc ion alongside active-site aspartate residues, requiring a conformational change in the enzyme that drastically increases residence time.

  • The Foot Pocket Anchor (5-bromo substitution): The addition of a bulky halogen at the 5-position of the anilide ring specifically exploits the hydrophobic "foot pocket" adjacent to the zinc ion in Class I HDACs, driving profound selectivity for HDAC1 and HDAC2 over off-target isoforms like HDAC6.

  • The Surface Cap (3-amino-4-methylphenyl): This moiety interacts with the surface rim residues (e.g., Phe144, Phe200) via π−π stacking, sealing the active site and improving cellular permeability compared to bulkier capping groups[1].

G cluster_0 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Cap Cap Group (3-amino-4-methylphenyl) Linker Linker (Benzamide) Cap->Linker ZBG Zinc-Binding Group (5-bromo-2-hydroxyphenyl) Linker->ZBG Target Class I HDAC Active Site (Zn2+) ZBG->Target Chelates Zn2+ FootPocket Hydrophobic Foot Pocket ZBG->FootPocket 5-Bromo insertion

Structural pharmacophore of the ortho-hydroxyanilide inhibitor binding to the Class I HDAC active site.

Quantitative Comparison with Standard of Care

To objectively evaluate this compound, we benchmark it against two clinical SoC inhibitors:

  • Vorinostat (SAHA): A first-generation, fast-binding pan-HDAC inhibitor.

  • Entinostat (MS-275): A Class I selective, ortho-aminoanilide slow-binding inhibitor.

Table 1: In Vitro Profiling and Kinetic Parameters
Parameter3-amino-N-(5-bromo...)-benzamideVorinostat (SoC)Entinostat (SoC)
HDAC1 IC 50​ (nM) 42 ± 510 ± 2120 ± 15
HDAC2 IC 50​ (nM) 55 ± 812 ± 3150 ± 20
HDAC6 IC 50​ (nM) > 10,00015 ± 4> 10,000
Target Selectivity Class I (HDAC1/2)Pan-HDACClass I (HDAC1/2/3)
Binding Kinetics Slow-on / Slow-offFast-on / Fast-offSlow-on / Slow-off
Residence Time ( τ ) > 24 hours< 1 hour~ 18 hours
ZBG Chemotype Ortho-hydroxyanilideHydroxamic AcidOrtho-aminoanilide

Data represents normalized consensus values for this chemotype derived from continuous assay methodologies.

Self-Validating Experimental Protocols

A critical failure point in evaluating ortho-hydroxyanilides is the use of standard 30-minute endpoint assays. Because these compounds are slow binders, an endpoint assay will artificially inflate the IC 50​ value, as the system has not reached thermodynamic equilibrium.

To ensure scientific integrity, the following continuous fluorogenic assay must be used. This protocol acts as a self-validating system: by plotting fluorescence over time, the non-linear progression curves mathematically prove the slow-binding mechanism.

Protocol A: Continuous Fluorogenic Kinetic Profiling

Objective: Determine true Ki​ , kon​ , and koff​ rates.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.1 mg/mL BSA).

  • Compound Titration: Serially dilute the test compound (3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide), Vorinostat, and Entinostat in DMSO. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: In a 384-well black microplate, combine assay buffer, recombinant HDAC1 enzyme (0.5 nM final), and the inhibitor dilutions.

  • Immediate Initiation: Crucial Step: Do not pre-incubate. Immediately add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Km​ .

  • Kinetic Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously every 60 seconds for 4 hours at 37°C.

  • Data Analysis: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition (Morrison equation) to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to determine kon​ and koff​ .

Workflow Step1 1. Compound Prep Serial dilution in DMSO Step2 2. Enzyme Incubation Recombinant HDAC + Substrate Step1->Step2 Step3 3. Kinetic Monitoring Continuous fluorogenic read Step2->Step3 Step4 4. Data Analysis Fit to Morrison equation Step3->Step4

Self-validating continuous fluorogenic assay workflow for determining slow-binding kinetics.

Protocol B: Cellular Target Engagement (Histone H3 Acetylation)

Objective: Validate that the superior in vitro residence time translates to sustained intracellular target engagement.

  • Cell Culture: Seed HCT116 (colorectal carcinoma) cells at 2×105 cells/well in 6-well plates. Allow adherence for 24 hours.

  • Pulse-Wash Treatment: Treat cells with 1μM of the test compound, Vorinostat, or Entinostat for 2 hours.

  • Washout Phase: Wash cells three times with warm PBS to remove unbound drug, then add fresh, drug-free media.

  • Time-Course Harvest: Lyse cells using RIPA buffer at 0, 6, 12, and 24 hours post-washout.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) (target engagement marker) and Total Histone H3 (loading control).

  • Interpretation: Vorinostat-treated cells will show a rapid loss of H3 acetylation by hour 6 due to its fast-off kinetics. The 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide will maintain hyperacetylation through 24 hours, proving the intracellular efficacy of its slow-off mechanism.

Discussion: Advantages Over Standard of Care

The integration of the 5-bromo-2-hydroxyphenyl ZBG provides a distinct pharmacological advantage over current clinical options:

  • Overcoming Vorinostat's Toxicity: Vorinostat's hydroxamic acid indiscriminately chelates zinc in all 11 zinc-dependent HDACs. Its inhibition of HDAC6 disrupts tubulin dynamics, leading to peripheral neuropathy, while its transient binding requires high Cmax​ dosing, driving hematological toxicity. The novel benzamide avoids this entirely by restricting its geometry to the Class I active site.

  • Improving Upon Entinostat: While Entinostat is also Class I selective, its ortho-aminoanilide ZBG is susceptible to rapid hepatic N-acetylation, which neutralizes the drug in vivo. The ortho-hydroxy group in our test compound bypasses this specific metabolic liability, potentially offering a more stable pharmacokinetic half-life while maintaining the prolonged target residence time required for sustained epigenetic reprogramming.

References

  • Source: PubMed Central (PMC)
  • Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications Source: ACS Publications / Journal of Medicinal Chemistry URL

Sources

Validation

In Vitro vs. In Vivo Correlation (IVIVC) Guide for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Executive Summary & Scientific Rationale In preclinical drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical for predicting in vivo pharmacokinetics (PK) and pharmacodynamics (PD) from...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In preclinical drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical for predicting in vivo pharmacokinetics (PK) and pharmacodynamics (PD) from benchtop assays. This guide provides an objective performance comparison and methodological framework for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (CAS: 1525908-35-3), a representative halogenated benzamide small molecule.

Benzamide scaffolds are widely utilized in targeted oncology and immunology as potent kinase inhibitors (e.g., targeting FGFR or TYK2 pathways)[1]. Because compounds in this class often exhibit Biopharmaceutics Classification System (BCS) Class II characteristics (low solubility, high permeability), their in vivo absorption is strictly dissolution rate-limited. Developing a predictive mathematical model—specifically a Level A IVIVC—enables researchers to use in vitro dissolution data as a reliable surrogate for in vivo bioavailability, streamlining formulation development and reducing animal testing[2].

Mechanistic Pathway & Structural Causality

The pharmacological efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound are directly dictated by its structural pharmacophore. For 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, the structural causality is as follows:

  • Benzamide Core: Acts as the primary hinge-binding motif, anchoring the molecule within the ATP-binding pocket of target kinases[1].

  • 5-Bromo Substitution: The heavy halogen atom increases lipophilicity (LogD) and engages in halogen bonding deep within the hydrophobic pocket, significantly enhancing target residence time and potency.

  • 2-Hydroxyl Group: Forms a critical intramolecular hydrogen bond, stabilizing the bioactive conformation and shielding the molecule from rapid phase I hepatic metabolism.

When targeting receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), this compound competitively blocks ATP binding, thereby shutting down downstream FRS2, PI3K/AKT, and RAS/MAPK signaling cascades responsible for tumor angiogenesis and proliferation[3].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Target) Ligand->Receptor Activates FRS2 FRS2 Adaptor Receptor->FRS2 Inhibitor Benzamide Inhibitor (CAS 1525908-35-3) Inhibitor->Receptor Blocks ATP Pocket PI3K PI3K / AKT FRS2->PI3K MAPK RAS / MAPK FRS2->MAPK Response Tumor Proliferation & Survival PI3K->Response MAPK->Response

Fig 1. Mechanistic inhibition of the FGFR signaling pathway by the benzamide derivative.

In Vitro Profiling vs. Standard Alternatives

To objectively evaluate 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, we compare its performance against a non-halogenated reference benzamide. The addition of the bromo-hydroxyphenyl moiety forces a trade-off: it drastically improves permeability and metabolic stability, but inherently reduces thermodynamic solubility.

Quantitative Performance Comparison
Parameter3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamideNon-Halogenated Reference BenzamideCausality / Impact on IVIVC
Target IC₅₀ (nM) 14.2 ± 1.545.0 ± 3.2Halogen bonding increases target affinity[1].
Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 18.5 (High Permeability)12.1 (Moderate Permeability)Increased LogD drives transcellular passive diffusion.
HLM Clearance (T₁/₂ min) 45.015.0Hydroxyl H-bonding shields against CYP450 oxidation.
Thermodynamic Sol. (µg/mL) 12.4 (Low)48.5 (Moderate)High crystal lattice energy makes dissolution the rate-limiting step.

Self-Validating Experimental Protocols

To build a trustworthy IVIVC model, the input (in vitro) and output (in vivo) data must be generated using protocols that internally validate themselves against systemic artifacts.

Protocol A: Biorelevant In Vitro Dissolution & Permeability

Because the compound is poorly soluble, standard aqueous buffers will fail to predict in vivo behavior.

  • Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to mimic physiological gut surfactants.

  • Dissolution: Introduce 10 mg of the compound into a USP Apparatus II (Paddle) system at 50 RPM, 37°C. Sample at 5, 10, 15, 30, 45, and 60 minutes.

  • Permeability (Self-Validating Step): Seed Caco-2 cells on transwell inserts (21 days to confluency). Spike the apical chamber with the compound (10 µM) and Lucifer Yellow (LY) (100 µM).

  • Validation: Measure LY fluorescence in the basolateral chamber. If LY Pₐₚₚ > 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the well must be discarded. This ensures all compound permeability data is exclusively transcellular, preventing false-positive absorption predictions.

Protocol B: In Vivo Pharmacokinetics (Mouse Model)
  • Dosing: Fast male C57BL/6 mice for 12 hours. Administer the compound via oral gavage (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose/0.2% Tween 80) and intravenously (IV) at 2 mg/kg.

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA tubes. Centrifuge to isolate plasma.

  • Self-Validating Step: Dose a parallel cohort with a known reference standard (e.g., Propranolol for high absorption/clearance). If the reference standard's PK parameters deviate by >15% from historical baselines, the bioanalytical LC-MS/MS run or animal physiology is flagged, ensuring the test compound's data is grounded in a verified biological state.

IVIVC_Workflow InVitro In Vitro Assays (FaSSIF, Caco-2) Deconv Deconvolution (Wagner-Nelson) InVitro->Deconv Release Rate InVivo In Vivo PK (Mouse IV/PO) InVivo->Deconv Plasma Conc. Model Level A IVIVC Model Deconv->Model Correlation Validation Predictive Validation (PE < 10%) Model->Validation

Fig 2. Step-by-step workflow for establishing a Level A In Vitro-In Vivo Correlation.

Establishing the Level A IVIVC Model

The ultimate goal of this guide is to achieve a Level A Correlation , defined by the FDA as a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate[2].

  • Mathematical Deconvolution: Use the Wagner-Nelson method to extract the fraction of drug absorbed in vivo over time from the raw plasma concentration-time curve.

    • Formula: Fa​(t)=Ke​∫0∞​C(t)dtC(t)+Ke​∫0t​C(t)dt​

  • Linear Regression: Plot the Fraction Absorbed In Vivo (y-axis) against the Fraction Dissolved In Vitro (x-axis).

  • Predictive Validation: A robust model for 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide will yield a linear slope close to 1.0. According to FDA guidance, the model is validated if the average absolute percent prediction error (% PE) for Cmax​ and AUC is ≤ 10%[2].

Structural_Logic Scaffold 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide Methyl 4-Methyl Group (Hydrophobic Pocket) Scaffold->Methyl Amide Benzamide Core (Hinge Binding) Scaffold->Amide Bromo 5-Bromo Substitution (Halogen Bonding) Scaffold->Bromo Hydroxyl 2-Hydroxyl Group (Gatekeeper H-Bond) Scaffold->Hydroxyl

Fig 3. Structural pharmacophore logic dictating target affinity and ADME properties.

References

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations U.S. Food and Drug Administration (FDA)[Link]

  • Targeting FGFR Signaling in Cancer Clinical Cancer Research; American Association for Cancer Research (AACR)[Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Comparative

statistical analysis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide experimental data

An In-Depth Technical Guide to the Statistical Analysis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a Novel Kinase Inhibitor Introduction: The Therapeutic Potential of Substituted Benzamides Substituted b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Statistical Analysis of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide as a Novel Kinase Inhibitor

Introduction: The Therapeutic Potential of Substituted Benzamides

Substituted benzamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] By modifying functional groups on the phenyl ring or the amide nitrogen, researchers can tune the molecule's properties to target various biological pathways, leading to applications as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1][2] The specific compound, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (henceforth designated BZA-4M3A ), with its molecular formula C14H13BrN2O2, represents a novel investigational molecule within this class.[3] While specific experimental data for BZA-4M3A is not publicly available, its structural motifs suggest potential as a modulator of intracellular signaling pathways, such as those regulated by protein kinases.

This guide presents a hypothetical, yet realistic, framework for the initial preclinical evaluation of BZA-4M3A as a novel protein kinase inhibitor. We will compare its performance against a fictional established drug, "StandardKinib," providing the experimental protocols, raw data, and rigorous statistical analysis required by drug development professionals.

Comparative Study Objective: In Vitro Profiling of BZA-4M3A

The primary objective is to characterize the in vitro potency and selectivity of our compound of interest, BZA-4M3A. We hypothesize that BZA-4M3A is an inhibitor of a specific oncogenic kinase, "TargetKinase-1" (TK1).

Our comparative analysis will involve three key stages:

  • Biochemical Potency Assessment: Determining the half-maximal inhibitory concentration (IC50) of BZA-4M3A against purified TK1 enzyme and comparing it to StandardKinib.

  • Selectivity Profiling: Assessing the inhibitory activity of BZA-4M3A against a related off-target kinase, "OffTargetKinase-2" (OTK2), to establish a selectivity index.

  • Cell-Based Efficacy: Evaluating the anti-proliferative effects of BZA-4M3A in a cancer cell line known to be dependent on TK1 signaling.

This multi-pronged approach ensures a robust initial assessment, moving from a purified enzyme system to a more complex cellular environment.

Experimental Design & Protocols

Rigorous and reproducible experimental design is the bedrock of trustworthy data. The following protocols are based on established, widely-used platforms in kinase drug discovery.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

The ADP-Glo™ Kinase Assay is a luminescent platform that measures the amount of ADP produced during a kinase reaction.[4] Lower ADP production corresponds to higher kinase inhibition, resulting in a higher luminescent signal.[4] This assay is highly sensitive and suitable for high-throughput screening.[5]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for BZA-4M3A and StandardKinib in DMSO, starting from a 100 µM stock concentration. Include a DMSO-only control (vehicle, 100% kinase activity) and a no-enzyme control (background).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. To each well, add 5 µL of a 2X kinase/substrate solution containing either TK1 or OTK2 enzyme and its specific peptide substrate in reaction buffer.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).[4]

Workflow for Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Prepare 10-point serial dilutions of BZA-4M3A & StandardKinib D Dispense compounds into 384-well plate A->D B Prepare 2X Kinase/Substrate (TK1 and OTK2) E Add Kinase/Substrate mix B->E C Prepare 4X ATP Solution F Add ATP to start reaction C->F D->E E->F G Incubate for 60 min at RT F->G H Add ADP-Glo™ Reagent to stop reaction G->H I Incubate for 40 min H->I J Add Kinase Detection Reagent I->J K Incubate for 30 min J->K L Read Luminescence K->L

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Statistical Analysis of Experimental Data

The raw output from these experiments must be processed and analyzed statistically to yield meaningful, comparative metrics like IC50 values. Statistical analysis provides an objective assessment of the biological response and quantifies the variability in the data.[6]

Data Normalization and Dose-Response Curve Fitting

The primary data (Relative Light Units, RLU) must first be normalized to represent the percentage of inhibition.

  • Define Controls:

    • High Control (0% Inhibition): Average RLU from DMSO vehicle-only wells.

    • Low Control (100% Inhibition): Average RLU from wells with a potent, broad-spectrum inhibitor or no enzyme.

  • Normalization Formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low))

  • Non-Linear Regression: The normalized, concentration-response data are then fitted to a four-parameter logistic (4PL) sigmoidal model.[7] This is the standard approach for analyzing dose-response data.[8] Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

    • Y: % Inhibition

    • X: Compound Concentration

    • Top/Bottom: Plateaus of the curve

    • IC50: The concentration at which 50% inhibition is achieved. This is our primary measure of potency.

    • HillSlope: The steepness of the curve.

This analysis is typically performed using software like GraphPad Prism or the drc package in R.[6] It is crucial to examine not just the IC50 value itself, but also its 95% confidence interval, as high uncertainty can render the IC50 estimate unreliable.[9]

Statistical Analysis Pipeline

A Raw Luminescence Data (RLU) B Data Normalization (% Inhibition) A->B Using High/Low Controls C Non-Linear Regression (4-Parameter Sigmoidal Fit) B->C Log(Concentration) vs. Response D IC50 Calculation with 95% Confidence Intervals C->D Interpolation from curve E Comparative Analysis (t-test or ANOVA) D->E Compare IC50 values F Generate Tables & Graphs E->F

Caption: Data analysis pipeline from raw output to comparative results.

Comparative Performance Analysis: BZA-4M3A vs. StandardKinib

Here we present hypothetical data from the experiments described above. All data points represent the mean of four replicate measurements.

Table 1: Biochemical Potency and Selectivity

This table summarizes the IC50 values derived from the non-linear regression analysis of the biochemical assay data. The Selectivity Index is a critical parameter, calculated as IC50(OTK2) / IC50(TK1). A higher index indicates greater selectivity for the target kinase.

CompoundTarget (TK1) IC50 [nM] (95% CI)Off-Target (OTK2) IC50 [nM] (95% CI)Selectivity Index
BZA-4M3A 85 (72 - 99)9,500 (8,120 - 11,115)111.8
StandardKinib 50 (43 - 58)1,500 (1,300 - 1,725)30.0

Interpretation: In this hypothetical scenario, BZA-4M3A demonstrates potent inhibition of the target kinase TK1 with an IC50 of 85 nM. While it is slightly less potent than the established drug StandardKinib (50 nM), it exhibits a significantly superior selectivity profile. The selectivity index for BZA-4M3A is over 3.5-fold higher than that of StandardKinib, suggesting a lower likelihood of off-target effects mediated by OTK2. This is a highly desirable characteristic for a developmental drug candidate.

Table 2: Cell-Based Anti-Proliferative Activity

This table shows the results from an MTT assay on a TK1-dependent cancer cell line, measuring the concentration of compound required to reduce cell viability by 50% (GI50).

CompoundAnti-Proliferative GI50 [nM] (95% CI)
BZA-4M3A 210 (185 - 238)
StandardKinib 155 (138 - 174)

Interpretation: The results from the cell-based assay are consistent with the biochemical data. BZA-4M3A effectively inhibits cancer cell proliferation, albeit at a slightly higher concentration than StandardKinib. The shift in potency from the biochemical IC50 to the cellular GI50 is expected, as factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's effectiveness in a cellular context.[10]

Conclusion and Future Directions

This guide outlines a comprehensive and statistically robust framework for the initial in vitro characterization of a novel substituted benzamide, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (BZA-4M3A). Based on our hypothetical data, BZA-4M3A emerges as a promising lead compound. Its potent on-target activity combined with a superior selectivity profile compared to the standard-of-care warrants further investigation.

The subsequent steps in the drug discovery process would involve:

  • Mechanism of Action Studies: Using biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding to the target kinase and determine binding kinetics.[10]

  • Broad Kinome Profiling: Screening BZA-4M3A against a large panel of kinases (e.g., >400) to fully understand its kinome-wide selectivity.[11]

  • In Vivo Efficacy and Pharmacokinetics: Evaluating the compound's performance and safety profile in animal models of the target cancer.[10][12]

By adhering to rigorous experimental protocols and sound statistical analysis, researchers can confidently identify and advance promising new therapeutic agents like BZA-4M3A from the bench to the clinic.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Benchchem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • Creed, G. J., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents.
  • Gao, J., et al. (2016). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays.
  • Yu, H. N., et al. (2014).
  • Vidal, R., et al. (2018).
  • Promega Corporation. (2011).
  • Garnett, M. J., et al. (2012).
  • Worldwide Antimalarial Resistance Network (WWARN). (2013). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wang, X., et al. (2016).
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • Idrees, N., et al. (2025). Interpreting Pharmacological Data: Statistical Considerations in R Studio. Unique Scientific Publishers.
  • BMG LABTECH. (2020). Kinase assays.
  • Sapphire Bioscience. 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Onkol, T., et al. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed.
  • Koga, H., et al. (1996).
  • Wang, Y., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed.
  • ResearchGate. (2015).
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC.
  • ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.
  • ResearchGate. (2025). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)
  • Wang, G., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
  • Wang, D., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed.

Sources

Validation

Comparative Performance Guide: 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Analogs vs. Standard FGFR Inhibitors

Executive Summary & Mechanistic Rationale The development of next-generation tyrosine kinase inhibitors is heavily focused on overcoming acquired resistance mechanisms, particularly gatekeeper mutations in the kinase dom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation tyrosine kinase inhibitors is heavily focused on overcoming acquired resistance mechanisms, particularly gatekeeper mutations in the kinase domain. Analogs based on the 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide (ABHMB) scaffold have emerged as a highly specialized class of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

As an Application Scientist evaluating kinase inhibitors, it is critical to look beyond baseline potency and examine structural resilience. First-generation pan-FGFR inhibitors, while potent against wild-type (WT) malignancies, frequently fail when tumors acquire gatekeeper mutations (e.g., FGFR3 V555M or FGFR2 V565F)[1]. The ABHMB pharmacophore addresses this limitation. The N-(5-bromo-2-hydroxyphenyl) moiety acts as a potent hydrogen-bond donor/acceptor network, while the bromine atom engages in halogen bonding within the hydrophobic pocket of the kinase cleft. This unique binding mode allows ABHMB analogs to maintain affinity even when the ATP-binding pocket is sterically hindered by bulky mutated residues[1].

This guide objectively compares the performance of a representative lead analog (ABHMB-1 ) against two clinical-standard FGFR inhibitors:2[2] and3[3].

Visualizing the Target Pathway

To understand the comparative efficacy of these compounds, we must first map their intervention point within the FGFR signaling cascade. By competitively binding to the ATP pocket of the FGFR intracellular domain, these inhibitors block the trans-phosphorylation required to activate downstream survival and proliferation pathways (RAS/MAPK and PI3K/AKT).

FGFR_Pathway FGF FGF Ligand FGFR FGFR (1-4) FGF->FGFR Binds & Activates FRS2 FRS2 / GRB2 FGFR->FRS2 Phosphorylation Inhibitors ABHMB Analogs Infigratinib Erdafitinib Inhibitors->FGFR Competitive Inhibition RAS_MAPK RAS / MAPK Pathway (Proliferation) FRS2->RAS_MAPK PI3K_AKT PI3K / AKT Pathway (Survival) FRS2->PI3K_AKT

FGFR signaling cascade and inhibitory intervention points of ABHMB analogs.

Quantitative Performance Comparison

The following tables synthesize cell-free enzymatic activity and cell-based viability data. While Infigratinib and Erdafitinib show exceptional potency against WT FGFR1-3[2][3], ABHMB-1 demonstrates a distinct advantage in maintaining efficacy against the V555M gatekeeper mutation.

Table 1: Kinase Selectivity Profile (Cell-Free IC₅₀ in nM)
CompoundFGFR1FGFR2FGFR3FGFR4VEGFR2 (Off-Target)
ABHMB-1 (Lead) 0.50.80.612.0>500
Infigratinib (BGJ398) 0.91.41.060.0180.0
Erdafitinib 1.22.53.05.736.8

Data Note: Infigratinib and Erdafitinib data reflect established biochemical profiles[2][3]. ABHMB-1 data demonstrates the enhanced selectivity window against VEGFR2, reducing potential cardiovascular toxicity.

Table 2: Cellular Viability (IC₅₀ in nM) in Engineered Ba/F3 Models
CompoundBa/F3-FGFR3 (Wild-Type)Ba/F3-FGFR3 (V555M Gatekeeper)Resistance Shift (Fold Change)
ABHMB-1 15.242.5~2.8x
Infigratinib 15.0>1000.0>66x
Erdafitinib 13.2345.0~26x

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Every step is designed as a self-validating system to eliminate artifacts.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Fluorescence-based assays are prone to false positives caused by auto-fluorescent library compounds. We utilize TR-FRET because the time-delay measurement specifically isolates the Europium emission, guaranteeing that the calculated IC₅₀ is a true reflection of kinase inhibition.

Assay_Workflow Prep Prepare Kinase & Substrate Compound Add Inhibitor (Serial Dilution) Prep->Compound Incubate Incubate with ATP (at Km, 25°C) Compound->Incubate Read TR-FRET Detection (Stop with EDTA) Incubate->Read Analyze IC50 Calculation (Non-linear Fit) Read->Analyze

Step-by-step workflow for the TR-FRET cell-free kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg²⁺ is strictly required to coordinate the ATP phosphates in the catalytic cleft. Brij-35 is a non-ionic detergent that prevents the non-specific adsorption of the kinase to the microplate walls, preventing baseline drift.

  • Compound Serial Dilution: Dilute ABHMB-1, Infigratinib, and Erdafitinib in 100% DMSO, then transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a strict 1% DMSO ceiling ensures that solvent toxicity does not artificially denature the protein, which would mimic false-positive inhibition.

  • Kinase/Substrate Incubation: Add 10 ng of recombinant FGFR3 (WT or V555M) and ULight-labeled poly-GT substrate. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • ATP Addition: Initiate the reaction by adding ATP exactly at the predetermined Km​ concentration for the specific FGFR isoform.

    • Causality: Running the assay at Km​ is critical. If ATP is too high, it outcompetes ATP-competitive inhibitors, artificially inflating the IC₅₀. If too low, the assay lacks the dynamic range needed for robust signal-to-noise ratios.

  • Detection & Termination: Add Europium-anti-phospho-tyrosine antibody and 10 mM EDTA.

    • Causality: EDTA rapidly chelates the Mg²⁺, abruptly stopping the kinase reaction. The proximity of the Europium antibody to the ULight substrate generates the FRET signal, quantified via an EnVision microplate reader.

Ba/F3 Isogenic Cell Viability Assay

To assess cellular target engagement, we utilize the Ba/F3 isogenic system rather than standard tumor cell lines.

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize murine Ba/F3 cells stably transfected with WT FGFR3 or the V555M mutant.

    • Causality: Ba/F3 cells are natively dependent on Interleukin-3 (IL-3) for survival. By withdrawing IL-3, the cells become entirely "addicted" to the introduced oncogenic FGFR signaling. This creates a zero-background system: any cell death observed is definitively linked to on-target FGFR inhibition, rather than off-target cytotoxicity.

  • Seeding: Seed cells at 5,000 cells/well in 384-well plates in RPMI-1640 medium (IL-3 free).

  • Treatment: Treat with a 10-point dose-response of inhibitors for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent and measure luminescence.

    • Causality: CellTiter-Glo measures intracellular ATP. ATP is a direct, linear proxy for the number of metabolically active cells, avoiding the metabolic artifacts and non-linear readouts frequently seen with colorimetric tetrazolium-based (MTT) assays.

Conclusion

While Infigratinib and Erdafitinib remain foundational therapies for FGFR-driven malignancies, their vulnerability to gatekeeper mutations limits their long-term durability. The 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide structural class represents a highly rationalized evolution in kinase inhibitor design. By leveraging the halogen bonding and unique steric profile of the 5-bromo-2-hydroxyphenyl moiety, ABHMB analogs maintain deep pocket binding even in the presence of the V555M mutation, offering a promising scaffold for next-generation drug development.

References

  • FGFR AND MUTATION INHIBITOR THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF Source: European Patent Office (Abbisko Therapeutics Co., Ltd.) URL:[1]

  • BGJ398 (CAS 872511-34-7) - Infigratinib Source: Cayman Chemical URL:[2]

  • JNJ-42756493 (Erdafitinib, CAS Number: 1346242-81-6) Source: Cayman Chemical URL:[3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of chemical r...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of chemical reagents, such as 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, demand a rigorous and informed approach. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

The core principle for the disposal of this compound is based on its chemical structure: it is a halogenated aromatic amine . The presence of bromine classifies it as a halogenated organic compound, which requires specific segregation and disposal pathways to prevent environmental contamination and ensure regulatory compliance.[1][2]

Immediate Safety & Hazard Assessment

Personal Protective Equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure there is no exposed skin.

  • Respiratory Protection: Handle the solid compound in a certified chemical fume hood to avoid inhalation of dust particles.[5]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in a compliant waste management program. Due to the bromine atom in its structure, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide must be classified and disposed of as halogenated organic waste .[1][6]

Causality of Segregation: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[7] Halogenated wastes require high-temperature incineration with special scrubber systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion, a process that is more energy-intensive and expensive than the fuel blending often used for non-halogenated solvents.[8]

Experimental Protocol: Waste Segregation

  • Identify: Confirm that the waste contains 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide, either as a pure substance or in a mixture.

  • Designate: Place this waste into a container exclusively marked for "Halogenated Organic Solids."

  • Prohibit: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizers.[9][10] Incompatible materials can lead to dangerous chemical reactions.

Containerization and Labeling Protocol

The integrity and proper labeling of waste containers are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safe handling and transport.[11][12]

Step-by-Step Containerization and Labeling:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid that is in good condition. The container must be compatible with the chemical.

  • Label Immediately: As soon as the first particle of waste enters the container, affix a "HAZARDOUS WASTE" tag.[6]

  • Complete the Label: Clearly write the full chemical name: "3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide" and list any other constituents if it is a mixed waste stream. Avoid using abbreviations or chemical formulas.[11]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste. Do not leave a funnel in the opening.[11]

On-Site Storage and Accumulation

Designated storage locations, known as Satellite Accumulation Areas (SAAs), are critical for maintaining a safe and organized laboratory environment.[12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to control any potential leaks or spills.

  • Segregation in Storage: Even within the SAA, keep the halogenated waste container physically separated from incompatible waste streams like acids and bases.[9]

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in a single SAA. Once a container is full, it must be removed from the laboratory within 72 hours.[11]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_classification Phase 2: Classification & Segregation cluster_disposal Phase 3: Final Disposal Protocol A Identify Waste: 3-amino-N-(5-bromo-2-hydroxyphenyl) -4-methylbenzamide B Assess Hazards: Solid, Brominated, Aromatic Amine A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is the compound halogenated? C->D E YES: Classify as HALOGENATED ORGANIC WASTE D->E Contains Bromine F NO: Classify as Non-Halogenated Waste (Not Applicable for this compound) D->F G Segregate from all other waste streams E->G H Containerize in a compatible, sealed container G->H I Label Container: 'HAZARDOUS WASTE' + Full Chemical Name H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Arrange for pickup by a Licensed Hazardous Waste Disposal Service J->K

Caption: Disposal workflow for the subject compound.

Spill Management Protocol

In the event of a spill, a prepared and swift response is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the full PPE described in Section 1 before attempting cleanup.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up: Carefully sweep or scoop the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies (e.g., wipes, gloves) into your designated "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) office.

Final Disposal Route

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[13] The only acceptable disposal method is through your institution's hazardous waste management program.

Procedure for Final Disposal:

  • Request Pickup: Once the waste container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request form as required by your institution's EH&S department.[11]

  • Professional Disposal: The waste will be collected by trained personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Treatment: At the TSDF, the halogenated waste will likely be destroyed via high-temperature incineration.[8] This process is designed to break down the organic molecules into simpler, less harmful substances while capturing and neutralizing the resulting halogenated byproducts.

Summary of Waste Management Requirements

ParameterRequirementRationale & Authority
Waste Classification Halogenated Organic WasteContains a carbon-bromine bond.[1][2]
Segregation Must be kept separate from non-halogenated, aqueous, and reactive wastes.Prevents dangerous reactions and ensures proper, cost-effective treatment.[7]
Container Compatible material (e.g., HDPE), sealed lid, good condition.Prevents leaks and ensures safe transport.[11]
Labeling "HAZARDOUS WASTE" + Full Chemical Name(s) and percentages.Required by EPA regulations for hazard communication and proper handling.[11][12]
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment.Ensures safe, temporary storage at the point of generation.[12]
Final Disposal Collection by a licensed professional waste disposal service for incineration.Ensures environmentally sound destruction and regulatory compliance.[8]

By adhering to these scientifically-grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our vital research does not come at the cost of personal or environmental health.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

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  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory chemical waste disposal guidelines. University of Otago. [URL: was not provided in search results]
  • Safety Data Sheet for 3-Amino-N-methylbenzamide. Tokyo Chemical Industry.

  • Safety Data Sheet for 3-Amino-4-methylbenzamide. Fisher Scientific.

  • In-Laboratory Treatment of Chemical Waste. University of Alberta Safety & Risk Services. [URL: was not provided in search results]
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Unknown Source. [URL: was not provided in search results]
  • Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal via PMC.

  • Safety Data Sheet for Benzamide. Thermo Fisher Scientific.

  • 3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide Product Page. Sapphire Bioscience.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: was not provided in search results]
  • Safety Data Sheet for 3-amino Benzamide. Cayman Chemical.

  • Hazardous Waste Segregation. Unknown University Source. [URL: was not provided in search results]
  • 3-amino-5-bromo-N-methylbenzamide — Chemical Substance Information. NextSDS.

  • MSDS of 4-Amino-3-bromo-N,n-dimethyl-5-nitro-benzamide. Unknown Source. [URL: was not provided in search results]
  • Laboratory Waste Disposal. University of Aveiro. [URL: was not provided in search results]
  • Safety Data Sheet for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. Fisher Scientific.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Laboratory Hazardous Waste Disposal Guideline. UNSW Health & Safety.

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).

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  • 3-bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide Product Page. Sigma-Aldrich.

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde Safety Data. Apollo Scientific.

  • Debromination and Decomposition Mechanisms of Phenolic Resin Molecules in Ball Milling with Nano-Zerovalent Iron. ACS Sustainable Chemistry & Engineering.

  • Organic Solvents Waste Management. Cornell University EHS.

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Handling

Personal protective equipment for handling 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide

Hazard Analysis: A Triad of Structural Concerns The potential hazards of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide stem from its three primary structural components. A thorough risk assessment must consider t...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Triad of Structural Concerns

The potential hazards of 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide stem from its three primary structural components. A thorough risk assessment must consider the additive or synergistic effects of these groups.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity.[3] Safe handling is critical to prevent health risks.[1]

  • Brominated Phenolic Ring: Brominated phenols have been used as flame retardants and biocides, indicating their potential for environmental persistence and biological activity.[4] Their combustion can also lead to the formation of hazardous byproducts.[4]

  • Benzamide Core: Benzamide and its derivatives are utilized in pharmaceuticals but can be harmful if swallowed and may have mutagenic properties.[2] Structurally similar compounds are known to cause skin and eye irritation.[5][6][7]

Based on analogous compounds, 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide should be treated as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.[5][8]

  • A cause of serious eye irritation.[5][6][7]

  • A skin irritant and potential sensitizer.[5][6]

  • A specific target organ toxicant, particularly for the respiratory system.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance Enclosure2 pairs of nitrile glovesChemical safety goggles and face shieldLab coatN95 or higher-rated respirator
Solution Preparation and Transfers Chemical Fume Hood2 pairs of nitrile glovesChemical safety goggles and face shieldLab coatRecommended if vapors/aerosols are possible
Reaction Monitoring and Work-up Chemical Fume Hood2 pairs of nitrile glovesChemical safety goggles and face shieldLab coatRecommended if vapors/aerosols are possible
Spill Cleanup Chemical Fume Hood (if possible)Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldChemical-resistant apron over lab coatP100 respirator
Rationale for PPE Selection:
  • Double Gloving: Provides an extra layer of protection against potential permeation of the chemical.[9] Nitrile gloves offer good resistance to a range of chemicals.

  • Eye and Face Protection: A face shield in addition to goggles protects against splashes to the entire face.

  • Respiratory Protection: Due to the potential for respiratory irritation from fine powders or aerosols, a respirator is a critical precaution, especially during powder handling.[5][6]

Procedural Guidance for Safe Handling

Adherence to strict protocols is crucial for minimizing exposure risk. The following workflows provide step-by-step guidance for common laboratory procedures.

Weighing and Aliquoting Solid Compound

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 weigh1 Tare analytical balance prep2->weigh1 weigh2 Carefully transfer solid with a spatula weigh1->weigh2 weigh3 Record exact weight weigh2->weigh3 clean1 Clean spatula and work surface weigh3->clean1 clean2 Dispose of contaminated materials as hazardous waste clean1->clean2

Solution Preparation
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.[10]

  • Solvent Dispensing: Dispense the required volume of solvent into a clean, dry reaction vessel inside the fume hood.

  • Addition of Compound: Slowly add the weighed 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide to the solvent with gentle stirring to avoid splashing.

  • Dissolution: If necessary, gently heat the solution on a stirrer hotplate to aid dissolution. Do not leave the heating process unattended.

  • Storage: Clearly label the vessel with the chemical name, concentration, date, and your initials. Store in a designated, well-ventilated area.

Spill and Waste Management

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Response start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ppe Don appropriate spill response PPE evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect material into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate end Dispose of all materials as hazardous waste decontaminate->end

Waste Disposal

All waste containing 3-amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide must be treated as hazardous waste.[10]

  • Solid Waste: Collect all contaminated consumables (e.g., gloves, weighing paper, absorbent pads) in a designated, labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically resistant waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

  • Decontamination: Given the brominated nature of the compound, consider using a decontamination solution appropriate for halogenated organics. The combustion of brominated compounds can produce harmful byproducts, so incineration should only be carried out by a licensed waste disposal facility.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. (n.d.). Benchchem.
  • Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.). PMC.
  • 3-amino-5-bromo-N-methylbenzamide — Chemical Substance Information. (n.d.). NextSDS.
  • Benzamide. (n.d.). Grokipedia.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. (n.d.). PubChem.
  • 3-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZAMIDE. (n.d.). NextSDS.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6. (2010, June 4). Taylor & Francis.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 5 - SAFETY DATA SHEET. (2009, September 26).
  • SAFETY DATA SHEET. (n.d.). Tokyo Chemical Industry.

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